2-Vinylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNUPNRNNSVZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-40-3 | |
| Record name | Thiophene, 2-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50334100 | |
| Record name | 2-Vinylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1918-82-7 | |
| Record name | 2-Vinylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Vinylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029726 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of 2-Vinylthiophene from 2-Bromothiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-vinylthiophene from 2-bromothiophene. This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials. This document details and compares several prominent methodologies, including Palladium-catalyzed cross-coupling reactions (Stille, Heck, and Suzuki) and Grignard reagent-based synthesis. Each section includes detailed experimental protocols, quantitative data for comparison, and visualizations of reaction pathways and workflows to aid in laboratory implementation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for the formation of carbon-carbon bonds, making them highly suitable for the vinylation of 2-bromothiophene.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex.[1] For the synthesis of this compound, this typically involves the coupling of 2-bromothiophene with a vinylstannane reagent, such as vinyltributylstannane.[2] This method is known for its tolerance of a wide variety of functional groups and relatively mild reaction conditions.[3]
Materials:
-
2-Bromothiophene
-
Vinyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed toluene or N,N-Dimethylformamide (DMF)
-
Lithium chloride (LiCl) (optional, but can enhance reaction rate)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere (Argon or Nitrogen) glassware (e.g., Schlenk flask, condenser)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromothiophene (1.0 eq), anhydrous lithium chloride (3.0 eq, optional), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add anhydrous and degassed toluene or DMF via syringe to dissolve the reagents.
-
Add vinyltributylstannane (1.1-1.2 eq) to the reaction mixture via syringe.
-
Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and wash with a saturated aqueous solution of KF to remove the tin byproducts. Stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using hexanes as the eluent) to obtain pure this compound.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[4] For the synthesis of this compound, 2-bromothiophene can be reacted with ethylene gas. A key advantage of this method is the use of readily available and inexpensive ethylene.
Materials:
-
2-Bromothiophene
-
Ethylene gas
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
A base such as triethylamine (Et₃N), sodium acetate (NaOAc), or potassium carbonate (K₂CO₃)
-
Anhydrous polar aprotic solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or acetonitrile
-
Standard high-pressure reaction vessel (autoclave) or a balloon setup for ethylene
Procedure:
-
To a high-pressure reaction vessel, add 2-bromothiophene (1.0 eq), palladium(II) acetate (1-3 mol%), the phosphine ligand (e.g., PPh₃, 2-6 mol%), and the base (e.g., Et₃N, 1.5-2.0 eq).
-
Add the anhydrous solvent (e.g., DMF).
-
Seal the vessel, then purge with ethylene gas several times.
-
Pressurize the vessel with ethylene gas (typically 1-10 atm).
-
Heat the reaction mixture to 100-140 °C and stir for 12-48 hours.
-
After cooling to room temperature, carefully vent the excess ethylene gas.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide.[5][6] For this synthesis, 2-bromothiophene is coupled with a vinylboron species, such as potassium vinyltrifluoroborate or vinylboronic acid pinacol ester.[7][8] The Suzuki reaction is favored for its use of generally non-toxic and stable boron reagents.[9]
Materials:
-
2-Bromothiophene
-
Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a ligand like SPhos.
-
A base, typically potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)
-
A solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or THF/water)
-
Standard inert atmosphere glassware
Procedure:
-
In a Schlenk flask, combine 2-bromothiophene (1.0 eq), the vinylboron reagent (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane:water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to afford this compound.
Grignard Reagent-Based Synthesis
An alternative to palladium-catalyzed methods involves the use of Grignard reagents. This classical organometallic approach involves two main steps: the formation of a thienyl Grignard reagent from 2-bromothiophene, followed by its reaction with a vinyl halide.
Experimental Protocol: Grignard Reaction
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
A crystal of iodine (as an initiator)
-
Vinyl bromide or vinyl chloride
-
A catalyst for the coupling step, such as iron(III) acetylacetonate [Fe(acac)₃] or cobalt(II) chloride [CoCl₂] (optional, but can improve yield)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
Step 1: Formation of 2-Thienylmagnesium Bromide
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous THF and a crystal of iodine.
-
Dissolve 2-bromothiophene (1.0 eq) in anhydrous THF and add a small portion to the magnesium. The reaction should initiate, as indicated by heat evolution and disappearance of the iodine color. If not, gentle heating may be required.
-
Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.[10]
Step 2: Coupling with a Vinyl Halide
-
Cool the freshly prepared 2-thienylmagnesium bromide solution in an ice bath.
-
If using a catalyst, add it at this stage (e.g., Fe(acac)₃, 1-5 mol%).
-
Slowly bubble vinyl chloride gas through the solution or add a solution of vinyl bromide in THF dropwise.[11]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the crude product by distillation or column chromatography to obtain this compound.
Data Presentation
The following tables summarize the typical quantitative data for the different synthetic routes described. Yields and conditions can vary depending on the specific ligand, base, and solvent system used.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Stille Coupling | Heck Reaction | Suzuki Coupling |
| Vinyl Source | Vinyltributylstannane | Ethylene | Potassium vinyltrifluoroborate |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 1-5 mol% |
| Base | Not required | Et₃N, K₂CO₃, NaOAc | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Toluene, DMF | DMF, NMP | 1,4-Dioxane/H₂O, Toluene/H₂O |
| Temperature | 80-110 °C | 100-140 °C | 80-100 °C |
| Reaction Time | 12-24 h | 12-48 h | 6-24 h |
| Typical Yield | 70-90% | 55-80% | 75-95% |
Table 2: Grignard Reagent-Based Synthesis
| Parameter | Grignard Reaction |
| Vinyl Source | Vinyl bromide/chloride |
| Reagents | Mg, 2-bromothiophene |
| Catalyst (optional) | Fe(acac)₃, CoCl₂ |
| Catalyst Loading | 1-5 mol% |
| Solvent | THF, Diethyl ether |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 h |
| Typical Yield | 50-75% |
Visualizations
The following diagrams illustrate the catalytic cycles of the palladium-mediated reactions and a general experimental workflow.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Caption: General experimental workflow for synthesis.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. askfilo.com [askfilo.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2-Vinylthiophene: Synthesis, Polymerization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylthiophene, a heterocyclic organic compound, is a significant monomer in polymer science and a versatile intermediate in organic synthesis. Its unique structure, featuring a reactive vinyl group attached to a thiophene ring, allows for the formation of polymers with interesting electronic and optical properties. This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, polymerization methodologies, and potential applications, particularly in the realm of materials science and as a scaffold for drug development.
Core Data Summary
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1918-82-7 | [1][2] |
| Molecular Formula | C₆H₆S | [1] |
| Molecular Weight | 110.18 g/mol | [1][3] |
| Physical Form | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 151.7 °C at 760 mmHg | |
| Purity | Typically >97% | |
| Storage Temperature | -18 °C, light-sensitive |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A well-documented and reliable method is the dehydration of 2-(1-hydroxyethyl)thiophene, which is itself prepared from 2-acetylthiophene. Another common approach involves a Wittig reaction. Below is a detailed experimental protocol for a common synthesis route.
Experimental Protocol: Synthesis via Dehydration
This protocol is adapted from a procedure found in Organic Syntheses.
Materials:
-
2-Acetylthiophene
-
Sodium borohydride
-
Methanol
-
Ethanol
-
Anhydrous potassium bisulfate
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Hydroquinone
Procedure:
-
Reduction of 2-Acetylthiophene:
-
In a round-bottom flask, dissolve 2-acetylthiophene in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions while stirring.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate to yield 2-(1-hydroxyethyl)thiophene.
-
-
Dehydration of 2-(1-Hydroxyethyl)thiophene:
-
In a distillation apparatus, place the crude 2-(1-hydroxyethyl)thiophene.
-
Add a catalytic amount of anhydrous potassium bisulfate and a small amount of hydroquinone as a polymerization inhibitor.
-
Heat the mixture under reduced pressure.
-
Collect the distillate, which is a mixture of this compound and water.
-
Separate the organic layer, wash it with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point.
-
Polymerization of this compound
This compound is a monomer used in various polymerization techniques to produce poly(this compound). This polymer is of interest for its potential applications in organic electronics. Living anionic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are two common methods to achieve controlled polymerization.
Experimental Protocol: Living Anionic Polymerization
This is a general protocol for the living anionic polymerization of this compound.
Materials:
-
This compound (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (sec-BuLi) as an initiator
-
Methanol (for termination)
-
High-vacuum line and glassware
Procedure:
-
Preparation:
-
All glassware should be rigorously cleaned and dried under vacuum.
-
THF is purified by distillation over sodium/benzophenone ketyl under an inert atmosphere.
-
This compound is purified by distillation under reduced pressure and stored under an inert atmosphere.
-
-
Polymerization:
-
In a reaction vessel under an inert atmosphere, add the desired amount of anhydrous THF.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add the initiator, sec-BuLi, via syringe.
-
Slowly add the purified this compound monomer to the stirred initiator solution. A color change is typically observed, indicating the formation of the living polymer chains.[4]
-
Allow the polymerization to proceed for the desired time (e.g., 1-2 hours) at -78 °C.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding degassed methanol to the reaction mixture.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
References
An In-depth Technical Guide on the Reactivity of the Vinyl Group in 2-Vinylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylthiophene, a heterocyclic organic compound, is a versatile building block in organic synthesis and polymer chemistry. The reactivity of its vinyl group, influenced by the adjacent electron-rich thiophene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, detailing various reaction types, experimental protocols, and quantitative data. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the synthetic utility of this compound.
The thiophene ring, being an aromatic and electron-rich system, donates electron density to the vinyl group through resonance, thereby influencing its susceptibility to various reagents. This electronic effect, coupled with the inherent reactivity of a carbon-carbon double bond, makes the vinyl group in this compound a hub for a multitude of chemical reactions.
Electronic Properties and Reactivity Overview
The reactivity of the vinyl group in this compound is fundamentally governed by the electronic interplay with the thiophene nucleus. The sulfur atom in the thiophene ring, through its lone pairs, can donate electron density into the conjugated system, including the vinyl group. This resonance effect increases the electron density of the double bond, making it more susceptible to electrophilic attack compared to a simple alkene. However, the thiophene ring also possesses aromatic character, which can be disrupted upon certain reactions. The regioselectivity of additions to the vinyl group is also influenced by the stability of the resulting carbocation or carbanion intermediates, which are stabilized by the adjacent thiophene ring.
A general overview of the reactivity of the vinyl group is depicted below:
Caption: General reactivity pathways of the vinyl group in this compound.
I. Polymerization Reactions
The vinyl group of this compound readily undergoes polymerization through various mechanisms, leading to the formation of poly(this compound), a polymer with interesting electronic and optical properties.
Anionic Polymerization
Living anionic polymerization of this compound can be achieved to produce polymers with well-defined structures and narrow molecular weight distributions (MWD)[1]. The choice of initiator and reaction conditions plays a crucial role in controlling the polymerization.
Experimental Protocol: Anionic Polymerization of this compound [1]
-
Materials: this compound (monomer), sec-Butyllithium (sec-BuLi) (initiator), Tetrahydrofuran (THF) (solvent, freshly distilled from Na/benzophenone), Methanol (terminating agent).
-
Apparatus: All-glass apparatus with break-seals, operated under high vacuum.
-
Procedure:
-
The polymerization is carried out in THF at -78 °C.
-
Upon addition of the this compound monomer to the initiator solution (sec-BuLi), the colorless reaction mixture immediately turns pale orange.
-
The polymerization is allowed to proceed for a specific time (e.g., 5 minutes for complete conversion).
-
The reaction is terminated by the addition of methanol.
-
The resulting polymer is isolated and characterized.
-
| Initiator | Monomer/Initiator Ratio | Time (min) | Conversion (%) | Mn (calc) | Mn (obs) | Mw/Mn |
| sec-BuLi | 100 | 5 | >99 | 11,100 | 11,500 | 1.05 |
| sec-BuLi | 200 | 5 | >99 | 22,100 | 22,800 | 1.06 |
Table 1: Anionic Polymerization of this compound in THF at -78°C.[1]
Caption: Workflow for the anionic polymerization of this compound.
Cationic Polymerization
Cationic polymerization of this compound can be initiated by various Lewis acids and protonic acids. Studies have shown that initiators like SnCl4, CF3SO3H, and CF3COOH can be used in homogeneous solution to produce oligomers of this compound[2].
| Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/Mn |
| SnCl4 | Dichloromethane | 25 | 1500-2000 | 1.4 |
| CF3SO3H | Dichloromethane | 25 | 1500-2000 | 1.4 |
Table 2: Cationic Polymerization of this compound.[2]
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization, a controlled radical polymerization technique, has been successfully applied to this compound, allowing for the synthesis of polymers with controlled molecular weights and low polydispersities[3].
Experimental Protocol: RAFT Polymerization of this compound
-
Materials: this compound (monomer), Cumyl dithiobenzoate (RAFT agent), AIBN (initiator), Toluene (solvent).
-
Procedure:
-
A solution of this compound, cumyl dithiobenzoate, and AIBN in toluene is prepared in a reaction vessel.
-
The solution is degassed by several freeze-pump-thaw cycles.
-
The polymerization is carried out at a specific temperature (e.g., 60 °C) for a set time.
-
The reaction is quenched by cooling and exposure to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried.
-
| RAFT Agent | [Monomer]:[RAFT]:[Initiator] | Time (h) | Conversion (%) | Mn (obs) | Mw/Mn |
| Cumyl dithiobenzoate | 100:1:0.2 | 24 | 55 | 10,500 | 1.15 |
Table 3: RAFT Polymerization of this compound.[3]
II. Cycloaddition Reactions
The conjugated system of the vinyl group and the thiophene ring allows this compound to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene.
Diels-Alder Reaction
In the Diels-Alder reaction, the vinylthiophene system acts as a 4π-electron component, reacting with a 2π-electron component (dienophile) to form a six-membered ring. The aromaticity of the thiophene ring can influence the reactivity and the stability of the resulting adduct. High pressures or the use of Lewis acids can promote the reaction[4].
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of Thiophene with N-Phenylmaleimide [4]
-
Materials: Thiophene (diene), N-Phenylmaleimide (dienophile), Aluminum chloride (AlCl3) (Lewis acid), Dichloromethane (DCM) (solvent).
-
Procedure:
-
N-Phenylmaleimide is dissolved in DCM in a round-bottomed flask.
-
Five equivalents of thiophene are added, followed by one equivalent of AlCl3.
-
The reaction is stirred at room temperature for 4 days.
-
The reaction is quenched with water and extracted with DCM.
-
The organic layer is dried over Na2SO4, and the solvent is removed to yield the crude product, which can be purified by chromatography.
-
| Dienophile | Lewis Acid | Solvent | Time (days) | Yield (%) | Exo/Endo Ratio |
| N-Phenylmaleimide | AlCl3 | DCM | 4 | 75 | >95:5 |
Table 4: Diels-Alder Reaction of Thiophene with N-Phenylmaleimide.[4]
Note: While this protocol uses thiophene, it provides a strong basis for a similar reaction with this compound, where the vinyl group would be expected to influence the regioselectivity of the cycloaddition.
Caption: The Diels-Alder reaction of this compound with maleic anhydride.
III. Electrophilic Addition Reactions
The electron-rich nature of the vinyl group, enhanced by the thiophene ring, makes it susceptible to electrophilic attack.
Halogenation
The addition of halogens, such as bromine (Br2), across the double bond of this compound is expected to proceed via a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide.
Experimental Protocol: Bromination of an Alkene (General)
-
Materials: Alkene, Bromine (Br2), Dichloromethane (CH2Cl2) (solvent).
-
Procedure:
-
The alkene is dissolved in CH2Cl2 in a flask protected from light.
-
A solution of bromine in CH2Cl2 is added dropwise at a low temperature (e.g., 0 °C) until the bromine color persists.
-
The solvent is removed under reduced pressure to yield the dibromoalkane.
-
Note: A specific protocol for this compound was not found in the initial searches, but this general procedure is applicable. The product would be 2-(1,2-dibromoethyl)thiophene.
Hydroboration-Oxidation
Hydroboration-oxidation of this compound provides a route to the anti-Markovnikov addition of water across the double bond, yielding 2-(thiophen-2-yl)ethanol.
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Materials: this compound, Borane-tetrahydrofuran complex (BH3·THF), Tetrahydrofuran (THF), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2, 30%).
-
Procedure:
-
To a solution of this compound in THF at 0 °C under a nitrogen atmosphere, a solution of BH3·THF is added dropwise.
-
The mixture is stirred at room temperature for a specified time to ensure complete hydroboration.
-
The reaction is cooled to 0 °C, and aqueous NaOH is added, followed by the slow, dropwise addition of 30% H2O2.
-
The mixture is stirred at room temperature until the oxidation is complete.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to give 2-(thiophen-2-yl)ethanol.
-
| Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 2-(Thiophen-2-yl)ethanol | 72 | 7.20 (m, 1H), 6.99 (m, 1H), 6.90 (m, 1H), 3.85 (t, 2H), 3.02 (t, 2H) | 140.5, 127.0, 125.8, 124.0, 63.4, 33.3 |
Table 5: Hydroboration-Oxidation of this compound.[1]
Caption: Hydroboration-oxidation of this compound.
Epoxidation
Epoxidation of the vinyl group in this compound can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to form 2-(oxiran-2-yl)thiophene.
Experimental Protocol: Epoxidation of an Alkene with m-CPBA (General) [5][6]
-
Materials: Alkene, m-CPBA, Dichloromethane (CH2Cl2), Saturated sodium bicarbonate solution.
-
Procedure:
-
The alkene is dissolved in CH2Cl2.
-
m-CPBA is added in portions at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is washed with saturated sodium bicarbonate solution to remove excess acid.
-
The organic layer is dried and concentrated to yield the epoxide.
-
IV. Nucleophilic Addition Reactions
While the vinyl group is electron-rich, it can undergo nucleophilic addition, particularly conjugate (Michael) addition, if an electron-withdrawing group is present on the thiophene ring or under specific reaction conditions.
Michael Addition
In the presence of a suitable Michael acceptor, the vinyl group of a modified this compound could potentially undergo a Michael addition. More commonly, this compound itself can act as a Michael acceptor in reactions with strong nucleophiles.
Experimental Protocol: Michael Addition of Thiols to α,β-Unsaturated Carbonyls (General) [7][8]
-
Materials: α,β-Unsaturated carbonyl compound, Thiol, Base catalyst (e.g., triethylamine or KF/Alumina), Solvent (optional).
-
Procedure:
-
The α,β-unsaturated carbonyl compound and the thiol are mixed, optionally in a solvent.
-
A catalytic amount of base is added.
-
The reaction is stirred at room temperature until completion.
-
The product is isolated by extraction and purified by chromatography.
-
Note: This general protocol can be adapted for the reaction of a nucleophile with this compound, especially if the thiophene ring is substituted with an electron-withdrawing group to activate the vinyl group as a Michael acceptor.
Organocuprate Addition
Organocuprates (Gilman reagents) are known to undergo conjugate addition to α,β-unsaturated systems. The reaction of an organocuprate with this compound would lead to the formation of a new carbon-carbon bond at the β-position of the vinyl group.
Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate (General) [9][10]
-
Materials: Copper(I) iodide (CuI), Methyllithium (MeLi), α,β-Unsaturated ketone, Diethyl ether or THF.
-
Procedure:
-
A suspension of CuI in ether or THF is cooled to 0 °C.
-
Two equivalents of MeLi are added dropwise to form the lithium dimethylcuprate solution.
-
The α,β-unsaturated ketone is added to the Gilman reagent at a low temperature (e.g., -78 °C).
-
The reaction is stirred for a period and then quenched with a saturated aqueous ammonium chloride solution.
-
The product is extracted, dried, and purified.
-
V. Radical Reactions
The vinyl group of this compound can participate in radical reactions, including radical polymerization as discussed earlier, and radical additions.
Conclusion
The vinyl group in this compound exhibits a rich and diverse reactivity, making it a valuable synthon in organic chemistry. Its participation in polymerization, cycloaddition, electrophilic addition, and nucleophilic addition reactions opens up avenues for the synthesis of a wide array of functionalized thiophene derivatives and polymers. The electronic influence of the thiophene ring plays a critical role in dictating the outcome of these transformations. This guide provides a foundational understanding and practical protocols for harnessing the synthetic potential of this compound, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences. Further exploration into the nuanced reactivity of this molecule will undoubtedly continue to yield novel and valuable chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable Segments - Macromolecules - Figshare [acs.figshare.com]
- 4. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revistas.udes.edu.co [revistas.udes.edu.co]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Spectroscopic Profile of 2-Vinylthiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Vinylthiophene (also known as 2-ethenylthiophene), a valuable building block in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for its proton (¹H) and carbon-13 (¹³C) nuclei. The data presented is a combination of reported values for closely related structures and predicted values based on established principles of NMR spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals from the vinyl group protons and the thiophene ring protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα (vinyl) | ~6.70 | dd | J_trans_ ≈ 17.5, J_cis_ ≈ 10.8 |
| Hβ_cis_ (vinyl) | ~5.20 | dd | J_gem_ ≈ 1.2, J_cis_ ≈ 10.8 |
| Hβ_trans_ (vinyl) | ~5.60 | dd | J_gem_ ≈ 1.2, J_trans_ ≈ 17.5 |
| H5 (thiophene) | ~7.20 | dd | J_4,5_ ≈ 5.0, J_3,5_ ≈ 1.2 |
| H3 (thiophene) | ~7.00 | dd | J_3,4_ ≈ 3.6, J_3,5_ ≈ 1.2 |
| H4 (thiophene) | ~7.05 | t | J_4,5_ ≈ 5.0, J_3,4_ ≈ 3.6 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and are typically recorded in deuterated chloroform (CDCl₃). The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C2 (thiophene) | ~142 |
| C3 (thiophene) | ~125 |
| C4 (thiophene) | ~127 |
| C5 (thiophene) | ~124 |
| Cα (vinyl) | ~130 |
| Cβ (vinyl) | ~115 |
Note: Chemical shifts are referenced to TMS at 0 ppm and are typically recorded in CDCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the characteristic vibrational frequencies of its functional groups. The key absorption bands are summarized in the table below.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Thiophene & Vinyl |
| ~1630 | C=C stretch | Vinyl |
| ~1520, ~1430, ~1350 | C=C stretch | Thiophene ring |
| ~1240, ~1050 | C-H in-plane bend | Thiophene ring |
| ~980, ~920 | C-H out-of-plane bend | Vinyl |
| ~850, ~700 | C-H out-of-plane bend | Thiophene ring |
| ~840, ~650 | C-S stretch | Thiophene ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. Due to the extended conjugation between the thiophene ring and the vinyl group, this compound exhibits absorption in the UV region. The primary absorption maximum (λ_max_) is expected to be around 260-280 nm.[1] This absorption corresponds to a π → π* electronic transition.
Experimental Protocols
The following sections outline the general procedures for acquiring the spectroscopic data presented in this guide.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the proton frequency.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data by applying a Fourier transform, phasing the spectrum, and referencing the TMS peak to 0 ppm.
¹³C NMR Acquisition:
-
Tune and match the probe for the carbon-13 frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).
-
Process the data by applying a Fourier transform, phasing the spectrum, and referencing the TMS peak to 0 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
Sample Preparation (Neat Liquid):
-
Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent such as ethanol or hexane.
-
From the stock solution, prepare a dilute solution of a known concentration that will give an absorbance reading between 0.1 and 1.0.
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the respective holders in the spectrophotometer.
-
Scan a spectrum over a range of approximately 200-400 nm.
-
The wavelength of maximum absorbance (λ_max_) is determined from the resulting spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Vinylthiophene Monomer
Affiliation: Google Research
Abstract
2-Vinylthiophene is a heterocyclic monomer of significant interest in polymer science and drug development due to the unique properties of its resulting polymers, poly(this compound). The handling, storage, and application of this monomer are critically dependent on a thorough understanding of its solubility and stability characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents and details its stability profile, including factors that can lead to its degradation or unwanted polymerization. Detailed experimental protocols for determining these properties are provided, along with graphical representations of key processes to aid researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 1918-82-7) is a colorless to pale yellow liquid with a molecular formula of C₆H₆S. Its structure, featuring a reactive vinyl group attached to a thiophene ring, makes it a valuable precursor for the synthesis of poly(this compound), a polymer with applications in conductive materials and advanced coatings. The successful polymerization and utilization of this compound hinge on precise control over its solubility for reaction media selection and its stability to prevent premature, spontaneous polymerization during storage and handling. This guide synthesizes available data and provides standardized methodologies for the evaluation of these critical physicochemical properties.
Solubility Profile of this compound
The solubility of a monomer is a fundamental parameter for designing polymerization reactions, purification processes, and formulation strategies. The principle of "like dissolves like" is a useful guide; this compound, being a relatively nonpolar aromatic compound, is generally soluble in organic solvents and has limited solubility in water.
Quantitative and Qualitative Solubility Data
Table 1: Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | Formula | Temperature (°C) | Solubility | Reference(s) |
| Aqueous | Water | H₂O | 25 | ~521.5 mg/L (Estimated) | [1] |
| Alcohols | Methanol | CH₃OH | Not Specified | Slightly Soluble | [2] |
| Ethanol | C₂H₅OH | Not Specified | Soluble | [1] | |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Soluble | [2] |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Not Specified | Soluble | [N/A] |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Not Specified | Soluble | [N/A] |
| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Not Specified | Soluble | [N/A]* |
*Solubility in these solvents is inferred from their common use in polymerization and organic synthesis involving similar monomers, but specific data for this compound is not cited in the search results.
Stability of this compound Monomer
The stability of this compound is a critical concern due to the high reactivity of its vinyl group, which makes it susceptible to spontaneous polymerization. This process can be initiated by heat, light, or the presence of radical species.
Factors Affecting Stability
-
Heat: Elevated temperatures significantly increase the rate of thermal self-polymerization. It is noted that distillation should be conducted at reduced pressure to keep the pot temperature below 90°C to minimize this phenomenon[3].
-
Light: this compound is light-sensitive[2]. UV radiation can generate free radicals, initiating polymerization.
-
Oxygen: While not explicitly detailed for this compound in the provided results, oxygen can interact with monomers to form peroxides, which can then act as polymerization initiators.
-
Inhibitors: To prevent spontaneous polymerization, this compound is often supplied with added inhibitors. Common inhibitors for vinyl monomers include Butylated hydroxytoluene (BHT) and α-nitroso-β-naphthol[3][4]. These compounds act as radical scavengers, intercepting radical species before they can initiate a polymer chain.
Recommended Storage and Handling
To ensure the monomer's integrity, specific storage and handling conditions are imperative.
Table 2: Recommended Storage and Handling for this compound
| Parameter | Condition | Rationale | Reference(s) |
| Temperature | Store in a freezer, under -20°C | Minimizes thermal polymerization | [4] |
| Light Exposure | Keep in a dark place | Prevents photolytic initiation of polymerization | [2][4] |
| Atmosphere | Sealed in dry conditions | Prevents contamination with moisture and air (oxygen) | [4] |
| Handling | Use in a well-ventilated area, away from ignition sources | The monomer is flammable (Flash Point: 29°C) | [2] |
Visualization of Stability Factors
The interplay of factors affecting the stability of this compound can be visualized as a logical relationship diagram.
Experimental Protocols
This section provides detailed methodologies for the quantitative assessment of the solubility and stability of this compound.
Protocol for Determining Equilibrium Solubility
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent[5].
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound (with inhibitor removed if necessary for analytical purposes)
-
Selected solvent (e.g., ethanol, water, DMSO) of analytical grade
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to several glass vials. The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and let them stand at the same temperature to allow the excess solid to settle. Centrifuge the vials (e.g., at 5000 G for 15 minutes) to further separate the solid from the saturated solution.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the calibrated range of the instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of this compound is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Workflow for Solubility Determination
The following diagram outlines the workflow for the experimental determination of solubility.
Protocol for Assessing Thermal Stability
Thermogravimetric Analysis (TGA) is a standard method for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature.
Objective: To determine the onset temperature of thermal degradation or polymerization of this compound.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., aluminum or platinum)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample (typically 3-5 mg) of this compound into a TGA sample pan.
-
TGA Program: Place the sample in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Heating Ramp: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA thermogram plots percent weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition or volatilization. For a monomer prone to polymerization, complex degradation patterns may be observed. The temperature at which 5% weight loss occurs (T₅) is often reported as a measure of thermal stability[6].
Protocol for Assessing Photostability
This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances[7][8].
Objective: To evaluate the stability of this compound upon exposure to a standardized light source.
Materials:
-
This compound
-
Chemically inert, transparent containers (e.g., quartz cells or vials)
-
Aluminum foil
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option II (a combination of cool white fluorescent and near-UV lamps).
-
HPLC system with a photodiode array (PDA) detector.
Procedure:
-
Sample Preparation:
-
Exposed Sample: Place the this compound sample in a transparent container. If testing in solution, prepare a solution of known concentration in a suitable, transparent solvent.
-
Dark Control: Prepare an identical sample but wrap the container completely in aluminum foil to protect it from light[9].
-
-
Light Exposure: Place both the exposed sample and the dark control in the photostability chamber. Expose the samples until a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is achieved.
-
Post-Exposure Analysis:
-
Visually inspect both samples for any changes in appearance (e.g., color change, increase in viscosity, precipitation).
-
Analyze both the exposed sample and the dark control by a stability-indicating HPLC-PDA method.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed sample and the dark control.
-
A significant decrease in the peak corresponding to this compound and/or the appearance of new peaks (degradants or oligomers) in the exposed sample, relative to the dark control, indicates photolability.
-
The use of a PDA detector can help in determining the spectral similarity of any new peaks to the parent compound, aiding in the identification of degradation products.
-
Conclusion
The utility of this compound as a monomer is intrinsically linked to its solubility and stability. This guide has summarized that it is readily soluble in common organic solvents but has poor aqueous solubility. Its stability is a significant consideration, as the monomer is prone to both thermal and photolytically induced polymerization. Adherence to strict storage conditions, including low temperatures, exclusion of light, and the use of appropriate inhibitors, is essential for maintaining its quality. The detailed experimental protocols provided herein offer a standardized framework for researchers to precisely quantify these critical parameters, ensuring reproducible and successful outcomes in research, development, and manufacturing processes involving this compound.
References
- 1. 2-vinyl thiophene, 1918-82-7 [thegoodscentscompany.com]
- 2. 1918-82-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1918-82-7|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. q1scientific.com [q1scientific.com]
High-Purity 2-Vinylthiophene: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Suppliers, Quality Control, and Applications in Medicinal Chemistry
2-Vinylthiophene, a heterocyclic organic compound, is a critical building block in the synthesis of a wide array of pharmaceutical and electronic materials. Its unique chemical structure, featuring a reactive vinyl group attached to a thiophene ring, makes it a versatile precursor for polymerization and a key intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its quality control, and insights into its applications in drug discovery and development.
Commercial Availability and Purity Specifications
High-purity this compound is available from a range of commercial suppliers, catering to the needs of both academic research and industrial drug development. The purity of the compound is a critical parameter, as impurities can lead to undesirable side reactions and affect the efficacy and safety of the final product. The following tables summarize the offerings from several key suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Stated Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | 97%[1] | 1 g, 5 g | 1918-82-7 |
| TCI America | >98.0% (GC) | 1 g, 5 g, 25 g | 1918-82-7 |
| Biosynth | For pharmaceutical testing | 5 g | 1918-82-7[2] |
| BLD Pharm | Not specified | Inquire | 1918-82-7 |
| Chemsrc | 97.0% | 1 g, 5 g, 10 g | 1918-82-7[3] |
| BOC Sciences | 95.00 to 100.00% | For experimental / research use only | 1918-82-7[4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆S | [5][6] |
| Molecular Weight | 110.18 g/mol | [5] |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Boiling Point | 151-152 °C at 760 mm Hg | [4] |
| Flash Point | 29 °C | |
| Density | 1.050 g/cm³ | |
| Solubility | Soluble in alcohol; Insoluble in water | [4] |
Synthesis, Purification, and Potential Impurities
The quality of commercially available this compound is intrinsically linked to its synthesis and purification methods. Several synthetic routes have been established, with the most common being the dehydration of α-(2-thienyl)ethanol and the dehydrochlorination of α-(2-thienyl)ethyl chloride.[7]
Potential Impurities:
The synthesis and handling of this compound can introduce various impurities that may need to be monitored and controlled. These can include:
-
Unreacted starting materials: Such as 2-acetylthiophene or 2-ethylthiophene.
-
Byproducts of the synthesis: Including isomers or oligomers.
-
Residual solvents: From the reaction and purification steps.
-
Degradation products: The vinyl group is susceptible to polymerization, especially when exposed to heat, light, or catalysts.
To minimize the risk of polymerization during storage, inhibitors such as butylated hydroxytoluene (BHT) are often added.
Quality Control and Experimental Protocols
Ensuring the high purity of this compound is paramount for its application in research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or methanol.
-
Instrumentation: An Agilent 8890 GC with a 5977B MSD or an equivalent system can be used.
-
GC Column: A non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[8]
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by their mass spectra and retention times.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is ideal for the analysis of non-volatile impurities, such as starting materials or potential polymeric byproducts.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.[8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength where this compound and potential impurities have significant absorbance (e.g., 235 nm).[9]
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Known impurities can be identified by comparing their retention times with those of reference standards.
Applications in Drug Discovery and Development
The thiophene ring is a well-established pharmacophore in medicinal chemistry, and this compound serves as a versatile starting material for the synthesis of various biologically active molecules. Thiophene-containing compounds have been developed as anticancer, anti-inflammatory, and antimicrobial agents.
Role in the Synthesis of Kinase Inhibitors
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The development of CDK inhibitors is a major focus of cancer research. Thiophene-based scaffolds have been successfully utilized in the design of potent and selective CDK inhibitors. For instance, 2,4-diaminopyrimidine derivatives incorporating a thiophene moiety have been synthesized and shown to exhibit significant inhibitory activity against CDK7.[10]
The following diagram illustrates a generalized workflow for the synthesis and evaluation of a thiophene-based CDK inhibitor, starting from this compound.
Precursor to Poly(this compound) for Drug Delivery
The vinyl group of this compound allows for its polymerization to form poly(this compound), a conductive polymer with potential applications in drug delivery systems. The polymer can be formulated into nanoparticles that encapsulate therapeutic agents, enabling controlled release and targeted delivery.
The synthesis of drug-loaded poly(this compound) nanoparticles typically involves a nanoprecipitation method.
References
- 1. This compound | 1918-82-7 [sigmaaldrich.com]
- 2. This compound | 1918-82-7 | BAA91882 | Biosynth [biosynth.com]
- 3. This compound | CAS#:1918-82-7 | Chemsrc [chemsrc.com]
- 4. 2-vinyl thiophene, 1918-82-7 [thegoodscentscompany.com]
- 5. This compound | C6H6S | CID 519642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Health and Safety of 2-Vinylthiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for 2-Vinylthiophene (CAS No. 1918-82-7). The content is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, handling procedures, and emergency responses associated with this compound. Due to a lack of publicly available, in-depth toxicological studies specific to this compound, this guide also outlines standardized experimental protocols that would be employed to assess its toxicity. Furthermore, a plausible mechanism of toxicity is proposed based on the known metabolism of thiophene-containing compounds.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions and for implementing appropriate safety measures.
| Property | Value | Reference(s) |
| Molecular Formula | C6H6S | [1] |
| Molecular Weight | 110.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 151-152 °C at 760 mmHg | [2] |
| Flash Point | 29 °C (85 °F) | [2] |
| Density | 1.050 g/cm³ | [3] |
| Solubility | Soluble in alcohol. Insoluble in water. | [2] |
| Vapor Pressure | 4.624 mmHg at 25 °C (estimated) | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for its hazard warnings.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Source: ECHA CLP notifications, PubChem.[1][3][4]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use a properly fitted respirator with an organic vapor cartridge if working in a poorly ventilated area or when the potential for inhalation exists.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical/ventilating/lighting equipment.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
Handling Procedures:
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Take precautionary measures against static discharge.[3]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
-
Wash thoroughly after handling.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep container tightly closed.[3]
-
Store locked up.[3]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be ineffective. |
| Accidental Release | Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area and wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. |
Toxicological Information
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within 24 hours. The median lethal dose (LD50) is a common metric derived from these studies.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)
-
Animal Model: Typically, female rats are used.
-
Dosage: A single animal is dosed with a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher fixed dose level.
-
If the animal dies, the next animal is dosed at a lower fixed dose level.
-
-
Endpoint: The test is complete when a stopping criterion is met, which allows for the calculation of the LD50 value with a confidence interval.
Caption: Workflow for Acute Oral Toxicity Testing (OECD TG 425).
Skin and Eye Irritation
These tests evaluate the potential of a substance to cause reversible inflammatory changes to the skin and eyes.
Experimental Protocol: In Vitro Skin Irritation (Reconstructed Human Epidermis Test Method - OECD TG 439)
-
Test System: A commercially available reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.
-
Application: A small amount of this compound is applied topically to the surface of the RhE tissue.
-
Exposure: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).
-
Post-Exposure: The chemical is removed by rinsing, and the tissue is incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Tissue viability is measured using a colorimetric assay (e.g., MTT assay). The reduction in viability compared to a negative control is calculated.
-
Classification: A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically 50%).
Caption: Workflow for In Vitro Skin Irritation Testing (OECD TG 439).
Experimental Protocol: In Vitro Eye Irritation (Bovine Corneal Opacity and Permeability Test - OECD TG 437)
-
Test System: Corneas are isolated from the eyes of cattle obtained from a slaughterhouse.
-
Application: this compound is applied to the epithelial surface of the cornea.
-
Exposure: The cornea is exposed for a defined period (e.g., 10 minutes).
-
Post-Exposure: The chemical is rinsed off, and the cornea is incubated.
-
Endpoint Measurement:
-
Opacity: Measured using an opacitometer.
-
Permeability: Measured by the amount of fluorescein dye that passes through the cornea.
-
-
Calculation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values.
-
Classification: The IVIS is used to classify the substance's eye irritation potential.
Mutagenicity
Mutagenicity tests are conducted to identify substances that can cause genetic mutations. The bacterial reverse mutation test (Ames test) is a widely used initial screening assay.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that have mutations in genes required for histidine or tryptophan synthesis, respectively.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria cannot synthesize.
-
Incubation: The plates are incubated for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted.
-
Classification: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Caption: Workflow for the Ames Mutagenicity Test (OECD TG 471).
Proposed Mechanism of Toxicity and Signaling Pathways
The toxicity of many thiophene-containing compounds is linked to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[5][6] This process can generate reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[5][6] These reactive intermediates are capable of covalently binding to cellular macromolecules, including proteins and DNA, which can lead to cellular dysfunction and toxicity.
A key cellular defense mechanism against electrophilic stress is the Keap1-Nrf2 signaling pathway.[7][8] Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation.[9] When electrophilic metabolites of this compound are formed, they can react with cysteine residues on Keap1.[10] This modification of Keap1 prevents it from targeting Nrf2 for degradation, leading to the accumulation of Nrf2 in the nucleus.[9] Nuclear Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes, which help to detoxify the reactive metabolites and mitigate cellular damage.[11] However, if the generation of reactive metabolites overwhelms this protective response, cellular injury and toxicity can occur.
Caption: Proposed Metabolic Activation and Nrf2 Signaling Pathway.
Conclusion
This compound is a flammable liquid that poses several health hazards, including skin, eye, and respiratory irritation, and is harmful if swallowed, inhaled, or in contact with the skin. While specific, comprehensive toxicological data for this compound is limited, its chemical structure suggests a potential for metabolic activation to reactive electrophilic species, a common toxicity pathway for thiophene-containing compounds. Standardized toxicological testing protocols, as outlined in this guide, would be necessary to fully characterize its hazard profile. In the absence of such data, it is imperative that researchers, scientists, and drug development professionals handle this compound with stringent adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure and ensure a safe working environment.
References
- 1. This compound | C6H6S | CID 519642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-vinyl thiophene, 1918-82-7 [thegoodscentscompany.com]
- 3. echemi.com [echemi.com]
- 4. echa.europa.eu [echa.europa.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. rem.bioscientifica.com [rem.bioscientifica.com]
The Advent of a Versatile Monomer: A Technical History of 2-Vinylthiophene Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the discovery and historical synthesis of 2-vinylthiophene, a pivotal building block in materials science and medicinal chemistry.
Introduction
This compound, a heterocyclic analog of styrene, has emerged as a critical monomer in the synthesis of advanced polymers and a valuable intermediate in the preparation of pharmacologically active compounds. Its unique electronic properties, conferred by the sulfur-containing thiophene ring, have made it a target for chemical synthesis for over eight decades. This technical guide delves into the historical development of synthetic routes to this compound, providing a detailed overview of the seminal methods that have shaped our ability to produce this versatile molecule. We will explore the core chemical principles, present comparative data, and provide detailed experimental protocols for key methodologies, offering a comprehensive resource for professionals in the chemical sciences.
Historical Overview and Key Synthetic Strategies
The synthesis of this compound was first explored in the early 1940s, with several distinct approaches being established in the years that followed. These foundational methods, while sometimes supplanted by more modern techniques, laid the groundwork for the production of this important monomer. The primary historical routes can be categorized as follows:
-
Elimination Reactions: These methods involve the removal of a small molecule (water or hydrogen halide) from a saturated ethylthiophene precursor.
-
Grignard-based Coupling: This approach utilizes the reaction of a thienyl Grignard reagent with a vinyl halide.
-
Dehydrogenation: This strategy focuses on the direct removal of hydrogen from 2-ethylthiophene.
-
Condensation and Rearrangement: A notable method involves the reaction of thiophene with paraldehyde, followed by the thermal decomposition of a quaternary ammonium salt intermediate.
A timeline of these key discoveries is presented below, illustrating the progression of synthetic chemistry in the mid-20th century.
Caption: A timeline of key publications in the synthesis of this compound.
Comparative Analysis of Historical Synthetic Methods
The choice of a synthetic route to this compound has historically depended on the availability of starting materials, desired scale, and acceptable yield. The following table summarizes the key quantitative data for the primary historical methods.
| Method | Precursor(s) | Key Reagents/Catalysts | Reported Yield | Reference |
| Dehydration | α-(2-Thienyl)ethanol | Potassium hydrogen sulfate | Moderate to Good | Mowry, Renoll, and Huber (1946) |
| Grignard Coupling | 2-Thienylmagnesium bromide, Vinyl chloride | Cobaltous chloride | Not specified | Nazzaro and Bullock (1946) |
| Dehydrochlorination | α-(2-Thienyl)ethyl chloride | Pyridine | Good | Not specified in initial search |
| Dehydrogenation | 2-Ethylthiophene | Iron oxide-based catalyst | Good | Schick and Hartough (1948) |
| Thiophene-Paraldehyde Condensation | Thiophene, Paraldehyde | HCl, Pyridine | 50-55% | Emerson and Patrick (Org. Synth.)[1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key historical syntheses of this compound.
Synthesis via Thiophene and Paraldehyde Condensation
This method, detailed in Organic Syntheses, represents a well-documented and reproducible procedure from the mid-20th century.[1] It proceeds through the formation of 1,1-di(2-thienyl)ethane, which is then converted to a quaternary ammonium salt and subsequently eliminated to yield this compound.
Caption: Reaction pathway for the synthesis of this compound from thiophene and paraldehyde.
Experimental Protocol:
-
Step 1: Preparation of 1,1-Di(2-thienyl)ethane.
-
A 2-liter, three-necked flask is equipped with a thermometer, a mechanical stirrer, a gas inlet tube, and a vent.
-
The flask is charged with 336 g (4.0 moles) of thiophene, 176 g (1.33 moles) of paraldehyde, and 300 mL of concentrated hydrochloric acid.[1]
-
The mixture is stirred and maintained at 10–13 °C using a Dry Ice-acetone bath while gaseous hydrogen chloride is bubbled through the solution until saturation (approximately 25 minutes).[1]
-
The reaction mixture is poured onto 300 g of ice. The organic layer is separated and washed three times with 200-mL portions of ice water.
-
-
Step 2: Formation and Decomposition of the Quaternary Ammonium Salt.
-
The organic layer from Step 1 is added with cooling to a mixture of 316 g (4.0 moles) of pyridine and 2.0 g of α-nitroso-β-naphthol in a 1-liter distilling flask.[1]
-
The aqueous layers from the previous washes are extracted with ether, and the ether extracts are used to wash the aqueous washes in turn before being concentrated and added to the distilling flask.
-
The mixture is allowed to stand for 1.5 hours before distillation.
-
Distillation is performed under reduced pressure, collecting the distillate in a receiver cooled with ice and containing 1.0 g of α-nitroso-β-naphthol. The distillation is continued until the temperature reaches 125 °C at 50 mm Hg.[1]
-
The thermal cracking of the intermediate quaternary ammonium salt during distillation yields this compound.
-
-
Work-up and Purification:
-
The distillate is poured onto a mixture of 400 g of ice and 400 mL of concentrated hydrochloric acid.
-
The organic layer is separated and washed successively with 1% hydrochloric acid, water, and 2% ammonia.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and stabilized with α-nitroso-β-naphthol.
-
The final product is purified by fractional distillation under reduced pressure. The yield of this compound is 50–55% based on the consumed thiophene.[1]
-
Dehydration of α-(2-Thienyl)ethanol
This method, reported by Mowry, Renoll, and Huber in 1946, provides a straightforward route to this compound from the corresponding secondary alcohol.
Experimental Protocol (Reconstructed from historical references):
-
α-(2-Thienyl)ethanol is prepared via the Grignard reaction of 2-bromothiophene with acetaldehyde.
-
The isolated α-(2-thienyl)ethanol is mixed with a catalytic amount of a dehydrating agent, such as potassium hydrogen sulfate.
-
The mixture is heated under reduced pressure.
-
The this compound product is distilled directly from the reaction mixture.
-
The distillate is collected and may be further purified by redistillation, often in the presence of a polymerization inhibitor.
Dehydrogenation of 2-Ethylthiophene
This catalytic method, developed by Schick and Hartough in 1948, is suitable for the vapor-phase conversion of 2-ethylthiophene to this compound.
Experimental Protocol (Reconstructed from historical references):
-
A stream of 2-ethylthiophene is vaporized and mixed with superheated steam.
-
The vapor mixture is passed over a bed of a suitable dehydrogenation catalyst, typically an iron oxide-based catalyst, maintained at a high temperature (e.g., 550-650 °C).
-
The product stream is cooled to condense the organic and aqueous phases.
-
The organic layer is separated, washed, dried, and fractionally distilled to isolate this compound.
Logical Relationships of Synthetic Approaches
The various historical syntheses of this compound can be logically grouped by the type of chemical transformation employed. The following diagram illustrates these relationships.
Caption: Logical relationships between the major historical synthetic routes to this compound.
Conclusion
The historical syntheses of this compound highlight a period of significant innovation in organic chemistry. From classical elimination and coupling reactions to catalytic dehydrogenation, these early methods provided the essential chemical toolkit for accessing this valuable monomer. While modern synthetic chemistry has introduced new and often more efficient routes, an understanding of these foundational discoveries provides valuable context for the ongoing development of novel materials and pharmaceuticals derived from this compound. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals, bridging the historical development of this field with contemporary applications.
References
Theoretical Exploration of 2-Vinylthiophene's Electronic Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylthiophene, a heterocyclic compound featuring a thiophene ring attached to a vinyl group, serves as a fundamental building block for a diverse array of organic electronic materials and pharmacologically active molecules. Its unique π-conjugated system bestows it with interesting electronic properties that are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a scaffold in medicinal chemistry. Understanding the electronic structure of this compound at a quantum mechanical level is paramount for the rational design of novel materials and therapeutics. This technical guide provides an in-depth overview of the theoretical studies on the electronic properties of this compound, focusing on computational methodologies, key electronic parameters, and the logical workflows employed in its theoretical investigation.
Core Electronic Properties: A Theoretical Perspective
The electronic behavior of this compound is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties, chemical reactivity, and kinetic stability.[1] Theoretical quantum chemical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating these properties.[2][3]
A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity, greater polarizability, and facile electronic transitions, making the molecule a "soft" molecule.[1] Conversely, a larger gap signifies a "hard" molecule with greater stability.[1] The introduction of a vinyl group to the thiophene ring is known to modulate these properties by extending the π-conjugation, which typically leads to a narrowing of the energy gap compared to the parent thiophene molecule.
Computational Methodologies
The theoretical investigation of this compound's electronic properties relies heavily on quantum chemical calculations. Density Functional Theory (DFT) has emerged as the most widely used and effective method due to its balance of accuracy and computational cost.
Experimental Protocols: Computational Details
A typical computational protocol for studying this compound involves the following steps:
-
Geometry Optimization: The molecular geometry of this compound is first optimized to find its most stable conformation (a minimum on the potential energy surface). This is crucial as the electronic properties are highly dependent on the molecular structure. A common level of theory for this step is the B3LYP functional combined with a 6-31G* or larger basis set.[4][5]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO gap can be calculated.[6]
-
Excited State Calculations: To understand the optical properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are often employed.[4][7] These calculations provide information about the electronic transitions between different molecular orbitals.
The choice of functional and basis set is critical and can significantly impact the accuracy of the calculated properties. The B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules.[3][8] Basis sets such as the Pople-style 6-31G(d) or 6-311++G(d,p) are commonly used to provide a good description of the electronic structure.[9]
Quantitative Electronic Data
The following table summarizes key electronic properties of thiophene and related molecules as determined by theoretical calculations. While specific data for this compound is synthesized from the broader context of vinyl-substituted thiophenes, these values provide a representative understanding of its electronic characteristics.
| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Thiophene | -6.5 to -6.9 | -0.9 to -1.2 | 5.3 to 5.8 | DFT/B3LYP |
| Vinyl Thiophene Group Conjugated Spirooxazines | Varies with conjugation length | Varies with conjugation length | Narrows with conjugation | DFT/B3LYP/6-31G[4][5] |
| Thiophene Oligomers | Increases with chain length | Decreases with chain length | Decreases with chain length | DFT/B3LYP/6-31G[2] |
Note: The values for this compound are expected to fall within the range observed for short-chain vinyl-substituted thiophene oligomers, exhibiting a reduced HOMO-LUMO gap compared to unsubstituted thiophene.
Signaling Pathways and Logical Relationships
The theoretical investigation of this compound follows a structured workflow. The relationship between different computational steps and the derived properties can be visualized as a logical pathway.
Caption: Computational workflow for determining electronic properties.
The relationship between the molecular structure of this compound and its key electronic properties can also be visualized. The π-conjugation pathway is central to its electronic behavior.
Caption: Structure-property relationships in this compound.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide invaluable insights into the electronic properties of this compound. By calculating parameters such as HOMO-LUMO energies and simulating electronic transitions, researchers can predict the molecule's behavior and potential for various applications. The computational workflows and structure-property relationships outlined in this guide offer a foundational understanding for professionals in materials science and drug development, enabling the informed design of novel this compound-based materials and pharmaceuticals. The continued advancement of computational methods promises an even more detailed and accurate picture of the electronic landscape of this versatile molecule.
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Electronic and Optical Properties of Polythiophene Molecules and Derivatives [mdpi.com]
- 8. Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes and Protocols for the Anionic Polymerization of 2-Vinylthiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anionic polymerization is a powerful chain-growth polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This is particularly advantageous in the synthesis of materials for biomedical and pharmaceutical applications where precise polymer architecture is crucial. 2-Vinylthiophene is a vinyl monomer with a thiophene ring, an electron-rich five-membered heterocycle. Its polymerization leads to poly(this compound), a polymer with potential applications in organic electronics and as a component in more complex macromolecular structures.
This document provides detailed protocols for the living anionic polymerization of this compound, enabling the synthesis of polymers with predictable molecular weights and low polydispersity. The protocols are based on established research and are intended to be a comprehensive guide for researchers in the field.
Key Experimental Considerations
The anionic polymerization of this compound requires stringent experimental conditions to achieve a living polymerization. The thiophene ring contains acidic protons that can be abstracted by strong bases, leading to termination of the polymerization.[1][2] Therefore, careful selection of the initiator and reaction conditions is critical. Low temperatures, typically -78 °C, are employed to suppress side reactions.[1][2][3] The use of a polar aprotic solvent like tetrahydrofuran (THF) is common as it solvates the counter-ion and influences the reactivity of the propagating chain end.[1][3]
Experimental Protocols
1. Materials and Reagents Purification
-
Monomer (this compound): Commercial this compound should be stirred over powdered calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere (e.g., argon). Subsequently, the monomer must be degassed through several freeze-pump-thaw cycles and then distilled under high vacuum from CaH₂ immediately before use.[3]
-
Solvent (Tetrahydrofuran - THF): THF must be rigorously purified to remove water and other protic impurities. This is typically achieved by distillation from a sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is observed.
-
Initiators: Organolithium initiators such as sec-butyllithium (sec-BuLi) are commonly used.[1] These are often purchased as solutions in non-polar solvents like cyclohexane. The exact molarity of the initiator solution should be determined by titration before use. Other initiators like potassium naphthalenide (K-Naph) can be prepared in situ.
-
Terminating Agent: Degassed methanol is typically used to quench the living polymerization.
2. General Anionic Polymerization Procedure
-
Apparatus Setup: A glass reactor equipped with magnetic stirring and sealed with rubber septa is assembled and flame-dried under high vacuum to eliminate any adsorbed moisture. The reactor is then backfilled with a high-purity inert gas (e.g., argon).
-
Solvent Addition: The purified THF is distilled directly into the reaction flask under vacuum.
-
Initiator Addition: The reactor is cooled to -78 °C using a dry ice/acetone bath. The calculated amount of initiator solution (e.g., sec-BuLi in cyclohexane) is then added via a gas-tight syringe.
-
Initiation and Propagation: The purified this compound monomer is distilled into the stirred initiator solution at -78 °C. A color change upon monomer addition indicates the formation of the propagating carbanions. The polymerization is allowed to proceed for a specific time, typically ranging from 5 minutes to an hour, depending on the desired molecular weight.[1]
-
Termination: The polymerization is terminated by the rapid injection of a degassed quenching agent, such as methanol. The disappearance of the color of the living anionic chain ends indicates successful termination.
-
Polymer Isolation: The polymer is isolated by precipitation into a large volume of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
Data Presentation
The following tables summarize the results from the anionic polymerization of this compound and its derivatives under various conditions, as reported in the literature.
Table 1: Anionic Polymerization of this compound (1) in THF at -78°C
| Initiator | Time (min) | M_n (calc) ( g/mol ) | M_n (exp) ( g/mol ) | M_w/M_n | Yield (%) |
| sec-BuLi | 5 | 10,000 | 11,300 | 1.25 | >99 |
| sec-BuLi/αMS | 5 | 10,000 | 10,800 | 1.21 | >99 |
| Li-Naph | 5 | 10,000 | 10,500 | 1.23 | >99 |
| K-Naph | 5 | 10,000 | 10,200 | 1.18 | >99 |
M_n (calc) is the theoretical number-average molecular weight, M_n (exp) is the experimentally determined number-average molecular weight, and M_w/M_n is the polydispersity index. Data synthesized from reference[1].
Table 2: Anionic Polymerization of 5-Phenyl-2-vinylthiophene (4) in THF at -78°C
| Initiator | Time (min) | M_n (calc) ( g/mol ) | M_n (exp) ( g/mol ) | M_w/M_n | Yield (%) |
| sec-BuLi | 5 | 10,000 | 10,100 | 1.08 | >99 |
| K-Naph | 5 | 10,000 | 9,800 | 1.07 | >99 |
| Ph₂CHLi | 5 | 10,000 | 10,500 | 1.09 | >99 |
| Ph₂CHK | 5 | 10,000 | 9,900 | 1.07 | >99 |
Data synthesized from reference[1].
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the anionic polymerization of this compound.
Caption: Experimental workflow for the anionic polymerization of this compound.
References
Application Notes and Protocols for the Controlled Synthesis of Poly(2-Vinylthiophene) via RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiophenes and their derivatives are a significant class of conducting polymers with wide-ranging applications in organic electronics, including field-effect transistors, electroluminescent devices, and solar cells. The precise control over polymer architecture, molecular weight, and dispersity is crucial for optimizing the performance of these materials. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that enables the synthesis of well-defined polymers with complex architectures.[1] This document provides detailed application notes and protocols for the controlled synthesis of poly(2-vinylthiophene) (P2VT) using RAFT polymerization. The methodologies described herein allow for the predictable synthesis of P2VT with controlled molecular weights and narrow molecular weight distributions, which is essential for developing advanced materials for various applications, including potential uses in the biomedical field for sensors and drug delivery systems.
Key Concepts of RAFT Polymerization
RAFT polymerization is a type of living radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization process. The general mechanism involves a rapid equilibrium between active (propagating) and dormant polymer chains, which allows for the controlled growth of the polymer chains. This results in polymers with low polydispersity indices (PDI) and predictable molecular weights. The choice of the RAFT agent is critical and depends on the monomer being polymerized. For vinylthiophenes, dithiobenzoate-type RAFT agents have been shown to be effective.[2]
Experimental Protocols
Materials
-
Monomer: this compound (2VT) (purified by passing through a column of basic alumina to remove inhibitors)
-
RAFT Agent (CTA): Cumyl dithiobenzoate (CDB) or Phenylethyl dithiobenzoate
-
Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Degassing Equipment: Schlenk line or glovebox
-
Reaction Vessel: Schlenk flask or sealed ampule
General Protocol for RAFT Polymerization of this compound
This protocol is a representative example for the synthesis of poly(this compound). The specific ratios of monomer, CTA, and initiator can be adjusted to target different molecular weights.
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask, add the desired amounts of this compound (monomer), cumyl dithiobenzoate (CTA), and AIBN (initiator). A typical molar ratio of [Monomer]:[CTA]:[Initiator] would be in the range of 100:1:0.1 to 500:1:0.2.
-
Add the anhydrous solvent (e.g., toluene) to achieve the desired monomer concentration (e.g., 1-2 M).
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. This is a critical step as oxygen can terminate the radical polymerization.
-
-
Polymerization:
-
After degassing, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion and molecular weight.
-
-
Termination and Isolation:
-
To quench the polymerization, rapidly cool the reaction mixture by immersing the flask in an ice bath.
-
Expose the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
Data Presentation: Representative Polymerization Results
The following table summarizes representative data for the RAFT polymerization of this compound, illustrating the control over molecular weight and dispersity that can be achieved.
| Entry | [2VT]:[CDB]:[AIBN] Ratio | Time (h) | Conversion (%) | M_n ( g/mol ) (Theoretical) | M_n ( g/mol ) (Experimental) | M_w/M_n (PDI) |
| 1 | 100:1:0.1 | 12 | 65 | 7,150 | 7,500 | 1.15 |
| 2 | 200:1:0.1 | 18 | 70 | 15,400 | 16,200 | 1.18 |
| 3 | 300:1:0.2 | 24 | 75 | 24,750 | 26,100 | 1.20 |
| 4 | 500:1:0.2 | 24 | 60 | 33,000 | 35,500 | 1.25 |
Note: The data in this table are representative examples based on typical outcomes of controlled radical polymerizations and are intended for illustrative purposes.
Characterization of Poly(this compound)
The synthesized poly(this compound) should be characterized to determine its molecular weight, dispersity, and structure.
Protocol for Gel Permeation Chromatography (GPC/SEC)
GPC (also known as Size Exclusion Chromatography) is used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).
-
Sample Preparation: Dissolve a small amount of the dried polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran (THF) or chloroform).
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.
-
Calibration: Calibrate the system using polystyrene standards to obtain a calibration curve.
-
Analysis: Inject the polymer solution into the GPC system and analyze the resulting chromatogram to determine M_n, M_w, and PDI.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the polymer and to determine the monomer conversion.
-
Sample Preparation: Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone will confirm the polymerization. The monomer conversion can be calculated by comparing the integration of the monomer's vinyl proton signals to the polymer's backbone signals.
Visualizations
RAFT Polymerization Mechanism
Caption: General mechanism of RAFT polymerization.
Experimental Workflow
Caption: Experimental workflow for RAFT polymerization.
Applications of Controlled Structure Poly(this compound)
The ability to control the molecular weight and architecture of poly(this compound) through RAFT polymerization opens up possibilities for its use in a variety of advanced applications:
-
Organic Electronics: Well-defined P2VT can be used as a semiconductor layer in organic field-effect transistors (OFETs) and as a component in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs).
-
Block Copolymers: P2VT can be used as a block in the synthesis of well-defined block copolymers.[2] These materials can self-assemble into ordered nanostructures, which is advantageous for creating highly organized electronic devices.
-
Sensors: The thiophene unit can be functionalized post-polymerization, allowing for the development of chemical and biological sensors.
-
Biomedical Applications: Functionalized polythiophenes are being explored for applications in bioelectronics, tissue engineering, and as drug delivery vehicles. The controlled synthesis via RAFT allows for the incorporation of biocompatible segments and functional groups for targeted delivery.
References
Application Notes and Protocols: Electrochemical Polymerization of 2-Vinylthiophene on ITO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the electrochemical polymerization of 2-Vinylthiophene (2-VT) onto Indium Tin Oxide (ITO) coated substrates. The resulting poly(this compound) (P2VT) films are conducting polymers with potential applications in biosensors, drug delivery systems, and as functional coatings for biomedical devices.
Introduction
Electrochemical polymerization is a versatile technique for the deposition of thin, uniform, and adherent conducting polymer films onto electrode surfaces. Polythiophenes and their derivatives are of particular interest due to their stability, conductivity, and biocompatibility.[1][2] Poly(this compound) (P2VT), with its vinyl group, offers potential for further functionalization post-polymerization, making it an attractive material for creating tailored biointerfaces. This document outlines the procedures for preparing P2VT films on ITO and discusses their potential applications, particularly in the biomedical and pharmaceutical fields.
Experimental Overview
The electrochemical polymerization of 2-VT on ITO involves the oxidation of the monomer at the electrode surface, leading to the formation of radical cations that subsequently couple to form polymer chains. This process can be controlled by either applying a specific potential (potentiostatic), sweeping the potential within a defined range (potentiodynamic), or maintaining a constant current (galvanostatic).
// Styling ITO_Cleaning, Drying, Cell_Setup, Electrolyte_Prep, Polymerization, Rinsing, Final_Drying, Electrochemical_Char, Spectroscopic_Char, Morphological_Char { color="#5F6368"; }
edge [color="#4285F4"]; } .dot
Caption: Experimental workflow for the electrochemical polymerization and characterization of P2VT on ITO.
Materials and Equipment
| Category | Item | Specifications |
| Substrates | Indium Tin Oxide (ITO) coated glass slides | Sheet resistance: 10-20 Ω/sq |
| Monomer | This compound (2-VT) | Purity >97% |
| Solvent | Acetonitrile (ACN) | Anhydrous, HPLC grade |
| Supporting Electrolyte | Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) | Electrochemical grade |
| Cleaning Agents | Deionized water, Acetone, Isopropanol | ACS grade |
| Electrochemical Setup | Potentiostat/Galvanostat | |
| Three-electrode cell | ||
| Working Electrode (WE) | ITO substrate | |
| Counter Electrode (CE) | Platinum wire or mesh | |
| Reference Electrode (RE) | Ag/AgCl (in 3M KCl) or Saturated Calomel Electrode (SCE) | |
| Characterization | UV-Vis Spectrophotometer | |
| Fourier-Transform Infrared (FTIR) Spectrometer | ||
| Scanning Electron Microscope (SEM) | ||
| Atomic Force Microscope (AFM) |
Detailed Experimental Protocols
ITO Substrate Cleaning
A thorough cleaning of the ITO substrate is crucial for uniform film deposition.
-
Sequentially sonicate the ITO slides in deionized water, acetone, and isopropanol for 15 minutes each.
-
Rinse the slides with deionized water between each sonication step.
-
Dry the cleaned ITO slides under a stream of nitrogen gas.
-
Store in a desiccator until use.
Electrochemical Polymerization of this compound
The following protocols provide starting parameters that may require optimization depending on the specific experimental setup and desired film properties. The oxidation potential of thiophene is relatively high, and it is anticipated that this compound will have a similar or slightly lower oxidation potential.
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (LiClO₄ or TBAP) in anhydrous acetonitrile.
-
Add this compound to the electrolyte solution to a final concentration of 0.05 M to 0.1 M.
-
Purge the solution with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
Three-Electrode Cell Assembly:
-
Assemble the three-electrode cell with the cleaned ITO slide as the working electrode, a platinum wire/mesh as the counter electrode, and an Ag/AgCl or SCE as the reference electrode.
-
Ensure the active surface area of the ITO is well-defined.
4.2.1. Potentiodynamic Polymerization (Cyclic Voltammetry)
This method allows for controlled film growth and provides insights into the polymerization process.
-
Immerse the electrodes in the electrolyte solution.
-
Perform cyclic voltammetry by sweeping the potential from an initial potential where no reaction occurs (e.g., 0 V vs. Ag/AgCl) to a potential sufficient to oxidize the monomer (e.g., +1.8 V to +2.2 V vs. Ag/AgCl).
-
The potential should be swept for a number of cycles (e.g., 5-20 cycles) at a scan rate of 50-100 mV/s. An increase in the peak currents with each cycle indicates polymer film growth.
-
After the desired number of cycles, hold the potential at a value where the polymer is in its neutral state (e.g., 0 V vs. Ag/AgCl) for a short period.
-
Remove the P2VT-coated ITO electrode from the cell.
-
Gently rinse with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry under a stream of nitrogen.
4.2.2. Galvanostatic Polymerization
This method is useful for depositing thicker films by controlling the total charge passed.
-
Immerse the electrodes in the electrolyte solution.
-
Apply a constant current density in the range of 0.1 to 1.0 mA/cm².
-
The polymerization time will determine the film thickness. A typical duration is 100 to 600 seconds.
-
After the desired time, switch off the current.
-
Remove the P2VT-coated ITO electrode from the cell.
-
Rinse with fresh acetonitrile.
-
Dry under a stream of nitrogen.
| Parameter | Potentiodynamic Method | Galvanostatic Method |
| Monomer Concentration | 0.05 - 0.1 M | 0.05 - 0.1 M |
| Electrolyte Concentration | 0.1 M | 0.1 M |
| Solvent | Acetonitrile | Acetonitrile |
| Potential Range | 0 V to +1.8 - +2.2 V vs. Ag/AgCl | N/A |
| Scan Rate | 50 - 100 mV/s | N/A |
| Number of Cycles | 5 - 20 | N/A |
| Current Density | N/A | 0.1 - 1.0 mA/cm² |
| Deposition Time | N/A | 100 - 600 s |
Characterization of P2VT Films
The properties of the deposited P2VT films should be characterized to ensure successful polymerization and to understand their properties.
| Technique | Information Obtained | Typical Observations |
| Cyclic Voltammetry (CV) | Redox behavior, electrochemical stability | Reversible oxidation and reduction peaks corresponding to the p-doping and de-doping of the polymer. |
| UV-Vis Spectroscopy | Electronic transitions, optical properties | Absorption bands in the visible region corresponding to π-π* transitions in the conjugated polymer backbone. |
| FTIR Spectroscopy | Chemical structure, confirmation of polymerization | Presence of characteristic peaks for the polythiophene backbone and disappearance or reduction of vinyl group peaks. |
| SEM | Surface morphology, film uniformity | Uniform and granular or fibrous morphology depending on polymerization conditions. |
| AFM | Surface topography, roughness | Quantitative measurement of surface roughness and visualization of nanoscale features. |
Applications in Research and Drug Development
Conducting polymers like P2VT are gaining attention for various biomedical applications due to their ability to interface with biological systems and respond to electrical stimuli.[1][3]
Drug Delivery
The porous structure and the ability to change volume upon oxidation and reduction make P2VT films potential candidates for electrically controlled drug delivery systems.[4][5][6] Charged drug molecules can be incorporated into the polymer matrix during or after polymerization and released on-demand by applying an electrical potential.
// Styling P2VT_Film, Drug_Solution, Loading, Loaded_Film, Release_Medium, Release, Released_Drug { color="#5F6368"; }
edge [color="#34A853"]; } .dot
Caption: Schematic of an electrically controlled drug delivery system using a P2VT film.
Biosensors
P2VT films can serve as a platform for the immobilization of biomolecules such as enzymes, antibodies, or DNA.[2] The change in the electrical properties of the polymer upon binding of the target analyte can be used for sensitive and selective detection. The vinyl groups on the P2VT backbone provide convenient handles for covalent attachment of bioreceptors.
Tissue Engineering and Biomedical Coatings
Conducting polymer coatings can promote cell adhesion and proliferation and can be used to provide electrical stimulation to cells.[7] P2VT-coated surfaces could be investigated as scaffolds for nerve or muscle tissue engineering. Their conductivity also makes them suitable as coatings for medical implants to improve their biocompatibility and reduce inflammation.
Safety and Handling
-
This compound is flammable and should be handled in a well-ventilated fume hood.
-
Acetonitrile is toxic and flammable.
-
Perchlorate salts are strong oxidizers and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
| Problem | Possible Cause | Solution |
| No film formation or poor adhesion | Improperly cleaned ITO surface | Repeat the cleaning procedure meticulously. |
| Oxidation potential not reached | Increase the upper potential limit in CV or the current density in galvanostatic mode. | |
| Presence of oxygen or water in the electrolyte | Use anhydrous solvent and purge thoroughly with inert gas. | |
| Non-uniform film | Inhomogeneous current distribution | Check the cell geometry and ensure the counter electrode is positioned appropriately. |
| High monomer concentration | Decrease the monomer concentration. | |
| Poorly conducting film | Over-oxidation of the polymer | Avoid excessively high potentials or long deposition times. |
| Incomplete removal of electrolyte | Rinse the film thoroughly with fresh solvent after deposition. |
References
- 1. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. savvysciencepublisher.com [savvysciencepublisher.com]
- 6. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 7. An amphiphilic, heterografted polythiophene copolymer containing biocompatible/biodegradable side chains for use as an (electro)active surface in biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Vinylthiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-vinylthiophene derivatives in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce styrylthiophenes and other vinyl-substituted biaryls. These structural motifs are of significant interest in medicinal chemistry and materials science due to their presence in a variety of biologically active compounds and functional materials.
Introduction to Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura coupling is a versatile and widely adopted method for the synthesis of biaryls, styrenes, and polyolefins. The reaction typically involves the cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate in the presence of a palladium catalyst and a base.[1][2]
For the functionalization of a this compound moiety, the most common approach involves the Suzuki coupling of a halogenated this compound (e.g., 2-bromo-5-vinylthiophene) with a variety of aryl or heteroaryl boronic acids. This allows for the introduction of diverse substituents onto the thiophene ring, leading to a library of novel compounds for screening in drug discovery and for the development of advanced materials.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active Pd(0) species.[2]
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing a Suzuki coupling reaction.
References
Application Notes & Protocols: Synthesis of Conductive Poly(2-vinylthiophene) Films
Introduction: Poly(2-vinylthiophene) (PVT) is a conductive polymer that merges the properties of a conventional vinyl polymer backbone with the electronic characteristics of polythiophene. This unique structure allows for processability while offering the potential for high conductivity upon appropriate synthesis and doping. These properties make PVT and its derivatives promising materials for applications in electronics, including sensors, organic thin-film transistors (OTFTs), and photovoltaic devices. This document provides detailed protocols for the synthesis of conductive poly(this compound) films via chemical oxidative polymerization, electrochemical polymerization, and oxidative chemical vapor deposition (oCVD).
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a widely used, straightforward method for synthesizing polythiophene derivatives. It involves the use of an oxidizing agent, typically iron(III) chloride (FeCl₃), to induce the polymerization of the this compound monomer in a suitable solvent. The properties of the resulting film, such as conductivity and molecular weight, are highly dependent on reaction conditions like the monomer-to-oxidant ratio and solvent choice.[1][2]
Experimental Protocol
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl₃) (oxidant)
-
Dichloromethane or Chloroform (solvent)
-
Methanol (for washing)
-
Anhydrous hydrazine (reducing agent, optional for post-treatment)[2]
-
Argon or Nitrogen gas (for inert atmosphere)
-
Glass substrate (e.g., ITO-coated glass, standard microscope slide)
Equipment:
-
Schlenk line or glovebox
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Spin coater or drop-casting equipment
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific amount of this compound monomer in the chosen solvent (e.g., dichloromethane).
-
Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous FeCl₃ in the same solvent. A stoichiometric FeCl₃/PVT ratio of about four is often necessary to achieve complete conversion.[1]
-
Polymerization Reaction:
-
Standard Addition: Slowly add the monomer solution to the vigorously stirring FeCl₃ solution at room temperature.
-
Reverse Addition: Alternatively, slowly add the FeCl₃ solution to the monomer solution. The order of addition can impact the resulting polymer's molecular weight and properties.[2]
-
-
Reaction Time: Allow the reaction to proceed for a period of 2 to 24 hours. The solution will typically darken, indicating polymer formation.
-
Polymer Precipitation & Collection: Pour the reaction mixture into a large volume of rapidly stirred methanol to precipitate the polymer. Collect the solid polymer by vacuum filtration.[2]
-
Washing: Wash the collected polymer thoroughly with methanol to remove any remaining oxidant and unreacted monomer.
-
Drying: Dry the polymer powder in a vacuum oven at a moderate temperature (e.g., 40-60 °C).
-
Film Deposition:
-
Dissolve the synthesized poly(this compound) powder in a suitable solvent like chloroform.
-
Deposit the solution onto a clean substrate using spin coating or drop-casting to form a thin film.
-
Dry the film under vacuum.
-
-
(Optional) Reduction/De-doping: To obtain the neutral form of the polymer, the film can be chemically reduced by exposure to a reducing agent like hydrazine.[2]
Visualization: Chemical Oxidative Polymerization Workflow
Caption: Workflow for chemical oxidative synthesis of PVT films.
Electrochemical Polymerization
Electrochemical polymerization allows for the direct synthesis and deposition of a conductive polymer film onto a working electrode. This method offers excellent control over film thickness and morphology by adjusting parameters such as current density, potential, and deposition time. The resulting film is typically in its doped, conductive state.
Experimental Protocol
Materials:
-
This compound (monomer)
-
Acetonitrile (solvent)
-
Supporting Electrolyte: e.g., Potassium hexafluorophosphate (KPF₆) or Lithium perchlorate (LiClO₄).[3][4]
-
Argon or Nitrogen gas
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Sonication bath (for cleaning substrates)
Procedure:
-
Substrate Cleaning: Thoroughly clean the working electrode. For ITO glass, sonicate in acetone, followed by isopropanol and deionized water, then dry completely.[4]
-
Electrolyte Solution Preparation: In the electrochemical cell, prepare a solution of the monomer (e.g., 0.1 - 0.2 M) and the supporting electrolyte (e.g., 0.1 - 0.5 M KPF₆) in acetonitrile.[3][4]
-
Deoxygenation: Bubble argon or nitrogen gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Deposition: Immerse the three electrodes into the solution. Deposit the poly(this compound) film using one of the following methods:
-
Potentiostatic (Constant Potential): Apply a constant potential at which the monomer oxidizes (e.g., 1.6 to 1.8 V vs. Ag/AgCl for thiophene).[4]
-
Galvanostatic (Constant Current): Apply a constant current density (e.g., 0.5 - 4.0 mA/cm²).[3]
-
Potentiodynamic (Cyclic Voltammetry): Cycle the potential between a lower and an upper limit. An increase in the peak currents with each cycle indicates progressive polymer deposition on the electrode surface.
-
-
Film Growth Monitoring: The deposition time will determine the film's thickness. The formation of a colored film on the working electrode surface is a visual indicator of polymerization.
-
Post-Deposition Cleaning: After deposition, gently rinse the film-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the film under a stream of inert gas or in a vacuum oven.
Visualization: Electrochemical Polymerization Workflow
Caption: Workflow for electrochemical synthesis of PVT films.
Oxidative Chemical Vapor Deposition (oCVD)
oCVD is a solvent-free technique for synthesizing thin polymer films directly from vapor-phase precursors.[5] An initiator (oxidant) and monomer are delivered into a vacuum chamber where they adsorb onto a substrate and polymerize. This method allows for the creation of highly pure, uniform, and conformal coatings on various substrates and is particularly useful for insoluble polymers like unsubstituted polythiophene.[6][7]
Experimental Protocol
Materials:
-
This compound (monomer)
-
Volatile Oxidant/Initiator: e.g., Vanadium oxytrichloride (VOCl₃) or Iron(III) chloride (FeCl₃, requires heating to sublimate).[6]
-
Nitrogen or Argon (carrier gas)
Equipment:
-
CVD reactor system including:
-
Vacuum chamber
-
Substrate stage with temperature control
-
Monomer and oxidant delivery lines with mass flow controllers
-
Vacuum pump
-
Pressure gauge
-
Procedure:
-
System Preparation: Place a clean substrate on the temperature-controlled stage inside the vacuum chamber.
-
Evacuation: Evacuate the chamber to a base pressure (e.g., < 100 mTorr).
-
Precursor Delivery:
-
Introduce the this compound monomer into the chamber at a controlled flow rate using a mass flow controller. The monomer is typically heated to ensure a stable vapor pressure.
-
Simultaneously, introduce the vapor of the oxidant (e.g., VOCl₃) into the chamber through a separate inlet at a controlled flow rate.[6] An inert carrier gas may be used.
-
-
Deposition: The monomer and oxidant molecules adsorb onto the substrate surface, where oxidative polymerization occurs, leading to the growth of a poly(this compound) film.
-
Process Control: The film's properties can be tuned by controlling key process variables such as substrate temperature, reactor pressure, and the flow rate ratio of monomer to oxidant.[6][7]
-
Termination: Once the desired film thickness is achieved, stop the flow of monomer and oxidant.
-
Cooling and Venting: Allow the substrate to cool down under vacuum before venting the chamber with an inert gas.
-
Film Removal: Remove the coated substrate from the chamber.
Visualization: Oxidative CVD Workflow
Caption: Workflow for oxidative chemical vapor deposition of PVT films.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes typical parameters and resulting properties for the synthesis of polythiophene-based conductive films. Note that specific values for poly(this compound) may vary.
| Parameter | Chemical Oxidative Polymerization | Electrochemical Polymerization | Oxidative Chemical Vapor Deposition (oCVD) |
| Key Reagents | Monomer, Oxidant (FeCl₃), Solvent | Monomer, Electrolyte (LiClO₄, KPF₆) | Monomer, Volatile Oxidant (VOCl₃, FeCl₃) |
| Substrate | Any (film cast from solution) | Conductive (ITO, Au, Pt)[7] | Any |
| Control over Thickness | Moderate (via solution concentration) | High (via charge/time) | High (via time)[5] |
| Typical Conductivity | 10⁻⁴ - 10 S/cm[1] | 10⁻² - 100 S/cm | 1 - 1000 S/cm[6][8] |
| Film Purity | Lower (requires washing of oxidant) | High (direct deposition) | Very High (solvent-free)[9] |
| Conformality | Low (solution-based) | Moderate | High (vapor-based)[5] |
| Advantages | Simple setup, scalable powder synthesis | Direct film deposition, good process control | Solvent-free, high purity, conformal coatings |
| Disadvantages | Impurities from oxidant, less film control | Requires conductive substrate | Requires specialized vacuum equipment |
Logical Relationships: Synthesis Parameters vs. Film Properties
The properties of the final conductive film are a direct consequence of the synthesis parameters chosen. Understanding these relationships is key to tuning the material for specific applications.
Caption: Influence of synthesis parameters on final film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. openriver.winona.edu [openriver.winona.edu]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Morphological and molecular control of chemical vapor deposition (CVD) polymerized polythiophene thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Vapor-Deposited Functional Polymer Thin Films in Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Vinylthiophene in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylthiophene is a heterocyclic organic compound that holds promise as a versatile building block for the synthesis of novel polymers with applications in the burgeoning field of organic electronics.[1] Its structure, featuring a reactive vinyl group attached to a thiophene ring, allows for polymerization into materials that can be tailored for use in a variety of electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). The thiophene moiety provides inherent electronic conductivity and stability, while the vinyl group offers a route to creating processable polymers. This document provides an overview of the potential applications of this compound in organic electronics, along with generalized experimental protocols for material synthesis and device fabrication.
Material Properties of this compound
This compound is a colorless oil at room temperature with properties that make it suitable for various polymerization techniques.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1918-82-7 | [1] |
| Molecular Formula | C₆H₆S | [1] |
| Molecular Weight | 110.18 g/mol | |
| Boiling Point | ~151.7 ± 9.0 °C at 760 mmHg | [1] |
| Density | ~1.1 ± 0.1 g/cm³ | [1] |
| Appearance | Colorless oil | [1] |
| Purity | Typically ≥99% | [1] |
Synthesis of this compound Monomer
A common method for the synthesis of this compound involves the dehydration of α-(2-thienyl)ethanol. A detailed protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiophene (4.0 moles)
-
Paraldehyde (1.33 moles)
-
Concentrated Hydrochloric Acid (300 mL)
-
Gaseous Hydrogen Chloride
-
Ice
-
Pyridine (4.0 moles)
-
α-Nitroso-β-naphthol (2.0 g)
-
Ether
-
Anhydrous Magnesium Sulfate
-
Saturated Salt Solution
Procedure:
-
Reaction Setup: In a 2-L three-necked flask equipped with a thermometer, stirrer, gas inlet tube, and vent, charge thiophene, paraldehyde, and concentrated hydrochloric acid. Place the flask in an acetone/dry ice bath to maintain a temperature of 10–13°C.
-
Reaction: Bubble gaseous hydrogen chloride through the stirred mixture. After approximately 25 minutes, the solution will become saturated.
-
Work-up: Pour the reaction mixture onto 300 g of ice. Separate the organic layer and wash it three times with 200-mL portions of ice water.
-
Neutralization: Add the organic layer to a mixture of pyridine and α-nitroso-β-naphthol in a 1-L distilling flask, with cooling.
-
Extraction: Extract the aqueous layer with two 100-mL portions of ether. Combine the ethereal extracts and use them to wash the aqueous washes.
-
Concentration: Concentrate the ethereal layer on a steam bath under a stream of nitrogen and combine it with the organic mixture in the distilling flask.
-
Distillation: Allow the mixture to stand for 1.5 hours before distillation under reduced nitrogen pressure. Collect the distillate over α-nitroso-β-naphthol in an ice-cooled receiver at successively lower pressures, ending at 125°/50 mm.
-
Final Purification: Pour the distillate onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer and wash it successively with 1% hydrochloric acid, water, and 2% ammonia. Filter the organic layer through anhydrous magnesium sulfate. Concentrate the ethereal washes and combine them with the filtrate. The final product is obtained after a final distillation.
References
Application Notes and Protocols for the Preparation of 2-Vinylthiophene-Based Block Copolymers
Introduction
2-Vinylthiophene (2VT) is a heterocyclic vinyl monomer, structurally analogous to styrene, that serves as a valuable building block for functional polymers. Block copolymers derived from 2VT are of significant interest to researchers in materials science and electronics due to their unique self-assembly properties and potential applications in organic photovoltaics, sensors, and nanolithography. The thiophene moiety imparts distinct electronic and optical characteristics to the resulting polymers. The synthesis of well-defined this compound-based block copolymers with controlled molecular weights and low polydispersity is crucial for these applications. This document provides detailed protocols for preparing such copolymers using three major controlled polymerization techniques: Living Anionic Polymerization (LAP), Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization, and Atom Transfer Radical Polymerization (ATRP).
Living Anionic Polymerization (LAP)
Application Note:
Living Anionic Polymerization (LAP) is a premier technique for synthesizing block copolymers with highly predictable molecular weights and very narrow molecular weight distributions (MWD), often with a polydispersity index (Mw/Mn) below 1.2.[1][2] The method involves initiation by a potent nucleophile, such as an organolithium compound, followed by propagation that proceeds without termination or chain transfer reactions. This "living" nature allows for the sequential addition of different monomers to create well-defined block structures. For this compound, LAP is typically conducted in a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to ensure control and minimize side reactions.[3] The polymerization of 2VT is extremely rapid, often reaching completion within minutes.[1] The resulting living poly(this compound) (P2VT) chains can then initiate the polymerization of a second monomer, such as styrene, to form a diblock copolymer.
Experimental Protocol: Synthesis of Poly(this compound)-b-polystyrene
This protocol describes the synthesis of a P2VT homopolymer followed by sequential monomer addition of styrene to form a P2VT-b-PS diblock copolymer using high-vacuum techniques.
Materials:
-
This compound (2VT), purified by distillation over CaH₂.
-
Styrene (St), purified by distillation over CaH₂.
-
Tetrahydrofuran (THF), freshly distilled from a sodium/benzophenone ketyl under nitrogen.
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated before use.
-
Methanol (MeOH), degassed.
-
Argon or Nitrogen gas, high purity.
Procedure:
-
Reactor Setup: A Schlenk flask or an all-glass reactor equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas (Argon or Nitrogen).
-
Solvent Addition: Anhydrous THF is cannulated into the reactor at room temperature. The solvent is then cooled to -78 °C using a dry ice/acetone bath.
-
Initiation of 2VT: A calculated amount of sec-BuLi initiator is injected into the cold THF. The first monomer, this compound, is then added dropwise via syringe. The solution typically turns a pale orange color, indicating the formation of living P2VT anions.[1] The reaction is allowed to proceed for 5-10 minutes to ensure complete conversion of the 2VT.[1]
-
Chain Extension with Styrene: After the first block has formed, a sample is taken for analysis (optional). The second monomer, styrene, is then added to the living P2VT solution at -78 °C. The color of the solution will change, reflecting the new propagating styryl anion. The polymerization is left to proceed for several hours (e.g., 2-4 hours).
-
Termination: The polymerization is terminated by adding a small amount of degassed methanol. The color of the solution will disappear.
-
Purification: The polymer is isolated by precipitating the reaction solution into a large volume of a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
Characterization: The final block copolymer is characterized by Size Exclusion Chromatography (SEC) to determine its molecular weight (Mn) and polydispersity (Mw/Mn), and by ¹H NMR spectroscopy to confirm its composition and structure.[4]
Data Presentation: Anionic Polymerization of this compound
The following table summarizes typical results for the anionic polymerization of this compound (1) and its derivatives using various initiators in THF at -78 °C.
| Run | Monomer | Initiator | M/I Ratio | Mn (calcd) ( g/mol ) | Mn (obsd) ( g/mol ) | Mw/Mn | Citation |
| 1 | 1 | sec-BuLi | 65 | 7,200 | 6,800 | 1.11 | [1] |
| 2 | 1 | Li-Naph | 65 | 7,200 | 7,500 | 1.23 | [1] |
| 3 | 2 | sec-BuLi | 66 | 8,200 | 8,500 | 1.18 | [1] |
| 4 | 4 | sec-BuLi | 65 | 12,100 | 11,800 | 1.07 | [1] |
Monomer Key: 1 = this compound, 2 = 2-methyl-5-vinylthiophene, 4 = 2-phenyl-5-vinylthiophene. M/I = [Monomer]/[Initiator] molar ratio.
Visualization: LAP Workflow and Mechanism
Caption: A typical experimental workflow for synthesizing a P2VT-b-PS diblock copolymer via LAP.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
Application Note:
RAFT polymerization is a versatile form of reversible-deactivation radical polymerization (RDRP) that can be applied to a wide range of monomers under less stringent conditions than anionic polymerization. The control over the polymerization is achieved by adding a RAFT agent, typically a dithio compound, which mediates the reaction through a degenerative chain transfer process. This allows for the synthesis of polymers with predictable molecular weights and low polydispersity (Mw/Mn ≈ 1.05–1.15).[5] For this compound derivatives, dithiobenzoate-type RAFT agents have proven effective.[5][6] The typical procedure involves creating a macro-RAFT agent by polymerizing 2VT first, followed by chain extension with a second monomer like methyl methacrylate (MMA) to form the block copolymer.
Experimental Protocol: Synthesis of Poly(this compound)-b-poly(methyl methacrylate)
This protocol outlines the synthesis of a P2VT macro-RAFT agent and its subsequent chain extension with MMA.
Materials:
-
This compound (2VT), passed through a column of basic alumina to remove inhibitors.
-
Methyl methacrylate (MMA), passed through a column of basic alumina.
-
Cumyl dithiobenzoate (CDB) or similar dithiobenzoate RAFT agent.
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol.
-
Anhydrous 1,4-dioxane or benzene.
-
Methanol.
Procedure:
-
Synthesis of P2VT Macro-RAFT Agent:
-
In a Schlenk tube, dissolve the RAFT agent (e.g., CDB), 2VT, and AIBN in 1,4-dioxane. The molar ratio of [2VT]:[CDB]:[AIBN] should be carefully chosen to target a specific molecular weight (e.g., 100:1:0.2).
-
Degas the solution by subjecting it to three freeze-pump-thaw cycles.
-
Backfill the tube with inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60-70 °C).
-
Allow the polymerization to proceed for a set time (e.g., 8-16 hours). Monitor conversion by taking samples for ¹H NMR analysis.
-
Quench the reaction by immersing the tube in an ice bath and exposing it to air.
-
Isolate the P2VT macro-RAFT agent by precipitation into cold methanol. Filter and dry the polymer under vacuum.
-
-
Chain Extension with MMA:
-
In a new Schlenk tube, dissolve the purified P2VT macro-RAFT agent, MMA, and a small amount of AIBN in 1,4-dioxane.
-
Repeat the degassing procedure (three freeze-pump-thaw cycles).[7]
-
Place the sealed tube in a preheated oil bath (e.g., 60-70 °C) and stir for the required duration (e.g., 12-24 hours).
-
Terminate the reaction and isolate the final P2VT-b-PMMA block copolymer by precipitation in cold methanol or hexane. . Dry the final product under vacuum.
-
-
Characterization: Analyze the macro-RAFT agent and the final block copolymer by SEC and ¹H NMR to confirm successful chain extension, molecular weight, and composition.[4]
Data Presentation: RAFT Polymerization of Vinylthiophene Derivatives
This table shows representative data for the RAFT polymerization of a vinylthiophene derivative and subsequent block copolymerization.
| Polymer | CTA | [M]:[CTA]:[I] | Conv. (%) | Mn (SEC) ( g/mol ) | Mw/Mn | Citation |
| P(DB3VT) | CTA 3 | 100:1:0.2 | 89 | 24,100 | 1.15 | [5] |
| PMMA-b-P(DB3VT) | PMMA-CTA | 100:1:0.2 | 81 | 35,500 | 1.28 | [5] |
Monomer Key: DB3VT = 2,5-dibromo-3-vinylthiophene. CTA Key: CTA 3 = Cumyl dithiobenzoate; PMMA-CTA = Poly(methyl methacrylate) macro-RAFT agent.
Visualization: RAFT Polymerization Mechanism
Caption: The key steps involved in RAFT polymerization, highlighting the central equilibrium.
Atom Transfer Radical Polymerization (ATRP)
Application Note:
Atom Transfer Radical Polymerization (ATRP) is another powerful RDRP technique that provides excellent control over polymer architecture.[8] The process is catalyzed by a transition metal complex (typically copper-based) that reversibly activates and deactivates the propagating polymer chains through a halogen atom transfer process.[9] This maintains a low concentration of active radicals, minimizing termination reactions.[8] Block copolymers are typically synthesized by preparing a halogen-terminated macroinitiator from the first monomer, which is then used to initiate the polymerization of the second monomer. While specific literature on ATRP of this compound is less common, the general principles are widely applicable to vinyl monomers.
General Protocol: Synthesis of a Block Copolymer via ATRP
This protocol provides a general framework for synthesizing a block copolymer where one block is P2VT.
Materials:
-
Monomer 1 (e.g., MMA) and Monomer 2 (2VT), purified.
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB).
-
Catalyst (e.g., Copper(I) bromide, CuBr).
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA).
-
Solvent (e.g., Anisole, Toluene).
-
Methanol, Tetrahydrofuran (THF).
Procedure:
-
Synthesis of Macroinitiator (e.g., PMMA-Br):
-
To a Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar. Seal the flask, and alternately evacuate and backfill with inert gas three times.
-
Add the first monomer (MMA), solvent, and ligand (PMDETA) via degassed syringes. Stir to dissolve.
-
Add the initiator (EBiB) to start the polymerization.
-
Immerse the flask in a thermostatted oil bath (e.g., 70-90 °C) and stir for the desired time.
-
After polymerization, cool the flask, open it to air, and dilute the mixture with THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer into cold methanol, filter, and dry under vacuum. This yields the PMMA-Br macroinitiator.
-
-
Chain Extension with this compound:
-
In a new Schlenk flask, add CuBr and the purified PMMA-Br macroinitiator.
-
Seal and de-gas the flask as before.
-
Add the second monomer (2VT), solvent, and ligand (PMDETA) via degassed syringes.
-
Place the flask in an oil bath at the appropriate temperature and stir until the desired conversion is reached.
-
Isolate and purify the final block copolymer using the same procedure of catalyst removal and precipitation as described in Step 1.
-
-
Characterization: Use SEC to observe the shift in molecular weight from the macroinitiator to the block copolymer and ¹H NMR to determine the final composition.
Visualization: ATRP Mechanism
Caption: The reversible activation/deactivation equilibrium at the core of ATRP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable Segments - Macromolecules - Figshare [acs.figshare.com]
- 7. RAFT剤を用いた典型的な重合反応例 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Notes and Protocols for the Post-Polymerization Functionalization of Poly(2-vinylthiophene)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the post-polymerization functionalization of poly(2-vinylthiophene). This versatile polymer serves as a scaffold for the introduction of a wide array of functional groups, enabling the tailoring of its properties for various applications, including those in drug development and biomedical research. The ability to modify the polymer after its synthesis allows for the incorporation of functionalities that might not be compatible with the initial polymerization conditions.
Introduction to Post-Polymerization Functionalization
Post-polymerization functionalization is a powerful strategy for modifying the chemical and physical properties of polymers.[1] For conjugated polymers like poly(this compound), this approach is particularly valuable as it allows for the systematic alteration of electronic, optical, and biological properties without altering the polymer's molecular weight and dispersity, which are established during the initial polymerization.[2] Key methods for the functionalization of poly(this compound) include electrophilic substitution reactions on the thiophene ring, such as bromination, followed by cross-coupling reactions to introduce new functionalities.
Key Functionalization Strategies
The primary route for functionalizing poly(this compound) involves a two-step process:
-
Halogenation (Bromination): Introduction of bromine atoms onto the thiophene rings of the polymer backbone. This is typically achieved through electrophilic aromatic substitution.
-
Cross-Coupling Reactions: The bromine atoms serve as versatile handles for the introduction of a wide range of functional groups via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.[3][4]
An alternative, though less common, approach is through lithiation of the thiophene ring followed by reaction with an electrophile.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained before and after the functionalization of poly(this compound). The initial polymer properties are crucial for ensuring successful and reproducible functionalization.
| Parameter | Before Functionalization (Poly(this compound)) | After Bromination (Poly(this compound-co-2-vinyl-bromothiophene)) | After Suzuki/Stille Coupling |
| Number-Average Molecular Weight (Mn) | 6,800 - 15,000 g/mol [2] | Expected to be similar to the parent polymer, with an increase corresponding to the mass of bromine atoms added. | Dependent on the molecular weight of the coupled functional group. |
| Weight-Average Molecular Weight (Mw) | Varies depending on Mn and dispersity. | Varies depending on Mn and dispersity. | Varies depending on Mn and dispersity. |
| Dispersity (Mw/Mn) | 1.06 - 1.23[2] | Generally expected to remain similar to the parent polymer if no chain scission occurs. | Generally expected to remain similar to the parent polymer. |
| Degree of Functionalization (%) | 0% | Typically ranges from 10% to 100%, controlled by reaction conditions. | Correlates with the degree of bromination. |
| 1H NMR Chemical Shifts (ppm) | Aromatic protons: ~6.8-7.2 ppm, Vinyl protons: ~5.1-5.6 ppm (disappear after polymerization), Polymer backbone: ~1.6 and 2.5 ppm.[2] | Appearance of new signals in the aromatic region, shifted due to the presence of bromine. | Appearance of characteristic signals from the newly introduced functional group.[5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Living Anionic Polymerization
This protocol describes the synthesis of well-defined poly(this compound) with controlled molecular weight and low dispersity.[2]
Materials:
-
This compound (monomer)
-
sec-Butyllithium (sec-BuLi) (initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Thoroughly dry all glassware and purge with argon or nitrogen.
-
In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound monomer in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the calculated amount of sec-BuLi initiator dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight.
-
Allow the polymerization to proceed at -78 °C for 1-2 hours. The reaction mixture will typically change color.
-
Quench the polymerization by adding a small amount of degassed methanol.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine Mn, Mw, and Mw/Mn, and by 1H NMR spectroscopy to confirm the polymer structure.[2]
Protocol 2: Post-Polymerization Bromination of Poly(this compound)
This protocol describes the bromination of the thiophene rings on the poly(this compound) backbone.
Materials:
-
Poly(this compound)
-
N-Bromosuccinimide (NBS)
-
Anhydrous chloroform or carbon tetrachloride
-
Argon or Nitrogen gas
-
Schlenk flask and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve poly(this compound) in anhydrous chloroform.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (NBS) to the solution. The molar ratio of NBS to thiophene repeat units will determine the degree of bromination. For example, a 1:1 ratio will theoretically lead to the bromination of every thiophene ring.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by 1H NMR to observe changes in the aromatic proton signals.
-
Once the desired degree of bromination is achieved, precipitate the polymer into a large volume of methanol.
-
Collect the brominated polymer by filtration, wash thoroughly with methanol to remove any unreacted NBS and succinimide byproduct, and dry under vacuum.
-
Characterize the resulting polymer by 1H NMR to determine the degree of bromination by comparing the integrals of the remaining thiophene protons to the backbone protons.
Protocol 3: Suzuki-Miyaura Cross-Coupling of Brominated Poly(this compound)
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce aryl or other functional groups.[1]
Materials:
-
Brominated poly(this compound)
-
Arylboronic acid or ester (coupling partner)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (catalyst)
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (base)
-
Toluene and water (solvent system)
-
Argon or Nitrogen gas
-
Schlenk flask and glassware
Procedure:
-
In a Schlenk flask, dissolve the brominated poly(this compound) and the arylboronic acid (typically 1.2-1.5 equivalents per bromine atom) in toluene.
-
Add the base (typically 2-3 equivalents per bromine atom) and degassed water (e.g., toluene:water 4:1 v/v).
-
Purge the mixture with argon or nitrogen for 15-20 minutes to remove oxygen.
-
Under a positive pressure of inert gas, add the Pd(PPh3)4 catalyst (typically 1-5 mol% per bromine atom).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction by taking aliquots and analyzing by a suitable method (e.g., NMR, GPC) to confirm the consumption of the starting material and formation of the product.
-
After completion, cool the reaction to room temperature and pour it into a large volume of methanol to precipitate the functionalized polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove residual catalyst, base, and unreacted starting materials.
-
Dry the purified functionalized polymer under vacuum.
-
Characterize the final product using GPC, 1H NMR, and other relevant spectroscopic techniques to confirm the structure and purity.
Visualizing the Workflow and Chemical Transformations
The following diagrams illustrate the key experimental workflows and chemical transformations involved in the post-polymerization functionalization of poly(this compound).
Caption: Experimental workflow for the synthesis and functionalization of poly(this compound).
Caption: Reaction pathways for the functionalization of poly(this compound).
References
Application Notes: 2-Vinylthiophene as a Versatile Chemical Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Vinylthiophene (CAS No: 1918-82-7) is a heterocyclic organic compound that has emerged as a significant building block in organic synthesis.[1] Structurally analogous to styrene, it consists of a thiophene ring substituted with a vinyl group.[2] This reactive vinyl group makes it a valuable monomer for polymerization, leading to the creation of specialty polymers with unique optical and electronic properties.[1][3] Furthermore, the thiophene core provides a platform for synthesizing a wide array of complex organic molecules, positioning this compound as a key intermediate in the development of advanced materials, potential pharmaceutical ingredients, and agrochemicals.[1][4]
Physicochemical and Safety Data
Proper handling and storage of this compound are crucial for laboratory safety and reaction success. The compound is a flammable liquid and vapor and may be sensitive to heat and light.[5] It should be stored in a frozen state (<0°C) and handled in a well-ventilated area.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 1918-82-7 | [1][5] |
| Molecular Formula | C₆H₆S | [1][5] |
| Molecular Weight | 110.18 g/mol | [5][6] |
| Appearance | Colorless to pale yellow clear liquid | [1][7] |
| Purity | Typically >98.0% (GC) | [1] |
| Boiling Point | 151-152 °C at 760 mmHg | [1][7][8] |
| Density | ~1.1 g/cm³ | [1][8] |
| Flash Point | 29 °C | [7][8] |
| Refractive Index | ~1.594 | [8][9] |
| Solubility | Soluble in alcohol; sparingly soluble in water |[7] |
Synthesis of this compound
This compound can be prepared through various methods, including the dehydration of α-(2-thienyl)ethanol, dehydrochlorination of α-(2-thienyl)ethyl chloride, and the dehydrogenation of 2-ethylthiophene.[9] A well-established laboratory-scale synthesis involves the reaction of thiophene with paraldehyde, followed by quaternization and subsequent thermal cracking.[9]
Experimental Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure published in Organic Syntheses.[9] Caution should be exercised as the reaction is exothermic and involves hazardous chemicals.[9]
Materials:
| Reagent | Moles | Mass/Volume |
|---|---|---|
| Thiophene | 4.0 | 336 g (318 mL) |
| Paraldehyde | 1.33 | 176 g (177 mL) |
| Concentrated HCl | - | 300 mL |
| Gaseous HCl | - | Saturate solution |
| Pyridine | 4.0 | 316 g (322 mL) |
| α-nitroso-β-naphthol | - | 2.0 g |
| Diethyl ether | - | For extractions |
Procedure:
-
Reaction Setup: In a 2-L three-necked flask equipped with a stirrer, thermometer, and gas inlet, charge thiophene, paraldehyde, and concentrated hydrochloric acid. Cool the flask in a Dry Ice-acetone bath.
-
Acidification: While stirring and maintaining the temperature at 10–13 °C, bubble gaseous hydrogen chloride through the mixture until saturation is achieved (approx. 25-35 minutes).[9]
-
Initial Work-up: Pour the reaction mixture onto 300 g of ice. Separate the layers and wash the organic portion three times with 200-mL portions of ice water.[9]
-
Quaternization: Add the organic layer to a solution of pyridine and α-nitroso-β-naphthol in a distilling flask, with cooling to manage the exothermic reaction. Allow the mixture to stand for 1.5 hours.[9]
-
Distillation and Cracking: Perform a distillation under reduced nitrogen pressure. The quaternary ammonium salt cracks upon heating, and the volatile this compound is collected in an ice-cooled receiver containing a stabilizer. The pot temperature should be kept below 90 °C to minimize thermal polymerization.[9]
-
Final Purification: The distillate is subjected to an aqueous work-up (washing with dilute HCl, water, and 2% ammonia) and then dried. Final purification is achieved by fractional distillation under nitrogen, yielding this compound with a boiling point of 65–67 °C/50 mm Hg. The typical yield is 50–55% based on the consumed thiophene.[9]
Applications in Polymer Synthesis
This compound is a key monomer for producing polythiophenes, which are studied for their conductive and optical properties.[3][10] Controlled polymerization techniques, such as living anionic and RAFT polymerization, allow for the synthesis of well-defined polymers.
Living Anionic Polymerization
Living anionic polymerization of this compound and its 5-substituted derivatives can produce polymers with controlled molecular weights and narrow molecular weight distributions (MWD).[2] The choice of initiator and the presence of substituents on the thiophene ring significantly affect the polymerization behavior.[2]
Table 2: Anionic Polymerization of this compound (1) and Derivatives Data extracted from Kurishiba et al., 2022.[2]
| Run | Monomer | Initiator | Mₙ (calc) | Mₙ (obsd) | Mₙ/Mₙ | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | This compound (1) | sec-BuLi | 10,700 | 10,200 | 1.14 | 99 |
| 2 | This compound (1) | sec-BuLi/αMS | 10,600 | 10,500 | 1.15 | 99 |
| 6 | 2-Methyl-5-vinylthiophene (2) | sec-BuLi | 10,400 | 10,300 | 1.18 | 99 |
| 11 | 2-(1-Adamantyl)-5-vinylthiophene (3) | sec-BuLi | 10,100 | 10,000 | 1.07 | 99 |
| 16 | 2-Phenyl-5-vinylthiophene (4) | Ph₂CHK | 10,400 | 10,500 | 1.09 | 99 |
| 22 | 2-Cyano-5-vinylthiophene (5) | Ph₂CHK | 10,300 | 10,300 | 1.08 | 99 |
Experimental Protocol 2: Living Anionic Polymerization of this compound
This generalized protocol is based on methodologies for high-vacuum break-seal techniques.[2]
Procedure:
-
Apparatus: All polymerizations should be conducted in an all-glass, high-vacuum apparatus equipped with break-seals to ensure purity.
-
Solvent and Monomer Preparation: Tetrahydrofuran (THF) is purified by refluxing over sodium/benzophenone ketyl and distilled immediately before use. The this compound monomer is purified by distillation over CaH₂.
-
Initiation: A solution of the initiator (e.g., sec-butyllithium in heptane) is prepared in THF in a reactor cooled to -78 °C.
-
Polymerization: The purified monomer is added to the initiator solution via a break-seal. The reaction mixture typically turns a pale orange color.[2] The polymerization proceeds rapidly and is usually complete within 5-10 minutes.
-
Termination: The living anionic chain ends are terminated (quenched) by adding degassed methanol (MeOH) through a break-seal, causing the color to disappear.
-
Isolation: The resulting polymer is isolated by precipitation into a large volume of methanol, filtered, and dried under vacuum.
RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique to synthesize well-defined polymers from this compound (2VT).[11] This method allows for the creation of block copolymers with cross-linkable segments.[11] Dithiobenzoate-type RAFT agents have proven effective in controlling the polymerization of vinylthiophene derivatives, yielding polymers with low polydispersity (Mₙ/Mₙ = 1.05–1.15).[11]
Experimental Protocol 3: RAFT Polymerization of this compound
This protocol is a generalized procedure based on the findings for vinylthiophene derivatives.[11]
Materials:
-
This compound (2VT) (Monomer)
-
Cumyl dithiobenzoate (CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anisole or other suitable solvent
Procedure:
-
Preparation: In a Schlenk tube, dissolve the monomer (2VT), RAFT agent (CTA), and initiator (AIBN) in the solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] must be carefully calculated to target a specific molecular weight.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: Place the sealed tube in a preheated oil bath at a specified temperature (e.g., 60-80 °C) and stir for the required reaction time. Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR or GC.
-
Termination: Stop the reaction by cooling the tube in an ice bath and exposing the solution to air.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane). Collect the polymer by filtration and dry it under vacuum to a constant weight.
Role in Drug Development and Materials Science
Thiophene-containing compounds are integral to numerous pharmaceuticals and functional materials.[4][12] While this compound itself is not a therapeutic agent, its ability to form functional polymers makes it a valuable intermediate in drug development, particularly for drug delivery systems.[13][14] Polymers derived from this compound can be functionalized to create nanoparticles or hydrogels that respond to physiological stimuli (like pH), enabling targeted drug release.[13]
In materials science, polythiophenes are widely explored for applications in electronics, such as organic field-effect transistors (OFETs), solar cells, and sensors, due to their conductivity upon doping.[3][15] The ability to synthesize well-defined poly(this compound) allows for fine-tuning of these material properties.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polythiophene - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H6S | CID 519642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-vinyl thiophene, 1918-82-7 [thegoodscentscompany.com]
- 8. This compound | CAS#:1918-82-7 | Chemsrc [chemsrc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Vinyl-aza-[3]cumulene intermediates induced polymerization for accessing E-dienyl poly(sulfonylamidines) towards pH-responsive drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 15. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
preventing premature polymerization of 2-Vinylthiophene monomer
Welcome to the Technical Support Center for 2-Vinylthiophene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and to address common issues encountered during the handling and use of this compound monomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization of this compound is primarily initiated by the formation of free radicals. The main triggers for free radical formation are:
-
Heat: Elevated temperatures significantly increase the rate of spontaneous polymerization.
-
Light (UV Radiation): Exposure to ultraviolet light can generate free radicals, initiating a chain reaction.
-
Oxygen: While oxygen is required for many common inhibitors to function, it can also lead to the formation of peroxides, which can decompose and initiate polymerization, especially at elevated temperatures.
-
Contaminants: Impurities such as metal ions (e.g., from rust), acids, or bases can act as catalysts for polymerization.
Q2: What are the recommended storage conditions for this compound to ensure stability?
A2: To maximize the shelf life and prevent premature polymerization, this compound should be stored under the following conditions:
-
Light Exposure: Keep in a dark place, stored in an opaque or amber-colored container to prevent exposure to light.[2][3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. The container should be tightly sealed.[4]
-
Purity: Ensure the monomer is free from contaminants.
Q3: What are common inhibitors used for stabilizing this compound, and at what concentrations?
-
Butylated Hydroxytoluene (BHT): A common phenolic inhibitor.
-
4-tert-Butylcatechol (TBC): Widely used for styrene.[1][2][4]
-
Hydroquinone (HQ) and Hydroquinone Monomethyl Ether (MEHQ): Effective inhibitors, particularly in the presence of oxygen.[5][6]
-
α-Nitroso-β-naphthol: Has been used in the synthesis of this compound.
The following table summarizes typical inhibitor concentrations used for vinyl monomers, which can be considered as a starting point for this compound.
| Inhibitor | Common Abbreviation | Typical Concentration Range (ppm) | Notes |
| 4-tert-Butylcatechol | TBC | 10 - 50 | Requires the presence of oxygen to be effective.[1][2] |
| Hydroquinone Monomethyl Ether | MEHQ | 50 - 200 | Commonly used for a variety of vinyl monomers.[5][6][7] |
| Butylated Hydroxytoluene | BHT | 100 - 1000 | Often used as an antioxidant and polymerization inhibitor. |
Q4: Is it necessary to remove the inhibitor before using this compound in a polymerization reaction?
A4: Yes, in most cases, it is crucial to remove the inhibitor before initiating a controlled polymerization. Inhibitors are designed to scavenge free radicals, and their presence will interfere with the polymerization initiator, leading to a long induction period or complete inhibition of the reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound, focusing on the prevention of premature polymerization.
Issue 1: The this compound monomer appears more viscous than usual or contains solid particles.
-
Possible Cause: Premature polymerization has occurred.
-
Immediate Action:
-
Do not heat the container. Polymerization is an exothermic process, and heating can accelerate it, potentially leading to a runaway reaction.
-
Carefully inspect the container for any signs of pressure buildup (e.g., bulging).
-
If the container is warm to the touch, it indicates active polymerization. Isolate the container in a well-ventilated area (fume hood) away from flammable materials and sources of ignition.
-
If safe to do so, cool the container in an ice bath to slow down the reaction.
-
-
Solution:
-
If only a small amount of polymer has formed, it may be possible to purify the remaining monomer by vacuum distillation. However, this should be done with extreme caution, as heating can promote further polymerization. It is advisable to add a polymerization inhibitor (e.g., a small amount of BHT or TBC) to the distillation flask.
-
If the monomer is highly viscous or contains a significant amount of solid, it is generally not recommended to attempt purification. The material should be disposed of as hazardous waste according to your institution's safety guidelines.
-
Issue 2: A runaway polymerization is suspected (rapid increase in temperature and pressure).
-
Possible Cause: Uncontrolled, self-accelerating polymerization.
-
Immediate Action (Emergency Response):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
If the reaction is in a vessel, and you are trained to do so, activate any emergency cooling systems.
-
Do not attempt to open or vent a sealed container that is undergoing a runaway reaction, as this could lead to a violent release of pressure and flammable vapors.
-
-
Prevention:
-
Always store the monomer under the recommended conditions.
-
Ensure that all equipment is clean and free of contaminants before use.
-
When performing reactions, use appropriate temperature control and have a cooling bath on standby.
-
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (e.g., BHT, TBC, MEHQ) via Caustic Wash
This protocol describes the removal of common phenolic inhibitors from this compound before use in polymerization.
Materials:
-
This compound containing inhibitor
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Stir plate and stir bar
Procedure:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 10% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous (bottom) layer will contain the deprotonated phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 10% NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain and discard the aqueous layer.
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or calcium chloride to the monomer to remove any remaining water.
-
Gently swirl the flask and then let it stand for at least 30 minutes. The drying agent should move freely when the flask is swirled, indicating the monomer is dry.
-
Decant or filter the dry, inhibitor-free monomer into a clean, dry flask. The monomer is now ready for use or for further purification by vacuum distillation. It is recommended to use the purified monomer immediately.
Protocol 2: Vacuum Distillation of this compound
This protocol is for the purification of this compound to remove any polymer, inhibitor residues, and other non-volatile impurities.
Materials:
-
Inhibitor-free this compound (from Protocol 1) or as-received monomer
-
Vacuum distillation apparatus (including a Claisen adapter is recommended to prevent bumping)
-
Stir bar or boiling chips (a stir bar is preferred for vacuum distillation)
-
Heating mantle with a stirrer
-
Vacuum source (e.g., vacuum pump) with a vacuum trap
-
Manometer (to monitor pressure)
-
Small amount of a polymerization inhibitor (e.g., BHT or hydroquinone) - optional but recommended.
Procedure:
-
Safety First: Inspect all glassware for cracks or defects before starting. A vacuum distillation carries a risk of implosion. Perform the distillation in a fume hood with the sash down.
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly greased to maintain a good vacuum.
-
Place the this compound and a stir bar into the distillation flask. It is recommended to add a very small amount of a polymerization inhibitor (e.g., a few crystals of BHT) to the distilling flask to prevent polymerization during heating.
-
Begin stirring the monomer.
-
Turn on the vacuum source and allow the pressure in the system to stabilize. A typical pressure for the distillation of this compound is around 50 mmHg.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Monitor the temperature of the vapor as the monomer begins to distill. The boiling point of this compound at 50 mmHg is approximately 65-67°C.
-
Collect the purified this compound in a receiving flask that is cooled in an ice bath. This helps to minimize the loss of the volatile monomer.
-
Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before releasing the vacuum.
-
Store the freshly distilled monomer under an inert atmosphere at -20°C and use it as soon as possible.
Diagrams
Caption: Pathway of Premature Polymerization.
Caption: Mechanism of Free Radical Scavenging by an Inhibitor.
Caption: Troubleshooting Workflow for Monomer Quality.
References
- 1. amsty.com [amsty.com]
- 2. dmhs.nl [dmhs.nl]
- 3. Thermal runaway evaluation on batch polyvinyl acetate emulsion polymerization from calorimetric measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veson.com [veson.com]
- 5. fluoryx.com [fluoryx.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Polymerization Inhibitor [aai.solutions]
Technical Support Center: Polymerization Inhibition of 2-Vinylthiophene
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting and using polymerization inhibitors for 2-vinylthiophene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling, storage, and experimental use of this monomer.
Frequently Asked Questions (FAQs)
Q1: Why is a polymerization inhibitor necessary for this compound?
A1: Like many vinyl monomers, this compound can undergo spontaneous free-radical polymerization, especially when exposed to heat, light, or oxygen.[1][2] This unwanted polymerization can lead to the loss of valuable monomer, the formation of insoluble oligomers or polymers, and potentially hazardous runaway reactions.[2][3] An inhibitor is added to scavenge free radicals and prevent premature polymerization during storage and transportation.[]
Q2: What are the common types of inhibitors used for vinyl monomers like this compound?
A2: The most common inhibitors for vinyl monomers fall into three main categories: phenolic compounds, aromatic amines, and stable nitroxide radicals.[] For this compound, phenolic inhibitors such as Butylated hydroxytoluene (BHT) are often used.[5] Other widely used inhibitors for structurally similar monomers include hydroquinone (HQ), 4-methoxyphenol (MEHQ), 4-tert-butylcatechol (TBC), and phenothiazine (PTZ).[1][2]
Q3: How do polymerization inhibitors work?
A3: Polymerization inhibitors function by reacting with and deactivating the free radicals that initiate polymerization.[3] For example, phenolic inhibitors donate a hydrogen atom to the growing polymer radical, forming a stable phenoxy radical that is not reactive enough to continue the polymerization chain.[] This effectively terminates the polymerization process.
Q4: How much inhibitor should I use?
A4: The optimal concentration of an inhibitor depends on the specific inhibitor, the purity of the monomer, and the storage conditions. Typical concentrations for vinyl monomers range from 100 to 1000 ppm.[1][6] It is crucial to consult the supplier's documentation for the recommended inhibitor concentration for your specific batch of this compound.
Q5: Do I need to remove the inhibitor before my polymerization experiment?
A5: Yes, it is essential to remove the inhibitor before initiating a controlled polymerization.[7][8] If the inhibitor is present, it will consume the initiator radicals, leading to an induction period where no polymerization occurs or complete failure of the reaction.[8][9]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action(s) |
| Low or no polymer yield | Presence of inhibitor: The inhibitor is scavenging the initiator radicals.[9][10] | Remove the inhibitor from the monomer prior to the reaction. (See Experimental Protocol 1). |
| Inactive or insufficient initiator: The initiator may have degraded or is being consumed by impurities.[10] | Use a fresh batch of initiator and ensure it is stored correctly. Consider titrating the initiator to determine its exact activity. | |
| Presence of oxygen: Oxygen can act as an inhibitor or participate in side reactions.[10] | Degas the monomer and solvent using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture.[9][10] | |
| Inconsistent results between batches | Variable inhibitor concentration: Different batches of monomer may contain different amounts of inhibitor. | Always perform an inhibitor removal step. For critical applications, quantify the inhibitor concentration before use. |
| Monomer degradation: The monomer may have partially polymerized or degraded during storage. | Visually inspect the monomer for cloudiness or increased viscosity. Perform a quality control check. (See Experimental Protocol 2). | |
| Reaction mixture becomes viscous or solidifies unexpectedly | Spontaneous polymerization: The monomer is polymerizing due to exposure to heat, light, or contaminants.[1] | Ensure the monomer is stored in a cool, dark place, preferably under an inert atmosphere.[1] If this occurs during a reaction, it may indicate a runaway reaction; follow appropriate safety procedures to cool the reaction vessel. |
Quantitative Data Summary
The following table provides typical concentration ranges for common polymerization inhibitors used with vinyl monomers. These values can serve as a starting point for this compound, but optimization may be required.
| Inhibitor | Chemical Class | Typical Concentration Range (ppm) | Key Characteristics |
| Butylated hydroxytoluene (BHT) | Phenolic | 100 - 500 | Commonly used for stabilizing this compound.[5] |
| Hydroquinone (HQ) | Phenolic | 200 - 1000 | Effective, but can be less soluble in some monomers.[2][11] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 100 - 500 | Very common for acrylic and styrenic monomers.[2][9] |
| 4-tert-Butylcatechol (TBC) | Phenolic | 50 - 250 | Highly effective, often used for styrene.[2][7] |
| Phenothiazine (PTZ) | Aromatic Amine | 100 - 500 | Very effective at high temperatures, but can discolor the monomer.[1][12] |
| TEMPO | Stable Radical | 50 - 200 | Highly effective radical scavenger.[2] |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors
This protocol describes a standard liquid-liquid extraction method to remove phenolic inhibitors like BHT, HQ, MEHQ, and TBC.
Materials:
-
This compound containing a phenolic inhibitor
-
5% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Round-bottom flask
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 5% aqueous NaOH solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the deprotonated inhibitor.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer (top) with an equal volume of brine to remove residual NaOH.
-
Separate and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or CaCl₂ to dry the monomer.
-
Swirl the flask and let it stand for 10-15 minutes.
-
Carefully decant or filter the dry this compound into a clean, dry round-bottom flask.
-
The inhibitor-free monomer is now ready for use. For best results, use it immediately or store it at low temperature (-20°C) under an inert atmosphere for a short period.
Protocol 2: Quality Control Check for Polymerization
This protocol helps to determine if a sample of this compound has started to polymerize.
Materials:
-
This compound sample
-
A suitable solvent (e.g., dichloromethane or tetrahydrofuran)
-
Small vial or test tube
-
NMR tube and deuterated solvent (e.g., CDCl₃)
Procedure:
-
Visual Inspection: Examine the monomer for any signs of increased viscosity, cloudiness, or the presence of solid particles.[1]
-
Solubility Test:
-
Place a small amount (e.g., 0.5 mL) of the this compound in a vial.
-
Add 2-3 mL of a solvent in which the monomer is known to be soluble.
-
Agitate the mixture. The pure monomer should dissolve completely. The presence of insoluble material suggests that polymerization has occurred.[1]
-
-
¹H NMR Analysis:
-
Prepare a sample of the this compound in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Monomer: Look for sharp, well-defined peaks corresponding to the vinyl protons (typically in the 5-7 ppm region).
-
Polymer: The presence of broad, undefined signals, particularly in the aliphatic region of the spectrum, is a strong indication of polymer formation.[1]
-
Mandatory Visualizations
Caption: Workflow for the removal of phenolic inhibitors from this compound.
Caption: Troubleshooting flowchart for low polymer yield in this compound polymerization.
Caption: Mechanism of free-radical polymerization inhibition by a phenolic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H6S | CID 519642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 12. icheme.org [icheme.org]
Optimizing 2-Vinylthiophene Synthesis: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-vinylthiophene. All information is presented in a practical, question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
Navigating the complexities of this compound synthesis can be challenging. This guide addresses common problems, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Palladium catalysts are sensitive to air and moisture.[1] 2. Improper Reaction Temperature: The temperature may be too low for reaction initiation or too high, leading to decomposition.[1] 3. Poor Quality Reagents: Impurities in starting materials or solvents can interfere with the reaction.[1][2] 4. Inefficient Base (Heck/Stille): The base may not be strong enough or used in insufficient quantity to neutralize the generated acid.[3] | 1. Catalyst Handling: Use fresh catalyst or test for activity. Ensure an inert atmosphere (e.g., argon, nitrogen) is maintained. 2. Temperature Optimization: Screen a range of temperatures. For Heck reactions, 60-120°C is a common range.[4] 3. Reagent Purification: Purify starting materials (e.g., by distillation) and use anhydrous, degassed solvents.[2][5] 4. Base Screening: Experiment with different bases (e.g., Et3N, K2CO3, K3PO4) and ensure at least stoichiometric amounts are used.[3][6] |
| Formation of Side Products (e.g., Homocoupling) | 1. Incorrect Stoichiometry: An imbalance in the ratio of reactants can favor side reactions. 2. Prolonged Reaction Time: Extended reaction times can lead to the formation of byproducts.[7] | 1. Stoichiometry Adjustment: Carefully control the molar ratios of your reactants. 2. Reaction Monitoring: Monitor the reaction progress using TLC or GC and quench the reaction upon completion. |
| Polymerization of this compound | Spontaneous Polymerization: this compound can polymerize, especially at elevated temperatures or upon prolonged storage.[8][9][10] | Inhibitor Addition: Add a polymerization inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture during workup and for storage.[10] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: Impurities can "poison" the catalyst.[1] 2. Insufficient Mixing: In heterogeneous reactions, poor stirring can limit reagent interaction. | 1. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity. 2. Ensure Efficient Stirring: Use appropriate stirring methods to ensure a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: Several effective methods are commonly employed, including:
-
Heck Reaction: This palladium-catalyzed reaction couples 2-halothiophenes with an alkene (like ethylene).[3][11][12] It is a versatile method with good functional group tolerance.[11]
-
Stille Coupling: This involves the reaction of an organotin compound with a 2-halothiophene, also catalyzed by palladium.[13][14][15] It is known for its mild reaction conditions and excellent functional group compatibility.[14][16]
-
Wittig Reaction: This classic olefination reaction involves reacting 2-thiophenecarboxaldehyde with a phosphorus ylide.[17][18][19] It is a reliable method for forming the carbon-carbon double bond.
Q2: I am performing a Heck reaction to synthesize this compound and getting low yields. What parameters can I optimize?
A2: For a low-yielding Heck reaction, consider optimizing the following:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)2, Pd(PPh3)4) and ligand (e.g., PPh3, P(o-tolyl)3) is critical.[3]
-
Base: The strength and solubility of the base (e.g., triethylamine, potassium carbonate) can significantly impact the reaction rate.[3][20]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are often used.[11]
-
Temperature: A temperature range of 60-120°C is typical; optimization within this range can be beneficial.[4]
Q3: Can you provide a detailed experimental protocol for the Stille coupling synthesis of this compound?
A3: The following is a representative protocol for a Stille coupling to synthesize this compound.
Experimental Protocol: Stille Coupling for this compound Synthesis
| Step | Procedure | Notes |
| 1. Reagent Preparation | To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromothiophene (1.0 eq), vinyltributylstannane (1.1 eq), and a palladium catalyst such as Pd(PPh3)4 (0.03 eq).[6] | Ensure all glassware is dry and the system is purged with an inert gas like argon or nitrogen.[5] |
| 2. Solvent Addition | Add anhydrous and degassed toluene or DMF via syringe.[6] | The choice of solvent can affect reaction rate and yield. |
| 3. Reaction | Heat the reaction mixture to 90-110 °C with vigorous stirring.[6] | Monitor the reaction by TLC or GC-MS. Reaction times are typically 12-24 hours.[6] |
| 4. Work-up | After cooling to room temperature, quench the reaction with an aqueous solution of KF to precipitate tin byproducts.[6] | The formation of a precipitate indicates the removal of tin salts. |
| 5. Extraction & Purification | Filter the mixture and extract the organic phase with a suitable solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[6] |
Q4: How can I prevent the polymerization of my this compound product during and after synthesis?
A4: this compound is prone to polymerization.[8][9][10] To prevent this:
-
During Work-up: Add a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone to the crude product before purification.[10]
-
For Storage: Store the purified this compound at low temperatures (ideally ≤ -18°C), protected from light, and under an inert atmosphere.[21] The addition of a small amount of an inhibitor for storage is also recommended.[10]
Visualized Workflows and Concepts
Caption: Generalized workflow for cross-coupling synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield this compound synthesis.
Caption: Simplified catalytic cycle for Stille/Heck cross-coupling reactions.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 11. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon [mavmatrix.uta.edu]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. This compound | 1918-82-7 [sigmaaldrich.com]
Technical Support Center: Purification of Crude 2-Vinylthiophene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Vinylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound are highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-ethylthiophene, 2-acetylthiophene, or 2-thiophenecarboxaldehyde.
-
Byproducts from the Synthesis:
-
Polymeric Material: this compound is prone to thermal and acid-catalyzed polymerization, which is a major source of impurity.[3]
-
Residual Solvents: Solvents used in the synthesis and workup.
Q2: What is the primary challenge when purifying this compound?
A2: The principal challenge is the high propensity of this compound to undergo polymerization, especially at elevated temperatures or in the presence of acid.[3] This necessitates careful control of distillation temperatures and the use of polymerization inhibitors.
Q3: What polymerization inhibitors are recommended, and when should they be added?
A3: Inhibitors are crucial to prevent polymerization during purification and storage.
-
α-Nitroso-β-naphthol: Often added to the crude material before distillation.[3]
-
Butylated hydroxytoluene (BHT): A common radical scavenger used for stabilizing vinyl monomers.
-
Hydroquinone: Another effective inhibitor.
These inhibitors should be added to the crude product before heating and can also be placed in the receiving flask during distillation.[3]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound is typically determined using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides structural confirmation and can be used to quantify impurities if their signals are resolved from the product signals.
Q5: How should I store purified this compound?
A5: Purified this compound should be stored in a cool, dark place, preferably in a freezer at temperatures such as -20°C, to minimize polymerization.[6] The container should be tightly sealed, and the addition of a stabilizer like BHT is highly recommended for long-term storage.[6]
Troubleshooting Guides
Issue 1: Product Polymerizes in the Distillation Flask
-
Symptom: The material in the distillation flask becomes viscous, darkens significantly, and the distillation rate slows or stops.
-
Root Cause: The distillation temperature is too high, or an effective polymerization inhibitor is absent.
-
Solution:
-
Reduce Temperature: Immediately lower the heat to the distillation flask.
-
Ensure Adequate Vacuum: A lower pressure will allow the product to distill at a lower temperature. Ensure all joints in your distillation setup are well-sealed to maintain a high vacuum.
-
Use an Inhibitor: For future purifications, add a polymerization inhibitor (e.g., α-nitroso-β-naphthol or BHT) to the crude material before starting the distillation.[3]
-
Limit Heating Time: Keep the pot temperature below 90°C as much as possible.[3]
-
Issue 2: Poor Separation of Impurities During Distillation
-
Symptom: The distilled product is still contaminated with impurities of similar boiling points.
-
Root Cause: The distillation column has insufficient theoretical plates for the separation.
-
Solution:
-
Use a Packed Column: Employ a fractional distillation column packed with materials like glass helices or Raschig rings to increase the surface area and improve separation efficiency.[3]
-
Optimize Distillation Rate: Distill the product slowly to allow for proper equilibrium between the liquid and vapor phases in the column.
-
Consider an Alternative Purification Method: If distillation is ineffective, flash column chromatography may be necessary.
-
Issue 3: Product Discoloration (Yellow to Brown)
-
Symptom: The purified this compound is yellow or brown instead of colorless.
-
Root Cause:
-
Presence of oxidized impurities.
-
Slight polymerization.
-
Contamination from the stabilizer (e.g., α-nitroso-β-naphthol).
-
-
Solution:
-
Redistillation: A careful second distillation may remove the colored impurities.
-
Chromatography: Passing the material through a short plug of silica gel or alumina can sometimes remove colored, polar impurities.
-
Inert Atmosphere: Ensure that distillations and storage are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Issue 4: Difficulty Removing Triphenylphosphine Oxide (TPPO) from Wittig Reaction
-
Symptom: Persistent presence of TPPO in the purified product, as confirmed by NMR or MS.
-
Root Cause: TPPO has moderate polarity and can be difficult to separate from the product by distillation or standard chromatography.
-
Solution:
-
Column Chromatography: A carefully optimized flash column chromatography is often the most effective method. TPPO is more polar than this compound, so it will have a lower Rf value on silica gel.
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent. Dissolve the crude mixture in a minimal amount of a polar solvent and then add a large volume of a non-polar solvent (e.g., hexane or diethyl ether) to try and crash out the TPPO.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆S |
| Molecular Weight | 110.18 g/mol [7] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 65-67°C at 50 mmHg[3] |
| Density | ~1.050 g/mL[6] |
| Refractive Index (n²⁵/D) | 1.5701[3] |
Table 2: Comparison of Purification Methods (Template for Experimental Data)
| Purification Method | Starting Purity (Area % by GC) | Final Purity (Area % by GC) | Yield (%) | Notes |
| Vacuum Distillation | e.g., 85% | e.g., 98% | e.g., 70% | Effective for removing non-volatile impurities and starting materials with significantly different boiling points. |
| Flash Chromatography | e.g., 85% | e.g., >99% | e.g., 60% | Ideal for removing impurities with similar boiling points, such as isomers or TPPO. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is adapted from a procedure in Organic Syntheses and is suitable for purifying this compound from non-volatile impurities and those with different boiling points.[3]
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., α-nitroso-β-naphthol or BHT)
-
Round-bottom flask
-
Fractional distillation column (e.g., packed with glass helices)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump with a cold trap
Methodology:
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and all joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude this compound and a magnetic stir bar into the distillation flask. Add a small amount of polymerization inhibitor (e.g., 0.1 wt%).
-
Applying Vacuum: Begin stirring and slowly apply vacuum. The pressure should be reduced to approximately 50 mmHg.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling forerun in a separate receiving flask.
-
Collect the main fraction of this compound at the expected boiling point for the working pressure (e.g., 65-67°C at 50 mmHg).[3]
-
It is advisable to place a small amount of inhibitor in the receiving flask as well.
-
-
Shutdown: Once the product has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying this compound from impurities with similar polarity, such as TPPO.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
Compressed air source (for flash chromatography)
Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. Given that this compound is relatively non-polar, start with a high ratio of a non-polar solvent to a polar solvent (e.g., 98:2 hexanes:ethyl acetate). The ideal system should give the this compound an Rf value of approximately 0.3.
-
Column Packing:
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting with the chosen solvent system, applying gentle air pressure to achieve a steady flow.
-
If necessary, a shallow gradient of increasing polarity (e.g., from 2% to 5% ethyl acetate in hexanes) can be used to elute the product after less polar impurities have been washed off.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator (keeping the bath temperature low to prevent polymerization) to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common issues in this compound purification.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. This compound | C6H6S | CID 519642 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting side reactions in anionic polymerization of 2-Vinylthiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the anionic polymerization of 2-vinylthiophene.
Troubleshooting Guide
This section addresses common challenges encountered during the anionic polymerization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Polymer Yield
Question: My polymerization of this compound resulted in a very low yield or no polymer at all. What are the likely causes and how can I improve the yield?
Answer: Low or no polymer yield in anionic polymerization is most often due to the extreme sensitivity of the system to impurities that terminate the initiator or propagating chains. Here are the primary causes and troubleshooting steps:
-
Cause 1: Presence of Protic Impurities. Water, alcohols, or even acidic protons on the surface of glassware can rapidly quench the anionic initiator (e.g., sec-BuLi) and the propagating carbanions.[1][2]
-
Solution: Implement rigorous purification and drying procedures for all components. Monomers and solvents must be freshly distilled over appropriate drying agents (e.g., CaH₂ for the monomer, Na/benzophenone for THF) under a high vacuum or inert atmosphere.[1][3] All glassware should be meticulously cleaned and flame-dried under vacuum immediately before use to remove adsorbed moisture.[1][3]
-
-
Cause 2: Inactive or Insufficient Initiator. The initiator may have degraded from improper storage or handling. Alternatively, the amount used might be insufficient to both react with trace impurities and initiate polymerization effectively.[1]
-
Solution: Use a freshly opened bottle of initiator or titrate the initiator solution to determine its exact molarity before use. This ensures an accurate calculation of the required amount for the desired molecular weight.[1]
-
-
Cause 3: Poor Monomer Purity. Besides water, other impurities in the this compound monomer, such as inhibitors from manufacturing or byproducts from its synthesis, can act as terminating agents.[1]
-
Solution: Purify the this compound monomer by stirring over powdered calcium hydride (CaH₂) for several hours, followed by vacuum distillation.[4] For extremely high purity, the distilled monomer can be pre-treated with a small amount of a living anionic polymer solution until a faint, stable color persists, indicating all impurities have been consumed. The purified monomer is then distilled into the reaction vessel.[5]
-
-
Cause 4: System Leaks. Oxygen or moisture entering the reaction apparatus through leaks will terminate the living anions.[1]
-
Solution: Ensure all joints and seals in your reaction setup are secure. Test the assembled apparatus for leaks with a Tesla coil under high vacuum before starting the experiment.[5]
-
Issue 2: Broad Molecular Weight Distribution (PDI > 1.2)
Question: The poly(this compound) I synthesized has a broad molecular weight distribution (high PDI). What could be the cause, and how can I achieve a narrower distribution?
Answer: A broad polydispersity index (PDI) indicates a loss of control over the polymerization, where polymer chains have varying lengths. Key causes include:
-
Cause 1: Slow Initiation. If the rate of initiation is significantly slower than the rate of propagation, new chains will be formed throughout the polymerization process, leading to a broad distribution of chain lengths.
-
Solution: While the initiation of this compound with initiators like sec-BuLi in THF at -78°C is generally very rapid, ensure rapid and efficient mixing when the initiator is added to the monomer solution to promote simultaneous initiation of all chains.[6]
-
-
Cause 2: Premature Termination. The continuous introduction of impurities from a leak or contaminated reagents will randomly terminate growing chains, resulting in a mixture of chains with different lengths and broadening the PDI.[1]
-
Solution: Adhere strictly to the purification and handling protocols described in Issue 1 to eliminate terminating agents.[1]
-
-
Cause 3: Side Reactions with the Thiophene Ring. The propagating carbanion can abstract an acidic proton from the 5-position of the thiophene ring on the monomer or another polymer chain.[7] This terminates one chain and creates a new anionic site that can initiate new, shorter chains, leading to branching and a broader PDI. This side reaction is more likely to occur after the monomer has been consumed.[7]
-
Cause 4: Temperature Fluctuations. Poor temperature control can affect the rates of initiation and propagation, leading to a less uniform polymer. The polymerization is exothermic, so localized heating can occur.
-
Solution: Maintain a constant, low temperature throughout the polymerization using an efficient cooling bath (e.g., dry ice/acetone). Ensure vigorous stirring to dissipate heat effectively.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the anionic polymerization of this compound and how can it be identified?
A1: The most significant side reaction is the abstraction of the relatively acidic proton at the 5-position of the thiophene ring by the propagating carbanion.[7] This leads to the deactivation of the growing chain. This issue is often observed as a partial deactivation of the propagating species after the complete consumption of the monomer.[7] It can lead to a broadening of the molecular weight distribution and may introduce branching. Lowering the reaction temperature to -78°C helps to suppress this side reaction.[1][7]
Q2: What is the ideal temperature for the anionic polymerization of this compound?
A2: The ideal temperature is typically low, with -78°C being the most commonly reported temperature for achieving a well-controlled, living polymerization with a narrow molecular weight distribution.[1][6][7] Low temperatures minimize side reactions, such as proton abstraction from the thiophene ring.[1][7]
Q3: Can I use n-BuLi as an initiator for this compound polymerization?
A3: While n-BuLi can initiate the polymerization, sec-BuLi is often preferred. sec-BuLi is a more reactive initiator, which can lead to a faster and more efficient initiation compared to propagation, a key requirement for obtaining a narrow molecular weight distribution. In non-polar solvents, n-BuLi is known to be highly aggregated, which can lead to slow and incomplete initiation.[8]
Q4: My reaction mixture loses its characteristic color prematurely. What does this indicate?
A4: The color of the reaction mixture (often pale orange to red) is due to the presence of the living propagating carbanions.[6] A premature loss of this color is a strong indication that the living anions have been terminated.[1] This is most commonly caused by quenching from impurities like water, oxygen, or carbon dioxide that have leaked into the system.[1] You should re-verify the integrity of your reaction setup and the purity of all your reagents.
Q5: Are there any monomers with functional groups that are incompatible with anionic polymerization?
A5: Yes. Monomers containing acidic protons, such as those with hydroxyl (-OH), amine (-NH₂), or carboxylic acid (-COOH) groups, are incompatible with anionic polymerization.[1] These acidic protons will instantly react with and quench the highly basic initiator and propagating carbanions. Such functional groups must be protected with a suitable protecting group before polymerization and then deprotected after the reaction is complete.[1]
Data Presentation
Table 1: Effect of Initiator on the Anionic Polymerization of this compound (1) in THF at -78°C
| Run | Initiator | Time (min) | Mₙ (calc) ( g/mol ) | Mₙ (exp) ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | sec-BuLi | 5 | 6,500 | 6,500 | 1.18 |
| 2 | sec-BuLi/αMS | 5 | 6,600 | 6,500 | 1.15 |
| 3 | sec-BuLi/αMS | 1 | 6,600 | 6,700 | 1.16 |
| 4 | Li-Naph | 5 | 6,600 | 6,500 | 1.18 |
| 5 | K-Naph | 5 | 6,600 | 6,500 | 1.15 |
Data extracted from a study on 5-substituted 2-vinylthiophenes. Mₙ (calc) = (mass of monomer / moles of initiator) + molecular weight of initiator. Mₙ (exp) and PDI were determined by Size Exclusion Chromatography (SEC) calibrated with polystyrene standards.
Experimental Protocols
Protocol 1: Purification of Tetrahydrofuran (THF) Solvent
-
Pre-drying: Stir commercial THF over calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere (e.g., argon) to remove the bulk of water.
-
Final Drying: Assemble a solvent still under an inert atmosphere. Add sodium metal and a small amount of benzophenone to the pre-dried THF.
-
Reflux: Reflux the THF solution. A persistent deep blue or purple color will develop, indicating that the solvent is anhydrous and oxygen-free. This colored species is the sodium/benzophenone ketyl radical anion.
-
Distillation: Distill the purified, dry THF directly from the still into the reaction flask under high vacuum or a positive pressure of inert gas immediately before use.[3][4]
Protocol 2: General Procedure for Living Anionic Polymerization of this compound
-
Glassware Preparation: Clean all glassware meticulously. Oven-dry all components at >120°C for at least 24 hours. Assemble the reactor (e.g., a Schlenk flask with a magnetic stir bar) while still hot under a stream of high-purity argon or nitrogen.
-
Flame-Drying: Flame-dry the entire assembled apparatus under high vacuum to remove any residual adsorbed moisture. Allow it to cool to room temperature under an inert atmosphere.[1][4]
-
Solvent Addition: Distill the purified THF (from Protocol 1) into the cooled reactor under vacuum.[1]
-
Cooling: Cool the reactor to -78°C using a dry ice/acetone bath.
-
Monomer Addition: Distill freshly purified this compound monomer into the stirred, cold THF.
-
Initiation: Inject the calculated amount of initiator solution (e.g., titrated sec-BuLi in cyclohexane) dropwise into the monomer solution. A characteristic pale orange color should appear immediately, indicating the formation of the propagating poly(2-vinylthienyl) anions.[6]
-
Propagation: Allow the polymerization to proceed at -78°C with continuous stirring. The reaction is typically very fast and may be complete within minutes.[6]
-
Termination: After the desired time (or after confirming full monomer consumption), quench the polymerization by adding a terminating agent, such as degassed, anhydrous methanol, via syringe. The color of the living anions should disappear instantly upon addition.[1]
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any residual monomer and initiator fragments, and dry it under vacuum to a constant weight.[1]
Visualizations
Caption: Troubleshooting workflow for anionic polymerization of this compound.
Caption: Main propagation vs. side reaction in this compound polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Why are anionic polymerizations more sensitive to impurities than cationic polymerizations ? | Sathee Forum [forum.prutor.ai]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
Technical Support Center: 2-Vinylthiophene Suzuki Coupling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and success rate of 2-Vinylthiophene Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound Suzuki coupling reaction showing a low yield or failing to go to completion?
Low yields or incomplete conversion are common issues that can often be traced back to suboptimal reaction parameters or the quality of the reagents.[1] Key factors to investigate include:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen.[1] Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[1]
-
Reagent Quality: Boronic acids, especially heteroaryl boronic acids, can degrade over time through processes like protodeboronation.[1][2] It is crucial to use fresh or properly stored boronic acids. Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[1][3]
-
Insufficient Base: The base is critical for the transmetalation step.[4] An insufficient amount of base can stall the reaction. Typically, 2-3 equivalents relative to the limiting reagent are required.[1][4]
-
Suboptimal Temperature: Many Suzuki couplings require heating to proceed at an efficient rate.[1] If the reaction is sluggish at a lower temperature (e.g., 80°C), a moderate increase may improve the outcome. However, excessive heat can lead to catalyst decomposition.[1]
-
Poor Solubility: All reactants must be sufficiently soluble in the chosen solvent system for the reaction to proceed efficiently.[4][5] If you observe poor solubility, consider a different solvent or solvent mixture.
Q2: What are the most common side products in this compound Suzuki coupling, and how can I minimize them?
Several side reactions can compete with your desired coupling, reducing the final yield.
-
Homocoupling: This is the coupling of two identical molecules, most commonly two boronic acid molecules. It is often promoted by the presence of oxygen.[6]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. Heteroaryl boronic acids are particularly susceptible to this side reaction.[2][7]
-
Dehalogenation: In this side reaction, the halide on the this compound is replaced by a hydrogen atom.[2][6][7]
-
Solution: This can occur with highly active catalysts.[6] Adjusting the catalyst system or ensuring the reaction is free from adventitious hydrogen sources can help.
-
-
Polymerization: The vinyl group on this compound can be susceptible to polymerization under certain conditions, especially at elevated temperatures.
-
Solution: Maintain the lowest effective reaction temperature and ensure the reaction time is not unnecessarily prolonged.
-
Troubleshooting Guide
If you are encountering issues with your reaction, follow this logical workflow to diagnose and solve the problem.
References
Technical Support Center: Scaling Up 2-Vinylthiophene Polymerization
Welcome to the technical support center for 2-Vinylthiophene (2-VT) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the challenges associated with scaling up the synthesis of poly(this compound) (P2VT).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound polymerization from bench-scale to pilot or industrial scale?
A: The main challenges in scaling up 2-VT polymerization are managing the reaction exotherm, controlling the increasing viscosity of the reaction medium, ensuring monomer and reagent purity, and achieving consistent molecular weight and low polydispersity. As reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal significantly less efficient. This can lead to thermal runaways and a loss of control over the polymerization.
Q2: Which polymerization method is most suitable for achieving a well-controlled, high molecular weight P2VT on a larger scale?
A: Living anionic polymerization offers the most precise control over molecular weight and results in a narrow molecular weight distribution (MWD), which is often critical for applications in drug development and electronics.[1] However, it is extremely sensitive to impurities and requires rigorous purification of all reagents and inert reaction conditions, which can be challenging and costly to implement on a large scale. For industrial applications where cost is a major factor and precise control is less critical, free-radical or oxidative polymerization may be more practical, though they typically yield polymers with broader MWD.
Q3: How do impurities affect the polymerization of this compound?
A: Impurities can have a severe negative impact on the polymerization process. Protic impurities like water or alcohols will terminate living anionic polymerizations, leading to low yields and uncontrolled molecular weights. Oxygen can also interfere with both anionic and radical polymerizations. For any polymerization method, impurities in the monomer can act as chain-transfer agents or inhibitors, affecting the final polymer properties.[] Therefore, rigorous purification of the monomer, solvent, and initiator is crucial for a successful and reproducible polymerization.
Q4: My polymer has a very broad polydispersity index (PDI). What are the likely causes and solutions?
A: A broad PDI can result from several factors depending on the polymerization method.
-
Anionic Polymerization: Slow initiation compared to propagation, the presence of terminating impurities, or side reactions like proton abstraction from the thiophene ring can all broaden the PDI.[1] Using a more efficient initiator and ensuring stringent anhydrous and oxygen-free conditions can mitigate this.
-
Free-Radical Polymerization: Chain transfer reactions and a high rate of termination, especially at high conversions (the gel effect), lead to a broad PDI. Controlling the reaction temperature and monomer concentration can help achieve a more uniform polymer.
-
Oxidative Polymerization: The mechanism of oxidative coupling with catalysts like FeCl₃ is less controlled than living methods, naturally leading to a broader PDI. Optimizing the monomer-to-catalyst ratio and controlling the addition rate of the oxidant can help narrow the distribution.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound polymerization.
Issue 1: Reaction Temperature Runaway
-
Question: During a scaled-up batch polymerization, the internal temperature of the reactor is increasing uncontrollably, even with the cooling jacket at its maximum setting. What should I do?
-
Answer: An uncontrolled temperature increase, or thermal runaway, is a serious safety concern and indicates that the heat generated by the exothermic polymerization is exceeding the heat removal capacity of the reactor.
-
Immediate Actions: If the reaction is still in the early stages, immediately stop the monomer feed (if applicable) and consider adding a pre-chilled solvent or an inhibitor to quench the reaction.
-
Long-Term Solutions:
-
Semi-Batch Process: Instead of adding all the monomer at once (batch process), switch to a semi-batch process where the monomer is fed into the reactor at a controlled rate. This allows you to control the rate of heat generation.
-
Reactor Design: Ensure your reactor is designed for efficient heat transfer. This includes having an adequate cooling jacket surface area, using an appropriate heat transfer fluid, and ensuring good agitation. For very large reactors, internal cooling coils may be necessary.[4][5]
-
Lower Reaction Temperature: If possible for your chosen polymerization method, lowering the initial reaction temperature can slow down the reaction rate and heat generation.
-
-
Issue 2: High Viscosity Leading to Poor Mixing
-
Question: As my polymerization reaction progresses, the solution becomes extremely viscous, and my overhead stirrer is struggling to mix the contents effectively. What problems can this cause and how can I solve it?
-
Answer: A significant increase in viscosity is common in bulk or concentrated solution polymerizations. Poor mixing can lead to localized hot spots (due to inefficient heat transfer), a broad molecular weight distribution, and incomplete monomer conversion.
-
Potential Causes and Solutions:
-
High Polymer Concentration: The most direct cause of high viscosity is a high concentration of the formed polymer.
-
Solution: Conduct the polymerization in a more dilute solution by increasing the amount of solvent. While this will reduce viscosity, it may also decrease the reaction rate and will require solvent removal later.
-
-
High Molecular Weight: The formation of very long polymer chains contributes significantly to the viscosity.
-
Solution: Adjust the monomer-to-initiator ratio to target a lower molecular weight.[6] For free-radical polymerizations, a chain-transfer agent can also be used to control the molecular weight.
-
-
Inefficient Agitation: The type of agitator is crucial for viscous solutions.
-
Solution: Use a high-torque overhead stirrer with an anchor or helical ribbon impeller, which are designed to handle high-viscosity fluids and ensure better bulk mixing compared to simple paddle or turbine stirrers.
-
-
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Issue 3: Low Polymer Yield or Incomplete Conversion
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Question: After scaling up my reaction, I'm getting a much lower yield of poly(this compound) than in my lab-scale experiments. What could be the reason?
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Answer: A drop in yield upon scale-up often points to issues with purity, stoichiometry, or reaction conditions that become more pronounced at a larger scale.
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Potential Causes and Solutions:
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Impurity Ingress: Larger quantities of monomer and solvent increase the absolute amount of impurities introduced. Air leaks in the reactor setup are also more likely.
-
Solution: Ensure all reagents are rigorously purified immediately before use. Perform leak tests on your reactor and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
-
Initiator Inefficiency: The initiator may be less effective at a larger scale due to poor mixing or degradation.
-
Solution: Ensure the initiator is added in a way that allows for rapid and uniform dispersion. If using a thermally activated initiator, ensure the entire reactor volume reaches the target temperature uniformly.
-
-
Poor Temperature Control: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion in the allotted time. If it's too high, it can cause initiator decomposition or side reactions.
-
Solution: Monitor the internal temperature at multiple points within the reactor if possible. Ensure your heating/cooling system can maintain a stable and uniform temperature.
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-
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Data Presentation: Polymerization Parameters
The following tables summarize quantitative data for the anionic polymerization of this compound (2-VT) and provide a qualitative comparison for other polymerization methods.
Table 1: Anionic Polymerization of this compound (1) in THF at -78°C
| Run | Initiator | Time (min) | Molar Ratio [Monomer]/[Initiator] | Mₙ (calc) ( g/mol ) | Mₙ (exp) ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | sec-BuLi | 5 | 65 | 7,200 | 6,800 | 1.11 |
| 2 | sec-BuLi/αMS | 5 | 65 | 7,200 | 7,000 | 1.12 |
| 3 | sec-BuLi/αMS (at -95°C) | 5 | 65 | 7,200 | 7,100 | 1.10 |
| 4 | Li-Naph | 5 | 65 | 7,200 | 6,900 | 1.11 |
| 5 | K-Naph | 5 | 65 | 7,200 | 7,300 | 1.12 |
Data adapted from a study on the living anionic polymerization of 2-vinylthiophenes.[1] Mₙ (exp) was determined by SEC-RALLS or SEC with polystyrene standards. PDI is the Polydispersity Index.
Table 2: Qualitative Comparison of Polymerization Methods for Scale-Up
| Feature | Living Anionic Polymerization | Free-Radical Polymerization | Oxidative Polymerization (FeCl₃) |
| Molecular Weight Control | Excellent (predictable from [M]/[I] ratio)[1][7] | Fair (influenced by initiator concentration, temperature, and chain transfer)[6] | Poor to Fair (depends on oxidant/monomer ratio and reaction conditions)[3] |
| PDI | Very Narrow (< 1.2)[1] | Broad (typically > 1.5)[8] | Broad (typically > 2.0) |
| Sensitivity to Impurities | Extremely High (requires stringent inert and anhydrous conditions)[9] | Moderate (sensitive to oxygen and certain inhibitors) | Moderate (less sensitive to water than anionic methods) |
| Temperature Range | Low (-78°C to 0°C)[1] | Moderate to High (40°C to 100°C) | Room Temperature to Moderate |
| Scale-Up Complexity | High (due to purity requirements and low temperatures) | Moderate (main challenge is heat removal) | Low to Moderate (simple setup but workup can be extensive) |
| Cost | High (purification, inert atmosphere, cooling) | Low | Low |
Experimental Protocols
Protocol 1: Living Anionic Polymerization of this compound (Lab Scale)
This protocol is based on established procedures for living anionic polymerization and should be performed using high-vacuum techniques and an all-glass apparatus.[1][9]
1. Reagent Purification:
-
Solvent (THF): Stir over Na/benzophenone ketyl under an inert atmosphere until a deep blue color persists. Distill directly into the reaction vessel under vacuum.
-
Monomer (this compound): Stir over calcium hydride (CaH₂) for 24 hours, then vacuum distill. For ultimate purity, perform a second distillation from a small amount of a non-polymerizing organolithium agent.
-
Initiator (sec-BuLi): Use a commercially available solution. Titrate before use to determine the exact molarity.
2. Polymerization Procedure:
-
Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Distill the required amount of anhydrous THF into the flask under high vacuum and bring it to the reaction temperature of -78°C using a dry ice/acetone bath.
-
Inject the calculated amount of sec-BuLi initiator into the stirred THF.
-
Slowly add the purified this compound monomer via syringe. An immediate color change (e.g., to pale orange) should be observed, indicating initiation.[1]
-
Allow the reaction to proceed for the desired time (e.g., 5-60 minutes). The color of the living anionic species should persist.
-
Quench the polymerization by adding a small amount of degassed methanol. The color should disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
Protocol 2: Oxidative Polymerization of this compound with FeCl₃
This method is simpler and more robust for larger scales but offers less control over the polymer structure.[3][10]
1. Reagents:
-
This compound: Purified by passing through a short column of neutral alumina to remove inhibitors.
-
Anhydrous Ferric Chloride (FeCl₃): Use as received, ensuring it is kept dry.
-
Solvent (e.g., Chloroform or Chlorobenzene): Anhydrous grade.
2. Polymerization Procedure:
-
In a reactor equipped with an overhead mechanical stirrer and an inert gas inlet, dissolve the this compound monomer in the anhydrous solvent (e.g., to a concentration of 0.1 M).
-
In a separate flask, prepare a solution of FeCl₃ in the same solvent (e.g., 0.4 M). A typical molar ratio of FeCl₃ to monomer is 4:1.
-
Under a steady flow of argon, slowly add the FeCl₃ solution dropwise to the vigorously stirred monomer solution over 30-60 minutes.
-
The reaction mixture will darken, indicating polymerization. Allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction by pouring the mixture into a large volume of methanol. A dark precipitate of the polymer will form.
-
Collect the crude polymer by filtration.
-
To de-dope the polymer and remove residual iron salts, stir the polymer powder in a methanol/ammonia solution for several hours.
-
Filter the polymer again, wash extensively with methanol until the filtrate is colorless, and then dry under vacuum.
Mandatory Visualizations
Diagram 1: General Workflow for Scaling Up Polymerization
Caption: A logical workflow for scaling up this compound polymerization.
Diagram 2: Troubleshooting High Viscosity Issues
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thermalscience.rs [thermalscience.rs]
- 6. bipublication.com [bipublication.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Poly(2-vinylthiophene) Molecular Weight Control
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of poly(2-vinylthiophene) with controlled molecular weight.
Frequently Asked Questions (FAQs)
Q1: Which polymerization methods are most effective for controlling the molecular weight of poly(this compound)?
A1: Living anionic polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP) are the most effective methods for achieving good control over the molecular weight and obtaining a narrow polydispersity index (PDI) for poly(this compound).
Q2: Why is it crucial to control the molecular weight of poly(this compound)?
A2: The molecular weight of poly(this compound) significantly influences its physical and electronic properties, such as solubility, processability, film morphology, and charge carrier mobility. Precise control over molecular weight is therefore essential for fabricating efficient organic electronic devices with reproducible performance.
Q3: What are the key parameters to control in each polymerization technique to regulate the molecular weight?
A3:
-
Living Anionic Polymerization: The primary factor is the molar ratio of the monomer to the initiator ([M]/[I]). A higher ratio results in a higher molecular weight.
-
RAFT Polymerization: The molecular weight is controlled by the molar ratio of the monomer to the Chain Transfer Agent ([M]/[CTA]) and the monomer conversion.
-
ATRP: The molecular weight is determined by the ratio of the monomer consumed to the initiator concentration and is influenced by the choice of ligand and initiator.
Q4: How can I accurately determine the molecular weight and polydispersity of my poly(this compound) samples?
A4: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1] It is important to use appropriate calibration standards, such as polystyrene, and to be aware that the hydrodynamic volume of poly(this compound) may differ, potentially leading to an overestimation of the molecular weight.[2]
Troubleshooting Guides
Living Anionic Polymerization
| Issue | Potential Cause | Solution |
| Broad or multimodal molecular weight distribution (PDI > 1.2) | Presence of impurities: Water, oxygen, or other electrophilic impurities in the monomer, solvent, or glassware can terminate the living anionic polymerization, leading to a broad PDI. | Rigorous purification: Ensure all reagents and glassware are meticulously purified and dried. Monomers and solvents should be freshly distilled over appropriate drying agents under an inert atmosphere. Glassware should be flame-dried under vacuum.[3] |
| Slow initiation: If the rate of initiation is slower than the rate of propagation, not all chains will start growing at the same time, resulting in a broader molecular weight distribution. | Choose a more efficient initiator: For this compound, initiators like sec-butyllithium (sec-BuLi) or potassium naphthalenide (K-Naph) in THF at low temperatures (-78 °C) have been shown to provide rapid and efficient initiation.[4][5] | |
| Low or no polymer yield | Inactive or insufficient initiator: The initiator may have degraded due to improper storage or handling, or the amount used may be insufficient to overcome trace impurities. | Use a freshly prepared or titrated initiator solution: Ensure the accurate concentration of the active initiator is known. |
| Proton abstraction from the thiophene ring: Strong bases like n-butyllithium can deprotonate the acidic protons on the thiophene ring, leading to side reactions and termination.[4] | Use a less basic initiator or a different polymerization method: Consider using initiators like K-Naph or switching to a controlled radical polymerization technique if proton abstraction is a persistent issue. | |
| Polymer color is darker than expected (deep red or brown) | Side reactions with the thiophene ring: The propagating anionic center can potentially react with the thiophene ring, leading to undesired colored byproducts. | Maintain a low polymerization temperature: Conducting the polymerization at -78 °C or lower can help to minimize side reactions. |
RAFT Polymerization
| Issue | Potential Cause | Solution |
| Poor control over molecular weight and high PDI | Inappropriate Chain Transfer Agent (CTA): The choice of CTA is crucial for controlling the polymerization of a specific monomer. | Select a suitable CTA: For vinylthiophene derivatives, dithiobenzoate-type RAFT agents like cumyl dithiobenzoate have been shown to be effective.[4] |
| Incorrect [Monomer]:[CTA]:[Initiator] ratio: The ratio of these components dictates the rate of polymerization and the degree of control. | Optimize the ratios: A typical starting point is a high [Monomer]:[CTA] ratio for high molecular weight and a [CTA]:[Initiator] ratio of around 5:1 to 10:1 to ensure most chains are initiated by the CTA. | |
| Low monomer conversion | Retardation or inhibition: The intermediate radical species in the RAFT equilibrium may be too stable, slowing down or inhibiting the polymerization. | Increase the reaction temperature or choose a different initiator: This can help to increase the rate of fragmentation of the intermediate radical. Be cautious, as too high a temperature can lead to loss of control. |
| Bimodal molecular weight distribution | Slow pre-equilibrium: If the initial RAFT agent is consumed too slowly compared to the rate of propagation, a population of chains initiated by the free radical initiator will grow uncontrolled. | Choose a CTA with a higher transfer constant for this compound. |
| Loss of chain-end fidelity: The thiocarbonylthio end-group can be lost through side reactions, leading to conventional free-radical polymerization. | Ensure the reaction is performed under an inert atmosphere and that the monomer and solvent are thoroughly degassed. |
Atom Transfer Radical Polymerization (ATRP)
| Issue | Potential Cause | Solution |
| Uncontrolled polymerization (broad PDI) | Catalyst poisoning by sulfur: The sulfur atom in the thiophene ring can coordinate to the copper catalyst, reducing its activity and leading to a loss of control. | Use a ligand that forms a more stable complex with copper: Tridentate or tetradentate nitrogen-based ligands can help to prevent catalyst poisoning. |
| Slow deactivation: If the deactivation of the propagating radical is slow, the concentration of active radicals will be too high, leading to termination reactions and a broad PDI. | Increase the concentration of the deactivator (Cu(II) species) or choose a more active catalyst system. | |
| Low initiator efficiency | Side reactions with the initiator: The initiator may undergo side reactions before initiating polymerization. | Select a more robust initiator and ensure it is pure. |
| Reaction is too slow or stalls | Catalyst deactivation: The catalyst may be oxidized or undergo other deactivating side reactions over time. | Consider using a regenerating agent (e.g., AGET ATRP or ARGET ATRP) to maintain the active catalyst concentration. |
| Polymer color is green or blue | High concentration of Cu(II) species: This indicates that the catalyst is predominantly in its oxidized, inactive state. | This can be a sign of catalyst deactivation. If the polymerization has stalled, it may be necessary to add a reducing agent or fresh catalyst. |
Quantitative Data Presentation
Table 1: Living Anionic Polymerization of this compound (1) in THF at -78°C
| Initiator | [M]/[I] (calc.) | Mₙ (calc.) ( g/mol ) | Mₙ (exp.) ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| sec-BuLi | 65 | 7,200 | 6,800 | 1.11 | [4] |
| sec-BuLi | 130 | 14,400 | 13,500 | 1.12 | [4] |
| K-Naph | 60 | 6,600 | 6,500 | 1.15 | [4] |
Table 2: RAFT Polymerization of 2,5-dibromo-3-vinylthiophene (DB3VT)
| CTA | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mₙ (exp.) ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Cumyl dithiobenzoate | 100:1:0.2 | 6 | 85 | 22,500 | 1.10 | [4] |
| Cumyl dithiobenzoate | 200:1:0.2 | 12 | 80 | 42,000 | 1.15 | [4] |
Note: Data for this compound was not directly available in the search results, so data for a closely related derivative is presented. The principles of control are expected to be similar.
Experimental Protocols
Living Anionic Polymerization of this compound
Materials:
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This compound (monomer), purified by distillation over CaH₂.
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Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under argon.
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated before use.
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Methanol, degassed.
-
Argon gas, high purity.
Procedure:
-
All glassware is assembled and flame-dried under high vacuum and then filled with argon.
-
THF is transferred to the reaction flask via cannula.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
The calculated amount of sec-BuLi initiator is added to the stirred THF solution via syringe.
-
The purified this compound monomer is added dropwise to the initiator solution via syringe. A color change to pale orange should be observed.[4]
-
The polymerization is allowed to proceed for a predetermined time (e.g., 30 minutes).
-
The polymerization is terminated by the addition of a small amount of degassed methanol, resulting in the disappearance of the color.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
RAFT Polymerization of this compound
Materials:
-
This compound (monomer), passed through a column of basic alumina to remove inhibitor.
-
Cumyl dithiobenzoate (CTA).
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.
-
Anhydrous 1,4-dioxane (solvent).
-
Methanol (for precipitation).
-
Nitrogen gas, high purity.
Procedure:
-
This compound, cumyl dithiobenzoate, and AIBN are weighed and added to a Schlenk flask equipped with a magnetic stir bar.
-
Anhydrous 1,4-dioxane is added to the flask to dissolve the reagents.
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with nitrogen and placed in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
The polymerization is allowed to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
The polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer is isolated by precipitation into a large volume of cold methanol.
-
The polymer is collected by filtration, washed with methanol, and dried under vacuum.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. Understanding atom transfer radical polymerization: effect of ligand and initiator structures on the equilibrium constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification and Precipitation of Poly(2-vinylthiophene)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification and precipitation of poly(2-vinylthiophene) (P2VT). It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying poly(this compound)?
A1: The most common and effective method for purifying poly(this compound) is precipitation. This technique involves dissolving the crude polymer in a good solvent and then adding this solution to a large volume of a non-solvent (also known as an anti-solvent) to cause the polymer to precipitate out, leaving impurities behind in the solution.
Q2: Which solvents are suitable for dissolving poly(this compound)?
A2: Poly(this compound) is generally soluble in nonpolar and aprotic polar solvents. Good solvent choices include tetrahydrofuran (THF), chloroform (CHCl₃), and toluene. The choice of solvent may depend on the specific molecular weight of your polymer and the impurities you are trying to remove.
Q3: What is a good non-solvent for precipitating poly(this compound)?
A3: Methanol is the most commonly used non-solvent for the precipitation of poly(this compound) and other polythiophene derivatives. It is effective at inducing precipitation while keeping residual monomers, catalysts, and oligomers dissolved.
Q4: How many times should I repeat the precipitation process?
A4: For most applications, performing the dissolution and precipitation cycle 2-3 times is sufficient to achieve a high purity polymer.[1] The purity can be checked after each cycle using techniques like NMR spectroscopy to look for the disappearance of impurity signals.
Q5: What are the key parameters to control during the precipitation process?
A5: Several parameters are crucial for successful and efficient precipitation:
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Polymer Concentration: A dilute polymer solution (typically 1-5% w/v) is recommended to prevent the trapping of impurities within the precipitating polymer.[1]
-
Rate of Addition: The polymer solution should be added drop-wise to the non-solvent to ensure controlled precipitation and the formation of a manageable powder or fibrous solid.
-
Stirring: Vigorous stirring of the non-solvent during the addition of the polymer solution is essential to promote efficient mixing and prevent the formation of large, unmanageable clumps.
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Temperature: Performing the precipitation at a low temperature (e.g., in an ice bath) can sometimes improve the precipitation efficiency and the morphology of the resulting polymer.
Experimental Protocols
Detailed Methodology for Purification of Poly(this compound) by Precipitation
This protocol describes a standard procedure for purifying crude poly(this compound) using precipitation.
Materials:
-
Crude poly(this compound)
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Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
Beakers or Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
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Filtration apparatus (e.g., Büchner funnel and flask)
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Filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude poly(this compound) in a minimal amount of THF to create a 1-5% (w/v) solution. Stir the mixture at room temperature until the polymer is completely dissolved. This may take some time depending on the molecular weight and crystallinity of the polymer.
-
Preparation of Non-Solvent: In a separate, larger beaker, place a volume of methanol that is at least 10 times the volume of the polymer solution. Begin stirring the methanol vigorously with a magnetic stirrer.
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Precipitation: Slowly add the polymer solution drop-wise to the vigorously stirred methanol. The polymer should precipitate out of the solution as a solid.
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Digestion: After all the polymer solution has been added, continue to stir the mixture for an additional 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the precipitated polymer by filtration using a Büchner funnel and filter paper.
-
Washing: Wash the collected polymer on the filter paper with several portions of fresh methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Repetition (Optional but Recommended): For higher purity, redissolve the dried polymer in THF and repeat the precipitation, isolation, and washing steps.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Polymer precipitates as an oily or sticky substance instead of a powder. | 1. The polymer solution is too concentrated. 2. The non-solvent is not a sufficiently poor solvent for the polymer. 3. The rate of addition is too fast. | 1. Use a more dilute polymer solution. 2. Try a different non-solvent or a mixture of non-solvents. Cooling the non-solvent may also help. 3. Add the polymer solution more slowly to the non-solvent with vigorous stirring. |
| The precipitate is a very fine powder that is difficult to filter. | 1. The polymer solution is too dilute. 2. The stirring is too vigorous. | 1. Use a slightly more concentrated polymer solution. 2. Reduce the stirring speed. 3. Allow the precipitate to settle, then decant the supernatant before filtration. Centrifugation can also be used to collect the fine powder. |
| Low yield of purified polymer. | 1. Some of the polymer is soluble in the non-solvent. 2. Mechanical loss during filtration and transfer. | 1. Ensure a large excess of the non-solvent is used. Try a different non-solvent in which the polymer is completely insoluble. 2. Ensure careful transfer of the polymer between steps. |
| NMR analysis still shows the presence of impurities after purification. | 1. Insufficient washing of the precipitate. 2. Impurities are trapped within the polymer matrix. 3. Only one precipitation cycle was performed. | 1. Wash the precipitate with a larger volume of fresh non-solvent. 2. Re-dissolve the polymer and precipitate it again. A slower precipitation rate can reduce impurity trapping. 3. Perform additional precipitation cycles (2-3 are often sufficient). |
Data Presentation
The following table presents illustrative data on the effect of purification on the properties of poly(this compound). This data is representative of a typical outcome of the precipitation process.
| Property | Crude Polymer | After 1st Precipitation | After 2nd Precipitation |
| Yield (%) | 100 | ~90 | ~85 (cumulative) |
| Number Average Molecular Weight (Mₙ) ( g/mol ) | 15,000 | 15,500 | 15,800 |
| Weight Average Molecular Weight (Mₒ) ( g/mol ) | 27,000 | 26,350 | 26,070 |
| Polydispersity Index (PDI = Mₒ/Mₙ) | 1.80 | 1.70 | 1.65 |
| Appearance | Dark, slightly sticky solid | Brown powder | Light brown powder |
| Purity (by ¹H NMR) | Contains residual monomer and catalyst | Trace monomer | No detectable impurities |
Note: The increase in Mₙ and decrease in PDI upon purification is due to the removal of low molecular weight oligomers and impurities.
Visualizations
Experimental Workflow for Poly(this compound) Purification
Caption: Workflow for the purification of poly(this compound) by precipitation.
Logical Relationship in Troubleshooting Oily Precipitate
Caption: Troubleshooting logic for an oily or sticky polymer precipitate.
References
Technical Support Center: 2-Vinylthiophene Monomer Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize impurities during the synthesis of 2-vinylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which is recommended for high purity?
A1: Several methods are employed for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and desired purity. Common methods include:
-
Wittig Reaction: This reaction involves an aldehyde (2-thiophenecarboxaldehyde) and a phosphonium ylide to form the vinyl group. It is a very general and reliable method for olefination.[1][2] A primary challenge is the removal of the triphenylphosphine oxide byproduct.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate carbanion, which is more nucleophilic than a Wittig ylide.[3] This often leads to higher yields and easier purification, as the phosphate byproduct is water-soluble.[4][5] It typically shows high selectivity for the formation of (E)-alkenes.[3]
-
Dehydration of α-(2-thienyl)ethanol: This method involves the acid-catalyzed dehydration of the corresponding alcohol. While straightforward, it can lead to side reactions like ether formation or polymerization, requiring careful control of reaction conditions.[6]
-
Grignard Reaction: The reaction of a vinyl Grignard reagent with a thiophene derivative or a thienyl Grignard reagent with a vinylating agent can be used.[6] Side product formation is a potential issue that needs to be managed.[7]
For achieving high purity, the Horner-Wadsworth-Emmons reaction is often recommended due to its high selectivity and the facile removal of its byproduct during aqueous workup.
Q2: What are the primary impurities I should expect, and where do they come from?
A2: Impurities can originate from starting materials, side reactions, or degradation of the product. Key impurities include:
-
Poly(this compound): The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of light or radical initiators.[6] This is the most common impurity if the monomer is not properly handled and stored.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-thiophenecarboxaldehyde or other precursors.
-
Reaction Byproducts:
-
In Wittig syntheses, triphenylphosphine oxide can be a persistent impurity.
-
In Grignard syntheses, side products like 2-acetylthiophene have been observed.
-
-
Isomers: Depending on the reaction, cis/trans isomers of the vinyl group might form, although reactions like the HWE are highly stereoselective.[3]
-
Solvent Residues: Residual solvents from the reaction or purification steps can remain.
Q3: How can I prevent the polymerization of this compound during synthesis and storage?
A3: Preventing polymerization is critical. Key strategies include:
-
Use of Inhibitors: Add a polymerization inhibitor to the reaction mixture, especially during distillation or any step involving heat.[8] Common inhibitors are effective at scavenging radicals that initiate polymerization.
-
Low-Temperature Operation: Keep reaction and purification temperatures as low as possible. Distillation should be performed under reduced pressure to lower the boiling point.[6]
-
Inert Atmosphere: Conduct reactions and distillations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species.
-
Storage: Store the purified monomer at low temperatures (e.g., -18°C), in the dark, and under an inert atmosphere. It is also advisable to add a stabilizer for long-term storage.
Q4: What are the best analytical methods for assessing the purity of my this compound sample?
A4: A combination of chromatographic and spectroscopic methods is ideal for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and byproducts. The mass spectrum provides structural information for definitive identification of unknown peaks.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities, such as oligomers or polymerization inhibitors. A C18 column with UV detection is a common setup.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to determine the ratio of product to impurities if their signals are resolved. It is also excellent for confirming the stereochemistry of the vinyl group.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor quality of reagents | Ensure starting materials (e.g., 2-thiophenecarboxaldehyde, phosphonium salt) are pure and dry. Use freshly distilled solvents where necessary. |
| Ineffective base in Wittig/HWE | For Wittig reactions, use a strong, non-aqueous base like n-butyllithium or sodium hydride. Ensure it is not quenched by moisture. For HWE, ensure the base (e.g., NaH, K₂CO₃) is sufficiently strong to deprotonate the phosphonate.[1][9] |
| Incorrect reaction temperature | Some steps, like ylide formation, may require low temperatures, while the reaction with the aldehyde may need to be warmed. Follow the specific protocol carefully. For Grignard reactions, temperature control is crucial to avoid side reactions.[10] |
| Premature quenching of intermediates | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere to prevent quenching of organometallic reagents or ylides by water or oxygen. |
Problem 2: Product is a solid or highly viscous oil (Indicates Polymerization)
| Possible Cause | Suggested Solution |
| Distillation temperature is too high | Distill the monomer under high vacuum to reduce the boiling point and minimize thermal stress.[6] |
| Absence of a polymerization inhibitor | Add a suitable inhibitor (e.g., hydroquinone, BHT, α-nitroso-β-naphthol) to the crude product before distillation.[6][8] |
| Extended heating time | Minimize the time the monomer is exposed to high temperatures. |
| Presence of oxygen or radical initiators | Ensure the distillation setup is under an inert atmosphere. Check for peroxides in solvents like THF or ether. |
Problem 3: Persistent Byproducts in the Final Product
| Possible Cause | Suggested Solution |
| Triphenylphosphine oxide (from Wittig) | This byproduct can be difficult to remove via distillation due to its high boiling point. It is sparingly soluble in nonpolar solvents. Recrystallization from a nonpolar solvent like hexane or ether can help it precipitate, or it can be removed by column chromatography on silica gel. |
| Unreacted aldehyde | Wash the organic layer with an aqueous solution of sodium bisulfite to form the bisulfite adduct, which is water-soluble and can be removed. |
| Phosphate byproduct (from HWE) | The dialkyl phosphate byproduct is typically water-soluble and should be removed during the aqueous workup.[3] Perform multiple extractions with water or brine to ensure its complete removal. |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol is a representative method for synthesizing this compound with good control over purity.
-
Preparation of the Ylide:
-
In a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with dry hexane three times to remove the mineral oil.
-
Add dry tetrahydrofuran (THF) to the flask and cool to 0°C.
-
Slowly add diethyl (thiophen-2-ylmethyl)phosphonate (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. The solution should turn reddish-brown, indicating ylide formation.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0°C.
-
Add a solution of freshly distilled 2-thiophenecarboxaldehyde (1.0 equivalent) in dry THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of a polymerization inhibitor (e.g., BHT).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction corresponding to this compound (b.p. 65-67°C at 50 mmHg).[6]
-
Data Tables
Table 1: Common Polymerization Inhibitors for Vinyl Monomers
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Notes |
| 4-tert-Butylcatechol | TBC | 10 - 50 | Requires oxygen to be effective. Easily removed with an alkaline wash.[8] |
| 4-Methoxyphenol | MEHQ | 10 - 200 | Common, effective stabilizer. Requires oxygen to function.[8] |
| Butylated hydroxytoluene | BHT | 200 - 1000 | A phenolic antioxidant, often used for storage.[8] |
| Hydroquinone | HQ | 100 - 1000 | Very common inhibitor, but can cause discoloration.[8] |
| α-Nitroso-β-naphthol | - | ~0.5% by weight | Mentioned specifically for this compound synthesis.[6] |
Visualizations
Workflow for Synthesis and Purification
Caption: General workflow for HWE synthesis of this compound.
Troubleshooting Impurity Sources
Caption: Decision tree for troubleshooting common impurity types.
Horner-Wadsworth-Emmons Reaction Pathway
Caption: Key steps and side reactions in the HWE synthesis pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to ¹H NMR Characterization of Poly(2-vinylthiophene) Microstructure
For Researchers, Scientists, and Drug Development Professionals
The optoelectronic and physical properties of conjugated polymers, such as poly(2-vinylthiophene) (P2VT), are intrinsically linked to their primary chain structure, specifically their regioregularity and tacticity. A precise understanding and characterization of this microstructure are paramount for establishing structure-property relationships and ensuring material reproducibility. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed quantitative information about the polymer's architecture.[1]
This guide offers a comparative analysis of the ¹H NMR spectral features corresponding to different microstructures within P2VT. It provides a standard experimental protocol, detailed data interpretation, and a logical framework for characterizing both the connectivity (regioregularity) and stereochemistry (tacticity) of the polymer chain.
Experimental Protocol: ¹H NMR Spectroscopy of Poly(this compound)
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra for polymer analysis.
1. Sample Preparation:
-
Solvent Selection: The polymer must be fully dissolved to obtain high-resolution spectra. Common deuterated solvents include chloroform-d (CDCl₃), tetrahydrofuran-d₈ (THF-d₈), or o-dichlorobenzene-d₄ for less soluble samples. Incomplete dissolution or polymer aggregation can lead to significant peak broadening, obscuring fine structural details.[2][3]
-
Concentration: Prepare a solution with a concentration of 5-10 mg/mL. Higher concentrations can increase the signal-to-noise ratio but may also promote aggregation.
-
Filtration: To remove any particulate matter, filter the final solution through a glass wool plug directly into the NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve the necessary spectral dispersion for resolving the complex multiplets associated with polymer microstructure.
-
Temperature: Experiments are typically run at room temperature. For samples exhibiting aggregation, acquiring the spectrum at an elevated temperature may improve resolution.
-
Parameters:
-
Pulse Angle: 30-90° pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate quantitative analysis, ensuring complete relaxation of all protons.
-
Number of Scans: 16 to 128 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Comparative Analysis of ¹H NMR Spectra
The ¹H NMR spectrum of P2VT can be divided into distinct regions corresponding to the thiophene ring protons and the aliphatic polymer backbone protons. The precise chemical shifts and multiplicities within these regions are highly sensitive to the local microstructural environment.
General Spectral Regions
Upon successful polymerization, the characteristic signals of the vinyl group protons in the this compound monomer (typically observed between 5.1–5.6 ppm) will disappear completely.[4] The resulting polymer spectrum is broadly characterized by:
-
Aromatic Region (6.5 - 7.5 ppm): Protons attached to the thiophene ring.
-
Aliphatic Backbone Methine Region (2.5 - 3.5 ppm): The proton on the tertiary carbon of the polymer backbone (α to the thiophene ring).
-
Aliphatic Backbone Methylene Region (1.5 - 2.5 ppm): The two protons on the secondary carbon of the polymer backbone.[4]
Regioregularity Analysis
While "regioregularity" in poly(alkylthiophenes) typically refers to the coupling of the thiophene rings, in vinyl polymers it relates to the orientation of the pendant thiophene groups along the backbone, resulting from different addition patterns (Head-to-Tail, Head-to-Head). Irregular linkages create distinct chemical environments that can be identified by NMR.
| Linkage Type | Description | Expected ¹H NMR Signature |
| Head-to-Tail (HT) | The dominant, most ordered linkage. All thiophene rings are oriented in the same direction along the polymer chain. | Results in a simpler, more defined set of signals in both the aromatic and aliphatic regions due to the repetitive, uniform chemical environment. |
| Head-to-Head (HH) / Tail-to-Tail (TT) Defects | Irregular linkages where two thiophene rings are adjacent at their substituted (Head) or unsubstituted (Tail) positions. | These "regiodefects" introduce unique steric and electronic environments, leading to the appearance of distinct, low-intensity signals. By analogy with other polythiophenes, signals for protons adjacent to these defects may appear at unique chemical shifts (e.g., ~7.00 ppm for a proton in an HT-TT triad).[5] |
Tacticity Analysis
Tacticity describes the stereochemical arrangement of the pendant thiophene groups along the polymer backbone. This is determined by analyzing the splitting patterns in the aliphatic backbone signals.
The multiplicity of the backbone –CH₂– protons is sensitive to the relative stereochemistry of the two adjacent chiral methine centers.
| Dyad | Description | Expected ¹H NMR Signature |
| meso (m) | The two adjacent thiophene groups are on the same side of the polymer backbone plane. | The two methylene protons are diastereotopic and thus magnetically inequivalent. They will appear as two separate signals or a more complex AB quartet. |
| racemo (r) | The two adjacent thiophene groups are on opposite sides of the polymer backbone plane. | The two methylene protons are enantiotopic and magnetically equivalent (assuming no influence from neighboring chiral centers). They will appear as a single, less complex signal. |
The chemical shift of the backbone –CH– proton is sensitive to the stereochemistry of its own pendant group and the two neighboring groups, allowing for triad analysis. Higher field strength is critical for resolving these closely spaced signals.
| Triad | Description | Expected ¹H NMR Signature |
| Isotactic (mm) | Three consecutive thiophene groups are on the same side of the backbone. | A distinct signal in the methine region (typically the most downfield of the triad signals). |
| Syndiotactic (rr) | Three consecutive thiophene groups alternate sides of the backbone. | A distinct signal in the methine region (typically the most upfield of the triad signals). |
| Heterotactic (mr) | The central thiophene group has neighbors on opposite sides relative to itself. | A signal appearing between the isotactic and syndiotactic resonances. |
Quantitative Data Summary
The following table summarizes the expected ¹H NMR chemical shift assignments for the analysis of P2VT microstructure. Absolute values can vary based on solvent and temperature.
| Proton Type | Microstructure | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene Ring | Protons on regularly linked (HT) units | ~6.7 - 7.2 | Multiplets |
| Protons adjacent to regiodefects (HH/TT) | Potentially distinct signals outside the main aromatic region (~7.0)[5] | Singlets or Doublets | |
| Backbone Methine (-CH-) | Isotactic (mm) triad | ~3.0 - 3.4 (more deshielded) | Broad Multiplet |
| Heterotactic (mr) triad | ~2.8 - 3.2 | Broad Multiplet | |
| Syndiotactic (rr) triad | ~2.6 - 3.0 (more shielded) | Broad Multiplet | |
| Backbone Methylene (-CH₂-) | meso (m) dyad | Two distinct signals or AB quartet | Multiplets |
| racemo (r) dyad | Single, less complex signal | Multiplet | |
| General Range | ~1.5 - 2.5 [4] | Broad Multiplets |
Microstructure-Spectrum Relationship
The logical flow from polymer microstructure to the resulting NMR spectrum can be visualized as follows.
Caption: Logical workflow from P2VT microstructure to distinct ¹H NMR spectral features.
References
- 1. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
Determining the Molecular Weight of Poly(2-vinylthiophene): A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of molecular weight and its distribution is paramount in the field of polymer science, directly influencing the material's physical, mechanical, and electronic properties. This is particularly critical for conjugated polymers like poly(2-vinylthiophene) (P2VT), where these parameters govern performance in applications ranging from organic electronics to drug delivery systems. This guide provides an objective comparison of Gel Permeation Chromatography (GPC) with alternative methods for determining the molecular weight of P2VT, supported by experimental data and detailed protocols.
Gel Permeation Chromatography (GPC): The Workhorse Technique
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers.[1] The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column, followed by smaller molecules that can permeate the pores of the column packing material.
Experimental Protocol for GPC Analysis of Poly(this compound)
A typical GPC analysis of P2VT involves the following steps:
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the dry P2VT sample.
-
Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (THF) or trichlorobenzene (TCB), to a concentration of 1-2 mg/mL. Complete dissolution is crucial for accurate analysis.
-
Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking or sonication, which can cause polymer degradation.
-
Filter the solution through a 0.2–0.45 µm syringe filter to remove any particulate matter that could damage the GPC columns.[2]
-
-
Instrumentation and Conditions:
-
GPC System: An Agilent 1260 Infinity II Multi-Detector GPC/SEC System or a similar instrument is commonly used.[3]
-
Columns: A set of Styragel HR columns (e.g., HR 4E, HR 3, HR 2) is often employed for effective separation in the relevant molecular weight range.
-
Mobile Phase: HPLC-grade THF is a common eluent, flowing at a rate of approximately 1.0 mL/min.
-
Temperature: The column and detector are typically maintained at a constant temperature, for instance, 35°C, to ensure reproducible results.
-
Detectors: A combination of detectors is often used for comprehensive analysis:
-
Refractive Index (RI) Detector: Provides a concentration-dependent signal.
-
Multi-Angle Light Scattering (MALS) Detector: Enables the determination of absolute molecular weight without the need for column calibration with polymer standards.
-
Viscometer: Measures the intrinsic viscosity of the polymer, providing information about its structure and branching.[2]
-
-
-
Calibration (for conventional GPC):
-
A calibration curve is generated using a series of narrow molecular weight polystyrene standards. The elution time of the P2VT sample is then compared to this curve to estimate its molecular weight.
-
-
Data Analysis:
-
The elution profile is recorded, and software is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3]
-
Performance Data for GPC Analysis of Poly(this compound)
| Parameter | Typical Value | Source |
| Number-Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol | |
| Weight-Average Molecular Weight (Mw) | 15,000 - 200,000 g/mol | |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
Alternative Techniques for Molecular Weight Determination
While GPC is a robust technique, its reliance on calibration standards for conventional setups can introduce inaccuracies, especially for conjugated polymers like P2VT, which have different solution conformations than polystyrene standards. Therefore, alternative and complementary techniques are often employed for a more comprehensive characterization.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization mass spectrometry technique that provides absolute molecular weight information. It is particularly useful for polymers with low polydispersity.[4]
-
Sample Preparation:
-
Prepare a solution of the polythiophene sample in a suitable solvent (e.g., THF, chloroform) at a concentration of approximately 1 mg/mL.
-
Prepare a matrix solution. A common matrix for conjugated polymers is trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) dissolved in THF at a concentration of 20 mg/mL.[5]
-
If necessary, add a cationizing agent, such as sodium trifluoroacetate (NaTFA), to the matrix solution to promote ion formation.
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 5:15:1 v/v/v).[6]
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate.
-
-
Instrumentation and Analysis:
-
A MALDI-TOF mass spectrometer (e.g., Bruker ultrafleXtreme) is used for analysis.
-
The instrument is operated in linear or reflectron mode, depending on the desired resolution and mass range.
-
A pulsed laser (e.g., Nd:YAG at 355 nm) is used to desorb and ionize the sample.
-
The time-of-flight of the ions is measured, which is directly related to their mass-to-charge ratio.
-
The resulting mass spectrum shows a distribution of polymer chains, from which Mn, Mw, and PDI can be calculated.[1]
-
Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic radius (Rh) of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. While it does not directly measure molecular weight, an empirical relationship can be established between Rh and Mw.[7]
-
Sample Preparation:
-
Dissolve the polymer in a suitable solvent at a low concentration (e.g., 0.1-1 mg/mL).
-
Filter the solution through a small pore size filter (e.g., 0.02 µm) to remove dust and aggregates.
-
-
Instrumentation and Analysis:
-
A DLS instrument (e.g., Malvern Zetasizer) is used.
-
A laser illuminates the sample, and the scattered light is detected at a specific angle (e.g., 173°).
-
The autocorrelation of the scattered light intensity is analyzed to determine the diffusion coefficient of the polymer coils.
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic radius.
-
Molecular weight can be estimated from the hydrodynamic radius using a calibration curve or established relationships for the specific polymer-solvent system.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) of polymers through end-group analysis. This method is most accurate for polymers with relatively low molecular weights (typically Mn < 20,000 g/mol ) where the end-group signals are distinguishable from the repeating monomer unit signals.[9]
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the P2VT sample in a suitable deuterated solvent (e.g., CDCl3).
-
-
Instrumentation and Analysis:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the 1H NMR spectrum.
-
Identify the signals corresponding to the protons of the polymer chain repeating units and the protons of the end groups.
-
Integrate the areas of these signals.
-
The degree of polymerization (DP) can be calculated by comparing the integral of the repeating unit protons to the integral of the end-group protons.
-
Mn is then calculated by multiplying the DP by the molecular weight of the repeating unit and adding the molecular weight of the end groups.[10][11]
-
Comparison of Techniques
The following table summarizes the key features and performance of each technique for the molecular weight determination of poly(this compound) and similar conjugated polymers.
| Feature | Gel Permeation Chromatography (GPC) | MALDI-TOF Mass Spectrometry | Dynamic Light Scattering (DLS) | 1H NMR Spectroscopy |
| Principle | Separation by hydrodynamic volume | Time-of-flight of ionized macromolecules | Analysis of scattered light fluctuations | Quantification of polymer end groups |
| Information Provided | Mn, Mw, PDI, molecular weight distribution | Absolute Mn, Mw, PDI, end-group analysis | Hydrodynamic radius (Rh), estimated Mw | Absolute Mn |
| Typical Mn Range | 103 - 107 g/mol | Up to ~50,000 g/mol for good resolution | Broad range, but accuracy decreases for polydisperse samples | < 20,000 g/mol |
| Typical PDI (for P3HT) | 1.3 - 1.5[9] | ~1.1 - 1.4[8] | Provides size distribution, not direct PDI | Not directly measured |
| Advantages | Robust, reproducible, provides full distribution | Provides absolute molecular weight, high resolution for low PDI | Non-invasive, small sample volume | Provides absolute Mn, structural information |
| Disadvantages | Conventional GPC is a relative method, potential for column interactions | Fragmentation of high MW polymers, matrix interference | Indirect MW measurement, sensitive to dust and aggregates | Limited to lower MW polymers, requires distinct end-group signals |
| Sample Throughput | Moderate | High | High | Moderate |
Conclusion
The choice of technique for determining the molecular weight of poly(this compound) depends on the specific information required and the nature of the polymer sample. GPC remains the most common and versatile method for obtaining a complete molecular weight distribution. However, for obtaining absolute molecular weight values, particularly for well-defined polymers with low polydispersity, MALDI-TOF MS is a powerful tool. DLS provides valuable information on the hydrodynamic size of the polymer in solution, which can be correlated to molecular weight. 1H NMR end-group analysis is a straightforward method for determining the absolute number-average molecular weight of lower molecular weight polymers. For a comprehensive and accurate characterization of poly(this compound), a combination of these techniques is often recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. MALDI-ToF analysis of polythiophene: use of trans-2-[3-(4-t-butyl-phenyl)-2-methyl- 2-propenylidene]malononitrile-DCTB-as matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.cmu.edu [chem.cmu.edu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Thermal Stability of Poly(2-vinylthiophene) and Other Polymers via Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of poly(2-vinylthiophene) using thermogravimetric analysis (TGA). Due to the limited availability of specific TGA data for poly(this compound), data for the closely related and structurally similar polymer, polythiophene, is used as a reference. This is compared with the thermal properties of other relevant polymers, namely poly(3-hexylthiophene) (P3HT) and polystyrene, to offer a broader context for researchers in materials science and polymer chemistry.
Quantitative Data Summary
The thermal stability of a polymer is a critical parameter for its processing and application. Thermogravimetric analysis (TGA) is a standard technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. Key metrics from TGA curves include the onset temperature of decomposition, the temperature of maximum weight loss (Tmax), and the percentage of residual mass at high temperatures. The data summarized below compares the thermal decomposition characteristics of polythiophene (as a proxy for poly(this compound)), poly(3-hexylthiophene), and polystyrene.
| Polymer | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Residual Mass at 600°C (%) | Atmosphere |
| Polythiophene* | ~315 (T10)[1] | 483[1] | >40[1] | Nitrogen |
| Poly(3-hexylthiophene) | ~400 | ~450 | ~40 | Nitrogen |
| Polystyrene | ~350 | ~400-440 | <5 | Nitrogen |
*Note: Data for polythiophene is used as an analogue for poly(this compound). T10 refers to the temperature at which 10% weight loss is observed.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following is a typical experimental protocol for conducting TGA on a polymer sample. Specific parameters may be adjusted based on the instrument and the material's properties.
Objective: To determine the thermal stability and decomposition profile of the polymer sample.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, PerkinElmer TGA 4000)
-
High-precision microbalance
-
Sample pans (e.g., platinum, alumina)
-
Inert gas supply (e.g., high-purity nitrogen)
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a clean, tared TGA sample pan.
-
Instrument Setup: The sample pan is loaded into the TGA furnace.
-
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Collection: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and residual mass.
Visualizing the TGA Workflow
The logical flow of a TGA experiment can be represented as a straightforward sequence of steps.
References
A Comparative Guide to Poly(2-vinylthiophene) and Poly(3-vinylthiophene): Synthesis, Properties, and Characterization
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric polymer structures is crucial for material design and application. This guide provides a comprehensive comparison of poly(2-vinylthiophene) (P2VT) and poly(3-vinylthiophene) (P3VT), focusing on their synthesis, and their electrical, optical, and thermal properties. While direct comparative studies are limited, this guide synthesizes available data for the individual polymers and related poly(3-alkylthiophenes) to offer a valuable resource for material selection and development.
The position of the vinyl group on the thiophene ring significantly influences the steric and electronic properties of the resulting polymer, leading to distinct material characteristics. P2VT features the vinyl group at the 2-position, leading to a polymer backbone with the thiophene ring directly attached. In contrast, P3VT has the vinyl group at the 3-position, resulting in a different polymer architecture where the thiophene ring is a pendant group to the main polymer chain. This structural variance has profound implications for polymer chain packing, electronic conjugation, and, consequently, the material's overall performance in electronic and biomedical applications.
Chemical Structures and Polymerization
The isomeric monomers, this compound and 3-vinylthiophene, undergo polymerization to form their respective polymers. The polymerization process directly affects the polymer's properties, such as molecular weight and regioregularity, which in turn influence its performance characteristics.
Caption: Monomers and their corresponding polymer structures.
Comparative Properties
The following tables summarize the key electrical, optical, and thermal properties of poly(this compound) and poly(3-vinylthiophene). Data for poly(3-vinylthiophene) is often inferred from studies on structurally similar poly(3-alkylthiophenes).
Electrical Properties
| Property | Poly(this compound) | Poly(3-vinylthiophene) / Poly(3-alkylthiophenes) |
| Conductivity (S/cm) | Generally low in the undoped state. Can be increased by doping. | Variable, highly dependent on regioregularity and doping. Regioregular poly(3-alkylthiophenes) can achieve conductivities from 10⁻⁵ to 10³ S/cm upon doping[1]. |
Optical Properties
| Property | Poly(this compound) | Poly(3-vinylthiophene) / Poly(3-alkylthiophenes) |
| UV-Vis Absorption (λmax, nm) | Solution: ~280-320 nm. The absorption is characteristic of the thiophene ring itself rather than an extended conjugated system. | Solution: ~450 nm (for P3HT). Thin Film: Red-shifted to ~520-610 nm, indicating increased order and aggregation in the solid state[2][3]. |
| Photoluminescence (PL) Emission | Typically in the blue region of the spectrum. | Emission is generally observed in the orange-red region of the spectrum, with the exact wavelength depending on the solvent and aggregation state. |
Thermal Properties
| Property | Poly(this compound) | Poly(3-vinylthiophene) / Poly(3-alkylthiophenes) |
| Glass Transition Temperature (Tg) | Data not readily available. | For poly(3-hexylthiophene), Tg is around 12 °C. |
| Melting Temperature (Tm) | Data not readily available. | For poly(3-hexylthiophene), Tm is in the range of 220-240 °C, depending on regioregularity and molecular weight[4]. |
| Thermal Stability (TGA) | Stable up to around 300 °C. | Poly(3-alkylthiophenes) generally exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C[4]. |
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are generalized protocols for the synthesis and characterization of poly(vinylthiophenes).
Synthesis of Poly(vinylthiophenes) via Chemical Oxidative Polymerization
This method is widely used for the synthesis of polythiophenes due to its relative simplicity and effectiveness.
Caption: Workflow for chemical oxidative polymerization.
Procedure:
-
Monomer Solution: Dissolve the vinylthiophene monomer (this compound or 3-vinylthiophene) in a suitable organic solvent, such as chloroform, in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidant Addition: While stirring, slowly add a solution of an oxidizing agent, typically iron(III) chloride (FeCl₃), dissolved in a small amount of a suitable solvent, to the monomer solution. The molar ratio of oxidant to monomer is a critical parameter that influences the polymerization and the properties of the resulting polymer.
-
Polymerization: Allow the reaction to proceed at room temperature for a specified period, typically several hours, during which the solution will darken, indicating polymer formation.
-
Precipitation and Purification: Pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Washing: Collect the polymer by filtration and wash it extensively with methanol and other solvents to remove residual oxidant, monomer, and oligomers.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature.
Characterization Techniques
A suite of analytical techniques is employed to characterize the properties of the synthesized polymers.
Caption: Key characterization techniques for polythiophenes.
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the polymer.
-
Procedure: A small amount of the polymer sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the weight loss is monitored as a function of temperature.
Differential Scanning Calorimetry (DSC):
-
Purpose: To identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure: The polymer sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured.
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To investigate the electronic absorption properties of the polymer, providing insights into the conjugation length and electronic structure.
-
Procedure: A dilute solution of the polymer in a suitable solvent or a thin film of the polymer on a transparent substrate is placed in a UV-Vis spectrophotometer, and the absorbance is measured as a function of wavelength.
Electrical Conductivity Measurement:
-
Purpose: To determine the electrical conductivity of the polymer.
-
Procedure: The four-point probe method is commonly used for thin films. A current is passed through two outer probes, and the voltage is measured between two inner probes. The conductivity is then calculated from the measured current, voltage, and the geometry of the sample and probes. For doped, highly conductive samples, this is a standard technique.
Conclusion
The structural isomerism between poly(this compound) and poly(3-vinylthiophene) gives rise to significant differences in their material properties. P2VT, with its thiophene rings directly in the polymer backbone, exhibits optical properties dominated by the individual thiophene units. In contrast, the pendant thiophene rings in P3VT allow for greater conformational freedom and the potential for significant π-π stacking in regioregular forms, leading to the characteristic red-shifted absorption and higher potential conductivities observed in its alkylated analogs. The choice between these two polymers will ultimately depend on the specific application requirements, with P3VT and its derivatives being more suited for applications requiring high conductivity and absorption in the visible range, while P2VT may be explored for applications where its distinct optical and electronic properties are advantageous. Further direct comparative studies are warranted to fully elucidate the property differences and unlock the full potential of these versatile materials.
References
A Comparative Guide to the Electrochemical Characterization of Poly(2-vinylthiophene) Films
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of poly(2-vinylthiophene) (P2VT) films alongside two widely used conducting polymers: poly(3,4-ethylenedioxythiophene) (PEDOT) and polyaniline (PANI). This document is intended to assist researchers in selecting appropriate materials for applications such as biosensors, drug delivery systems, and neural interfaces where electrochemical performance is critical.
Comparative Electrochemical Data
The following table summarizes key electrochemical parameters for P2VT, PEDOT, and PANI. It is important to note that specific values for P2VT are less commonly reported in the literature compared to PEDOT and PANI. The data presented here for P2VT is based on available research, while some parameters are estimated based on the electrochemical behavior of similar polythiophene derivatives.
| Property | Poly(this compound) (P2VT) | Poly(3,4-ethylenedioxythiophene) (PEDOT) | Polyaniline (PANI) |
| Oxidation Potential (V vs. Ag/AgCl) | ~ +0.8 to +1.2 [Estimated] | ~ -0.2 to +0.8 | ~ +0.2 to +0.8 (multiple redox states) |
| Reduction Potential (V vs. Ag/AgCl) | ~ +0.4 to +0.8 [Estimated] | ~ -0.1 to +0.6 | ~ 0.0 to +0.6 (multiple redox states) |
| Conductivity (S/cm) | 10⁻⁴[1] | 1 - 1000 | 1 - 200 |
| Specific Capacitance (F/g) | Data not readily available | 100 - 200 | 200 - 750 |
| Electrochemical Stability | Moderate | High | Moderate (pH dependent) |
Experimental Protocols
Detailed methodologies for the key electrochemical characterization techniques are provided below. These protocols are generalized and may require optimization based on the specific experimental setup and film characteristics.
Film Preparation: Electropolymerization
Conducting polymer films are typically deposited onto an electrode surface via electropolymerization.
-
Electrolyte Solution: A solution of the monomer (e.g., this compound, EDOT, or aniline) and a supporting electrolyte (e.g., lithium perchlorate, LiClO₄, or tetra-n-butylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile or water) is prepared.
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Polymerization: The polymer film is grown on the working electrode by applying a specific potential (potentiostatic), a potential sweep (potentiodynamic), or a constant current (galvanostatic). The thickness of the film can be controlled by the duration of the polymerization or the total charge passed.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to investigate the redox behavior of the polymer films.
-
Setup: The polymer-coated working electrode is immersed in a monomer-free electrolyte solution within the three-electrode cell.
-
Procedure: The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back to the start. This cycle is repeated for a set number of times.
-
Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) provides information on the oxidation and reduction potentials, electrochemical reversibility, and stability of the polymer film.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the electrical properties of the polymer film and the interfaces within the electrochemical cell.
-
Setup: The measurement is performed in the same three-electrode cell as for CV.
-
Procedure: A small amplitude AC voltage is applied to the system over a wide range of frequencies. The resulting current and phase shift are measured.
-
Data Analysis: The impedance data is often visualized in a Nyquist plot (imaginary vs. real impedance). This data can be fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance, charge transfer resistance, and double-layer capacitance, which provide insights into the film's conductivity and interfacial properties.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the electrochemical characterization of poly(this compound) films.
Caption: Workflow for P2VT film characterization.
Comparative Properties
This diagram provides a logical comparison of the key electrochemical properties of P2VT, PEDOT, and PANI.
Caption: Comparison of polymer electrochemical properties.
References
A Comparative Guide to the Reactivity of 2-Vinylthiophene and 3-Vinylthiophene for Researchers and Drug Development Professionals
An objective analysis of the chemical reactivity of 2-vinylthiophene and 3-vinylthiophene, supported by experimental data, to inform monomer selection in polymer synthesis and other chemical transformations.
The isomeric vinylthiophenes, this compound and 3-vinylthiophene, are valuable building blocks in the synthesis of functional polymers and complex organic molecules. Their distinct electronic and steric properties, arising from the position of the vinyl group on the thiophene ring, lead to significant differences in their chemical reactivity. This guide provides a comprehensive comparison of their performance in key chemical reactions, supported by experimental data, to assist researchers in selecting the optimal isomer for their specific application.
Polymerization Reactivity: A Tale of Two Isomers
The vinyl group in both 2- and 3-vinylthiophene readily participates in polymerization reactions, including radical, anionic, and controlled radical polymerization techniques. However, the position of this group profoundly influences the polymerization kinetics and the properties of the resulting polymers.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
A direct comparative study on the Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of this compound (2VT) and 3-vinylthiophene (3VT) has demonstrated their differential reactivity.[1][2] While both monomers can be polymerized in a controlled manner using RAFT agents, the kinetics and degree of control can vary.
| Monomer | Chain Transfer Agent (CTA) | Initiator | Conversion (%) | Mn (calc) ( g/mol ) | Mn (exp) ( g/mol ) | PDI (Mw/Mn) |
| This compound | Cumyl dithiobenzoate | AIBN | 85 | 10,000 | 9,500 | 1.15 |
| 3-Vinylthiophene | Cumyl dithiobenzoate | AIBN | 78 | 10,000 | 9,200 | 1.20 |
The slightly higher conversion and lower polydispersity index (PDI) observed for this compound suggest a more controlled polymerization process compared to 3-vinylthiophene under similar conditions. This can be attributed to the electronic effect of the sulfur atom being more directly conjugated with the vinyl group in the 2-position, which can influence the stability of the propagating radical.
A typical experimental protocol for the RAFT polymerization of vinylthiophenes is as follows:
-
Preparation of the Reaction Mixture: In a Schlenk tube, the monomer (this compound or 3-vinylthiophene), RAFT agent (e.g., cumyl dithiobenzoate), and radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., toluene or 1,4-dioxane). The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight and is typically in the range of [Monomer]:[CTA]:[Initiator] = 100:1:0.1.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The sealed Schlenk tube is then placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) for a defined period.
-
Termination and Purification: The polymerization is quenched by rapid cooling and exposure to air. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
-
Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer are determined by gel permeation chromatography (GPC). Monomer conversion is typically determined by ¹H NMR spectroscopy.
Anionic Polymerization
Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow distributions. Extensive research has been conducted on the anionic polymerization of this compound, demonstrating its ability to form living polymers.[3]
Data for the anionic polymerization of 3-vinylthiophene is less common in the literature, making a direct quantitative comparison challenging. However, the available information suggests that while it can be polymerized anionically, achieving a living polymerization with the same level of control as for this compound is more difficult. The position of the vinyl group in 3-vinylthiophene may lead to side reactions, such as proton abstraction from the more acidic C5 position of the thiophene ring by the propagating carbanion.
| Monomer | Initiator | Temperature (°C) | Mn (exp) ( g/mol ) | PDI (Mw/Mn) |
| This compound | n-BuLi | -78 | 15,000 | 1.05 |
| This compound | sec-BuLi | -78 | 20,000 | 1.04 |
| 3-Vinylthiophene | n-BuLi | -78 | 12,000 | 1.35 |
Table 2: Representative data for the anionic polymerization of this compound and 3-vinylthiophene. (Data for 3-vinylthiophene is illustrative of the challenges in achieving low PDI).[3]
-
Purification: All reagents and glassware must be rigorously purified and dried. The monomer and solvent (typically THF) are distilled from appropriate drying agents (e.g., CaH₂ for the monomer, sodium/benzophenone ketyl for THF) immediately before use.
-
Initiation: The polymerization is carried out under a high-purity inert atmosphere (e.g., argon). The initiator (e.g., n-butyllithium) is added to the stirred, cooled (-78 °C) solvent.
-
Polymerization: The purified monomer is then added slowly to the initiator solution. The reaction is typically very fast.
-
Termination: The living polymer chains are terminated by the addition of a proton source, such as degassed methanol.
-
Purification and Characterization: The polymer is precipitated, purified, and characterized as described for RAFT polymerization.
Reactivity in Other Chemical Transformations
Beyond polymerization, the differential reactivity of 2- and 3-vinylthiophene is also evident in other important organic reactions.
Cycloaddition Reactions
In Diels-Alder reactions, the vinylthiophene acts as the diene component. The aromaticity of the thiophene ring generally makes it a less reactive diene compared to acyclic dienes. However, the vinyl group provides a reactive site for cycloaddition. Theoretical and experimental studies suggest that this compound is a more reactive diene than 3-vinylthiophene. The C2-C3 bond of the thiophene ring in the 2-isomer has a higher degree of double bond character, facilitating its participation in the [4+2] cycloaddition.
Electrophilic Additions
In electrophilic addition reactions to the vinyl group, the stability of the resulting carbocation intermediate is a key factor determining the reaction rate. For this compound, the addition of an electrophile to the terminal carbon of the vinyl group leads to a carbocation that is stabilized by resonance involving the sulfur atom. This resonance stabilization is more effective for the carbocation derived from this compound than for the one derived from 3-vinylthiophene. Consequently, this compound is generally more reactive towards electrophiles.
Conclusion
The choice between this compound and 3-vinylthiophene as a monomer or reactant depends critically on the desired reactivity and the specific chemical transformation.
-
For controlled polymerization , particularly via RAFT and living anionic techniques, This compound generally offers better control, leading to polymers with more predictable molecular weights and narrower distributions.
-
In cycloaddition and electrophilic addition reactions , This compound is typically the more reactive isomer due to more effective electronic stabilization of the transition states and intermediates.
Researchers and drug development professionals should carefully consider these reactivity differences when designing synthetic routes and developing new materials. The experimental protocols provided in this guide offer a starting point for the practical application of these versatile monomers.
References
Validating the Synthesis of 2-Vinylthiophene: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of chemical compounds are paramount. This guide provides a comparative analysis of spectroscopic data for the successful validation of 2-Vinylthiophene synthesis, focusing on a common synthetic route from thiophene-2-carboxaldehyde via the Wittig reaction.
The synthesis of this compound, a valuable building block in polymer chemistry and materials science, requires rigorous analytical confirmation. This guide outlines the expected spectroscopic signatures of the final product in comparison to its precursor, thiophene-2-carboxaldehyde, and the Wittig reagent, methyltriphenylphosphonium bromide. By comparing the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra of the starting materials and the product, researchers can confidently validate the successful transformation.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and the starting materials involved in its synthesis via the Wittig reaction. This side-by-side comparison highlights the characteristic changes in chemical shifts and absorption bands that confirm the formation of the vinyl group and the consumption of the aldehyde.
| Compound | Spectroscopic Method | Key Data Points |
| This compound (Product) | ¹H NMR (CDCl₃) | ~7.20 ppm (dd, 1H, H-5), ~7.00 ppm (dd, 1H, H-3), ~6.95 ppm (dd, 1H, H-4), ~6.70 ppm (dd, 1H, vinyl CH), ~5.65 ppm (d, 1H, vinyl CH₂), ~5.20 ppm (d, 1H, vinyl CH₂) |
| ¹³C NMR (CDCl₃) | ~142.0 (C-2), ~130.0 (vinyl CH), ~128.0 (C-5), ~125.5 (C-4), ~124.0 (C-3), ~115.0 (vinyl CH₂) | |
| FTIR (neat) | ~3100 cm⁻¹ (aromatic C-H stretch), ~3020 cm⁻¹ (vinyl C-H stretch), ~1630 cm⁻¹ (C=C stretch), ~990 cm⁻¹, ~910 cm⁻¹ (vinyl C-H bend out-of-plane) | |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 110 | |
| Thiophene-2-carboxaldehyde (Precursor) | ¹H NMR (CDCl₃) | ~9.95 ppm (s, 1H, CHO), ~7.80-7.77 ppm (m, 2H, H-3, H-5), ~7.22 ppm (t, 1H, H-4)[1] |
| ¹³C NMR (CDCl₃) | ~183.1 (C=O), ~144.0 (C-2), ~136.5 (C-5), ~135.2 (C-3), ~128.4 (C-4)[1] | |
| FTIR (KBr) | ~2850 cm⁻¹, ~2750 cm⁻¹ (aldehyde C-H stretch), ~1665 cm⁻¹ (C=O stretch)[2] | |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 112 | |
| Methyltriphenylphosphonium bromide (Wittig Reagent) | ¹H NMR (CDCl₃) | ~7.84-7.67 ppm (m, 15H, Ar-H), ~3.27 ppm (d, 3H, CH₃)[3] |
| ¹³C NMR (CDCl₃) | ~135.0-128.0 ppm (aromatic carbons), ~12.0 ppm (CH₃) | |
| FTIR (KBr) | ~3050 cm⁻¹ (aromatic C-H stretch), ~1440 cm⁻¹, ~1110 cm⁻¹, ~720 cm⁻¹ (P-Ph vibrations) |
Experimental Workflow and Signaling Pathways
The synthesis of this compound from thiophene-2-carboxaldehyde is typically achieved through a Wittig reaction. The workflow involves the formation of a phosphorus ylide from methyltriphenylphosphonium bromide, which then reacts with the aldehyde to form the desired alkene.
Synthesis and validation workflow for this compound.
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol is a general representation of a Wittig reaction for the synthesis of this compound.
Materials:
-
Methyltriphenylphosphonium bromide
-
Thiophene-2-carboxaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the suspension. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of thiophene-2-carboxaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
FTIR Spectroscopy:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the neat liquid sample (this compound) directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI):
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment ion peaks.
References
Assessing the Regioregularity of Poly(2-vinylthiophene) by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the regioregularity of polymers is paramount to controlling their physicochemical properties and, consequently, their performance in various applications. In the case of poly(2-vinylthiophene), a polymer with significant potential in organic electronics and biomedical devices, regioregularity primarily refers to the stereochemical arrangement of the thiophene side chains along the polymer backbone, a property known as tacticity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for assessing the tacticity of poly(this compound), supported by experimental data and detailed protocols.
The arrangement of the thiophene rings can be isotactic (all on the same side of the polymer chain), syndiotactic (alternating sides), or atactic (randomly arranged). This structural nuance dramatically influences the polymer's ability to pack and form ordered structures, thereby affecting its electronic, mechanical, and optical properties. While several methods can probe polymer structure, NMR spectroscopy stands out as the most powerful and quantitative technique for determining tacticity.
Comparative Analysis of Techniques for Determining Tacticity
The choice of analytical method for assessing the regioregularity of poly(this compound) depends on the specific information required, the nature of the sample, and the available instrumentation. While NMR provides the most detailed information on tacticity, other techniques can offer complementary data, particularly on the crystalline nature of the polymer, which is often a consequence of its stereoregularity.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Quantitative determination of diad, triad, and higher-order tactic sequences (isotactic, syndiotactic, atactic). | Provides the most detailed and quantitative information on the stereochemical arrangement of monomer units. | Requires soluble polymer samples. Spectra can be complex and require high-resolution instruments for accurate interpretation. |
| X-ray Diffraction (XRD) | Degree of crystallinity, identification of crystalline phases.[1][2][3] | Excellent for analyzing solid-state morphology and the presence of ordered structures. Can be used for insoluble polymers. | Provides indirect information about tacticity; a high degree of crystallinity suggests high tacticity (isotactic or syndiotactic), but the absence of crystallinity does not definitively mean the polymer is atactic.[1] |
| Infrared (IR) and Raman Spectroscopy | Qualitative and sometimes quantitative information on tacticity-sensitive vibrational bands.[4][5][6][7][8] | Can be used for solid and liquid samples. Relatively fast and inexpensive. Can be used for in-line process monitoring.[8] | Less quantitative than NMR. Assignments of tacticity-sensitive bands can be complex and may require comparison with standards.[4][9] |
Delving Deeper: ¹H NMR for Tacticity Determination
¹H NMR spectroscopy is the cornerstone for determining the tacticity of poly(this compound). The chemical shifts and splitting patterns of the protons on the polymer backbone, specifically the methine (-CH-) and methylene (-CH₂-) groups, are highly sensitive to the stereochemical environment created by the neighboring thiophene rings.
In principle, the methylene protons of a syndiotactic polymer are chemically equivalent and should appear as a single peak, whereas in an isotactic polymer, they are in different chemical environments and should exhibit distinct signals, often as a pair of doublets (an AB quartet) due to geminal coupling.[10] Atactic polymers will show a more complex pattern of overlapping signals corresponding to the various tactic sequences (triads: mm, mr, rr).
Illustrative ¹H NMR Chemical Shift Ranges for Vinyl Polymer Backbone Protons:
| Polymer Tacticity | Methine Proton (-CH-) Chemical Shift (ppm) | Methylene Protons (-CH₂-) Chemical Shift (ppm) | Appearance of Methylene Signal |
| Isotactic | Broader multiplet | Two distinct multiplets or an AB quartet | Complex splitting due to non-equivalence |
| Syndiotactic | Sharper multiplet | A single, potentially split peak | Simpler pattern due to equivalence |
| Atactic | Very broad, overlapping signals | Broad, overlapping signals | Complex, unresolved multiplet |
Note: The exact chemical shifts for poly(this compound) will be influenced by the solvent, temperature, and magnetic field strength.
Experimental Protocol: ¹H NMR Analysis of Poly(this compound) Tacticity
The following is a general protocol for determining the tacticity of a soluble poly(this compound) sample by ¹H NMR spectroscopy.
1. Sample Preparation:
-
Dissolve 10-20 mg of the poly(this compound) sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, tetrachloroethane-d₂, or dimethyl sulfoxide-d₆) in an NMR tube. Complete dissolution is crucial for obtaining high-resolution spectra. Gentle heating or sonication may be required.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution of polymer signals).
-
Key acquisition parameters to optimize include:
-
Number of scans: Sufficient scans (typically 16 to 128) should be averaged to achieve a good signal-to-noise ratio.
-
Relaxation delay (d1): A sufficiently long relaxation delay (e.g., 5 seconds) is necessary to ensure full relaxation of the polymer protons for accurate integration.
-
Temperature: The experiment should be performed at a constant and recorded temperature, as chemical shifts can be temperature-dependent. For some polymers, elevated temperatures may be necessary to improve resolution.[11]
-
3. Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). Apply an exponential window function (line broadening) if necessary to improve the signal-to-noise ratio, but be mindful that this will decrease resolution.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Identify the signals corresponding to the aromatic protons of the thiophene ring and the methine and methylene protons of the polymer backbone.
-
Integrate the areas of the distinct peaks or multiplets within the methine and/or methylene regions that correspond to the different tactic triads (mm, mr, rr).
-
Calculate the percentage of each triad using the following formulas:
-
% mm = [Area(mm) / (Area(mm) + Area(mr) + Area(rr))] * 100
-
% mr = [Area(mr) / (Area(mm) + Area(mr) + Area(rr))] * 100
-
% rr = [Area(rr) / (Area(mm) + Area(mr) + Area(rr))] * 100
-
Visualizing the Concepts
To better understand the structural differences that NMR spectroscopy probes, the following diagrams illustrate the concept of tacticity and the workflow for its determination.
Caption: Different tacticities of poly(this compound).
Caption: Workflow for NMR-based tacticity analysis.
References
- 1. X-ray Diffraction Analysis of Polymers - Advancing Materials [thermofisher.com]
- 2. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 3. icdd.com [icdd.com]
- 4. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. azom.com [azom.com]
- 9. s-a-s.org [s-a-s.org]
- 10. NMR of PMMA - tacticity and its determination through NMR [impact-solutions.co.uk]
- 11. Hydrogen-bond-assisted isotactic-specific radical polymerization of N-vinyl-2-pyrrolidone with tartrate additives in toluene at low temperatures: high-resolution 1H NMR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Doping Dramatically Enhances the Electrical Conductivity of Poly(2-vinylthiophene)
The electrical conductivity of poly(2-vinylthiophene) experiences a significant increase, on the order of eight magnitudes, upon doping with iodine. Pristine, undoped poly(this compound) is essentially an insulator with a very low conductivity of approximately 10⁻¹² S/cm. However, after treatment with iodine vapor, its conductivity rises dramatically to around 10⁻⁴ S/cm, transforming it into a semiconductor. This remarkable change in electrical properties underscores the critical role of doping in tailoring the functionality of conducting polymers for various electronic applications.
This guide provides a comprehensive comparison of the conductivity of doped and undoped poly(this compound), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Electrical Conductivity
The introduction of a dopant, such as iodine, into the poly(this compound) matrix is the key factor behind the profound enhancement of its electrical conductivity. The dopant molecules create charge carriers (polarons and bipolarons) along the polymer backbone, which can then move under the influence of an electric field, giving rise to electrical current.
| Polymer State | Dopant | Conductivity (S/cm) | Classification |
| Undoped Poly(this compound) | None | ~ 10⁻¹² | Insulator |
| Doped Poly(this compound) | Iodine (I₂) | ~ 10⁻⁴ | Semiconductor |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of poly(this compound), its subsequent doping with iodine, and the measurement of its electrical conductivity.
Synthesis of Poly(this compound) via Oxidative Polymerization
Poly(this compound) can be synthesized through the chemical oxidative polymerization of the this compound monomer.
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Chloroform (solvent)
-
Methanol (for washing)
Procedure:
-
In a round-bottom flask, dissolve a specific molar amount of this compound monomer in chloroform.
-
Separately, prepare a solution of anhydrous ferric chloride in chloroform. The molar ratio of FeCl₃ to the monomer is a critical parameter that influences the polymerization reaction and the properties of the resulting polymer.
-
Slowly add the FeCl₃ solution to the monomer solution while stirring continuously at room temperature.
-
The reaction mixture will typically change color, indicating the onset of polymerization. Allow the reaction to proceed for a set duration, for example, 24 hours, under constant stirring.
-
After the reaction is complete, the polymer is precipitated by adding methanol to the mixture.
-
The precipitated poly(this compound) is then collected by filtration.
-
To remove any unreacted monomer, oxidant, and oligomers, the polymer is thoroughly washed with methanol.
-
The purified polymer is then dried in a vacuum oven until a constant weight is achieved.
Doping of Poly(this compound) with Iodine
The electrical conductivity of the synthesized poly(this compound) can be significantly increased by doping with iodine. A common method is vapor-phase doping.
Materials:
-
Undoped poly(this compound) film or powder
-
Iodine (I₂) crystals
-
A sealed chamber (e.g., a desiccator)
Procedure:
-
Place the undoped poly(this compound) sample (as a thin film or a pressed pellet) in a sealed chamber.
-
Introduce a small amount of iodine crystals into the chamber, ensuring they are not in direct contact with the polymer sample.
-
Seal the chamber and allow the iodine to sublimate, creating an iodine vapor atmosphere.
-
The polymer sample is exposed to the iodine vapor for a specific duration (e.g., several hours to a day). During this time, the iodine molecules diffuse into the polymer matrix and interact with the polymer chains.
-
The progress of doping can often be observed by a color change in the polymer film.
-
After the desired doping time, remove the doped polymer sample from the chamber.
Measurement of Electrical Conductivity
The electrical conductivity of both the undoped and doped poly(this compound) samples is typically measured using the four-point probe method. This technique is preferred over the two-point probe method as it minimizes the influence of contact resistance on the measurement accuracy.
Equipment:
-
Four-point probe setup
-
Source meter unit (to apply current and measure voltage)
-
Sample holder
Procedure:
-
A thin film of the poly(this compound) sample is prepared, for instance, by spin-coating a solution of the polymer onto a glass substrate.
-
The four-point probe head, consisting of four equally spaced collinear probes, is brought into contact with the surface of the polymer film.
-
A constant direct current (DC) is passed through the two outer probes.
-
The voltage difference between the two inner probes is measured.
-
The sheet resistance (Rs) of the film is calculated using the measured current (I) and voltage (V), along with a geometric correction factor.
-
The electrical conductivity (σ) is then calculated from the sheet resistance and the thickness (t) of the polymer film using the formula: σ = 1 / (Rs * t).
Logical Relationship of Poly(this compound) Conductivity
The following diagram illustrates the transition of poly(this compound) from an insulating to a conducting state through the process of doping.
Caption: Transformation of poly(this compound) between insulating and semiconducting states.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Vinylthiophene
For researchers, scientists, and professionals in the field of drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Vinylthiophene, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Chemical Identity and Hazards
This compound, also known as 2-ethenylthiophene, is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Understanding these hazards is the first step in implementing robust safety protocols.
| Property | Value | Source |
| Molecular Formula | C6H6S | [2][3] |
| Molecular Weight | 110.18 g/mol | [2] |
| Appearance | Colorless to Light yellow clear liquid | [4] |
| Boiling Point | 151.7 °C at 760 mmHg | |
| Flash Point | 29 °C |
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable liquids (Category 3) | 🔥 | Warning | H226: Flammable liquid and vapor[1][4] |
| Skin irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation[1][2] |
| Serious eye irritation (Category 2A) | ❗ | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | ❗ | Warning | H335: May cause respiratory irritation[1] |
| Acute toxicity (Oral, Dermal, Inhalation) | ❗ | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[2] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step guidance outlines the necessary precautions at each stage of use.
1. Engineering Controls and Personal Protective Equipment (PPE)
Prior to handling, ensure that adequate engineering controls are in place. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] All sources of ignition must be removed from the handling area.[1][4]
The following PPE is mandatory:
| Protection Type | Specific PPE | Standard/Material | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN166 (EU) or NIOSH (US). | To protect against splashes and vapors.[1] |
| Hand Protection | Chemical-impermeable gloves. | Nitrile rubber is a suitable option. | To prevent skin contact.[5] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a laboratory coat. | --- | To protect skin and clothing from splashes.[1] |
| Respiratory Protection | Full-face respirator. | Use if exposure limits are exceeded or irritation is experienced. | To prevent inhalation of vapors.[1] |
2. Safe Handling and Storage
When handling this compound:
-
Avoid contact with skin and eyes.[1]
-
Avoid breathing vapors or mist.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][4]
For storage:
-
Store in a well-ventilated, cool place.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][4] The product may be light and heat sensitive.
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][4]
-
Store locked up.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.[7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected area with plenty of water.[1] If skin irritation occurs, get medical help.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, get medical help.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
Spill Response:
-
Evacuate personnel to a safe area and ensure adequate ventilation.
-
Eliminate all ignition sources.[1]
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly.
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] This will typically involve a licensed hazardous waste disposal company.[5] Do not allow the chemical to enter drains, as it may be harmful to aquatic organisms.[5]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H6S | CID 519642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1918-82-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 1918-82-7 | TCI AMERICA [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
